molecular formula C17H17F3O2 B1228471 Terfluranol CAS No. 64396-09-4

Terfluranol

Cat. No.: B1228471
CAS No.: 64396-09-4
M. Wt: 310.31 g/mol
InChI Key: KTUJPJJUMKZGCV-ZBEGNZNMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terfluranol is a trifluoroethyl derivative with antineoplastic agent.

Properties

CAS No.

64396-09-4

Molecular Formula

C17H17F3O2

Molecular Weight

310.31 g/mol

IUPAC Name

4-[(2R,3S)-5,5,5-trifluoro-3-(4-hydroxyphenyl)pentan-2-yl]phenol

InChI

InChI=1S/C17H17F3O2/c1-11(12-2-6-14(21)7-3-12)16(10-17(18,19)20)13-4-8-15(22)9-5-13/h2-9,11,16,21-22H,10H2,1H3/t11-,16-/m0/s1

InChI Key

KTUJPJJUMKZGCV-ZBEGNZNMSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O)[C@H](CC(F)(F)F)C2=CC=C(C=C2)O

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(CC(F)(F)F)C2=CC=C(C=C2)O

Other CAS No.

64396-09-4

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of Terfluranol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terfluranol (developmental code BX-428) is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group, structurally related to diethylstilbestrol.[1] Developed for the potential treatment of breast cancer, it was never commercially marketed.[1] This document provides a comprehensive overview of the known chemical and biological information for this compound, including its chemical structure and likely mechanism of action. Due to its status as an unmarketed developmental compound, publicly available quantitative data, specific experimental protocols, and detailed signaling pathway information are limited. This guide consolidates the available information and provides a general framework for understanding its biological context based on its chemical class.

Chemical Structure and Properties

This compound, with the IUPAC name 4,4'-[(1R,2S)-1-Methyl-2-(2,2,2-trifluoroethyl)ethylene]bisphenol, is a fluorinated derivative of a stilbestrol backbone. The presence of the trifluoroethyl group is a notable feature, distinguishing it from many other synthetic estrogens.

Chemical Identifiers
PropertyValueReference
IUPAC Name 4,4'-[(1R,2S)-1-Methyl-2-(2,2,2-trifluoroethyl)ethylene]bisphenol[1]
CAS Number 64396-09-4[1]
Molecular Formula C₁₇H₁₇F₃O₂[1]
Molecular Weight 310.31 g/mol
Canonical SMILES C--INVALID-LINK----INVALID-LINK--CC(F)(F)F
Developmental Code BX-428
Physicochemical Data

Putative Mechanism of Action and Signaling Pathway

As a synthetic estrogen, this compound is presumed to exert its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. These receptors are ligand-activated transcription factors that modulate the expression of target genes. The binding of an estrogenic compound like this compound to ERs initiates a cascade of molecular events that can influence cell proliferation, differentiation, and other physiological processes.

The general mechanism of action for estrogens involves the following steps:

  • Binding to Estrogen Receptors: Estrogenic compounds diffuse across the cell membrane and bind to ERs located in the cytoplasm or nucleus.

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, leading to its dimerization.

  • Nuclear Translocation and DNA Binding: The hormone-receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the ER dimer to EREs, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of downstream genes.

This signaling pathway is critical in estrogen-sensitive tissues, and its modulation is the basis for the use of estrogenic and anti-estrogenic compounds in the treatment of hormone-dependent cancers like breast cancer.

General Estrogen Receptor Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound or its use in specific biological assays are not publicly available. However, general synthetic strategies for related trifluoromethylated stilbestrol derivatives often involve multi-step processes. The synthesis of fluorinated diethylstilbestrol analogues has been described in the literature and typically involves the coupling of appropriate aromatic precursors followed by functional group manipulations to introduce the hydroxyl and trifluoromethyl moieties.

Biological assays to characterize an estrogenic compound like this compound would likely include:

  • Estrogen Receptor Binding Assays: To determine the affinity of this compound for ERα and ERβ.

  • Uterotrophic Assays: An in vivo assay to assess the estrogenic activity by measuring the increase in uterine weight in immature or ovariectomized female rodents.

  • Cell Proliferation Assays: Using estrogen-dependent cell lines (e.g., MCF-7 breast cancer cells) to evaluate the effect of this compound on cell growth.

  • Gene Expression Analysis: To measure the induction of estrogen-responsive genes in target cells.

Quantitative Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative pharmacological data for this compound, such as IC₅₀, EC₅₀, or Ki values. Its development was discontinued before it reached the market, and as a result, extensive preclinical and clinical data that would typically be available for a marketed drug are absent from the public record.

Conclusion

This compound is a synthetic nonsteroidal estrogen that was investigated as a potential treatment for breast cancer. While its chemical structure is defined, a detailed understanding of its physicochemical properties, pharmacological activity, and specific biological effects is hampered by the limited availability of public data. Its presumed mechanism of action is through the modulation of estrogen receptor signaling, a pathway central to the development and treatment of hormone-sensitive cancers. Further research, should the compound become available for study, would be necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

In Vitro Mechanism of Action of Terfluranol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive overview of the available in vitro data on the mechanism of action of Terfluranol. Extensive searches of scientific literature and public databases for "this compound" and related terms did not yield specific information on a compound with this name. The following guide is therefore based on the broader class of trifluoromethyl-containing compounds, which are noted for their significant impact on the biological and physicochemical properties of molecules in drug design.[1] The trifluoromethyl (CF3) group is a key functional group in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3][4]

Introduction to Trifluoromethyl-Containing Compounds

The trifluoromethyl group is one of the most widely used fluorinated moieties in the development of pharmaceuticals.[1] Its incorporation into a molecular scaffold can significantly alter a compound's properties. The C-F bond is exceptionally strong, contributing to high metabolic stability by making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This increased stability often leads to a longer half-life and reduced drug dosage. Furthermore, the CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes.

Postulated In Vitro Mechanisms of Action for Trifluoromethylated Compounds

While no specific data for "this compound" is available, compounds containing a trifluoromethyl group have been shown to act on various biological targets and signaling pathways. The strong electron-withdrawing nature of the CF3 group can influence the electronic properties of aromatic rings, affecting interactions with biological targets.

Modulation of Inflammatory Signaling Pathways

One potential mechanism of action for novel compounds is the modulation of inflammatory pathways, such as those involving Toll-like receptors (TLRs). TLRs are crucial in the innate immune response and their dysregulation is linked to chronic inflammatory diseases. Specifically, the TLR3 and TLR4 signaling pathways, which can be modulated by various small molecules, are of therapeutic interest.

The TLR3 pathway, in particular, relies on the TRIF-dependent signaling cascade to induce the production of type I interferons and other inflammatory cytokines. This pathway involves the activation of transcription factors such as IRF3 and NF-κB. It is plausible that a novel trifluoromethylated compound could interact with components of this pathway, such as TBK1, a kinase that is a known target for anti-inflammatory flavonoids.

A hypothetical mechanism by which a compound like this compound could modulate the TLR3/TRIF-dependent pathway is outlined below.

TLR3_Signaling_Pathway Hypothetical Modulation of TLR3 Signaling by this compound cluster_extracellular Extracellular Space cluster_membrane Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA dsRNA (viral) TLR3 TLR3 dsRNA->TLR3 binds TRIF TRIF TLR3->TRIF recruits TRAF3 TRAF3 TRIF->TRAF3 NFkB NF-κB Activation TRIF->NFkB TBK1 TBK1 TRAF3->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 (Dimer) IRF3->IRF3_P dimerizes IFN Type I IFN Production IRF3_P->IFN induces Cytokines Inflammatory Cytokines NFkB->Cytokines induces This compound This compound (Hypothetical) This compound->TBK1 inhibits

Caption: Hypothetical inhibitory action of this compound on the TLR3-TRIF signaling pathway.

Standard Experimental Protocols for In Vitro Mechanistic Studies

To elucidate the in vitro mechanism of action of a novel trifluoromethylated compound, a series of standardized assays would be required. The following protocols are commonly employed in drug discovery and development.

Liver Microsomal Stability Assay

This assay is crucial for determining the metabolic stability of a compound.

Objective: To measure the rate of metabolism of a test compound by liver microsomes.

Methodology:

  • Incubation Preparation: A master mix is prepared containing phosphate buffer, an NADPH regenerating system, and human liver microsomes.

  • Reaction Initiation: The test compound (e.g., at a final concentration of 1 µM) is added to the pre-warmed master mix to start the metabolic reaction.

  • Time-Point Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, which also precipitates proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Microsomal_Assay_Workflow Workflow for Liver Microsomal Stability Assay prep Prepare Master Mix (Microsomes, NADPH, Buffer) prewarm Pre-warm Master Mix prep->prewarm add_compound Add Test Compound (Initiate Reaction) prewarm->add_compound sample Sample at Time Points (0, 5, 15, 30, 60 min) add_compound->sample quench Quench Reaction (Cold Solvent) sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Standard workflow for a liver microsomal stability assay.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a compound on cell proliferation and health.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology (MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Quantitative Data Summary (Hypothetical)

As no data for this compound is available, the following table presents hypothetical data for a series of trifluoromethylated compounds (Analogs A-C) to illustrate how such data would be presented.

CompoundTargetAssay TypeIC50 (µM)Cell Line
Analog A TBK1 KinaseIn Vitro Kinase Assay0.5N/A
Analog B ProliferationMTT Assay2.1MCF-7
Analog C ProliferationMTT Assay5.8A549

Conclusion

While the specific in vitro mechanism of action for a compound named "this compound" could not be determined from publicly available information, this guide provides a framework for understanding the potential mechanisms based on its likely classification as a trifluoromethyl-containing compound. The inclusion of a CF3 group is a well-established strategy in medicinal chemistry to enhance drug-like properties. Further research and disclosure of specific data for this compound are necessary to elucidate its precise biological activities and therapeutic potential. The experimental protocols and hypothetical signaling pathways described herein serve as a guide for the potential evaluation and characterization of this and other novel chemical entities.

References

An In-depth Technical Guide to the Proposed Synthesis of Terfluranol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific, publicly available synthesis pathway for Terfluranol has not been identified in the reviewed literature. This guide, therefore, presents a proposed synthetic route based on established methodologies for the synthesis of structurally related trifluoromethylated diarylalkanes and stereoselective reactions. The experimental protocols and quantitative data are derived from analogous transformations reported in scientific literature and should be considered as illustrative examples.

Introduction to this compound

This compound is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group of compounds. Its chemical structure, 4-[(2R,3S)-5,5,5-trifluoro-3-(4-hydroxyphenyl)pentan-2-yl]phenol, features a challenging stereochemical arrangement and a trifluoromethyl group, both of which are crucial for its biological activity. This guide outlines a plausible, multi-step synthetic pathway to access this compound and its derivatives, addressing the key chemical transformations required for its construction.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of this compound (1) suggests that the core 1,2-diaryl-3,3,3-trifluoropropane skeleton can be constructed through a key carbon-carbon bond-forming reaction. A plausible disconnection is at the C2-C3 bond, which could be formed via a stereoselective addition of an organometallic reagent to a suitable carbonyl compound, followed by manipulation of the resulting functional groups.

A logical forward synthesis would, therefore, involve the preparation of a trifluoromethyl ketone precursor and a subsequent stereocontrolled reaction to introduce the second aryl group and establish the desired (2R, 3S) stereochemistry.

Proposed Synthesis Pathway

The proposed synthesis of this compound can be envisioned in the following stages:

  • Synthesis of a Trifluoromethylated Aryl Ketone Intermediate: Preparation of a key building block containing the trifluoromethyl group and one of the phenolic moieties.

  • Stereoselective Carbon-Carbon Bond Formation: A crucial step to link the two aryl fragments and set the desired stereocenters.

  • Functional Group Manipulations and Deprotection: Final steps to reveal the phenolic hydroxyl groups and obtain the target molecule.

The overall proposed synthetic workflow is depicted below:

G A 4-Bromoanisole C Friedel-Crafts Acylation A->C B Trifluoroacetic Anhydride B->C D 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one C->D Yield: High F Grignard Reaction D->F E 4-Methoxyphenylmagnesium Bromide E->F G 1,2-bis(4-Methoxyphenyl)-3,3,3-trifluoropropan-2-ol F->G Yield: Moderate to Good H Stereoselective Reduction G->H I (2R,3S)-1,2-bis(4-Methoxyphenyl)-3,3,3-trifluoropropane H->I Diastereoselective J Demethylation I->J K This compound J->K Yield: Good

Caption: Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocols (Analogous Examples)

The following protocols are based on similar transformations found in the chemical literature and are provided as a guide for the synthesis of this compound.

Step 1: Synthesis of 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one (Intermediate D)

This step involves the Friedel-Crafts acylation of anisole with trifluoroacetic anhydride.

  • Reaction: To a solution of 4-bromoanisole in a suitable solvent (e.g., dichloromethane) at 0 °C is added a Lewis acid catalyst (e.g., aluminum chloride). Trifluoroacetic anhydride is then added dropwise, and the reaction mixture is stirred at room temperature until completion.

  • Work-up: The reaction is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude product, which can be purified by distillation or chromatography.

Step 2: Synthesis of 1,2-bis(4-Methoxyphenyl)-3,3,3-trifluoropropan-2-ol (Intermediate G)

This step involves the Grignard reaction of the trifluoromethyl ketone with a second equivalent of a protected phenol.

  • Reaction: A solution of 4-methoxyphenylmagnesium bromide in an ethereal solvent (e.g., THF, diethyl ether) is prepared. To this Grignard reagent, a solution of 1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-one in the same solvent is added dropwise at a low temperature (e.g., -78 °C to 0 °C). The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted. The combined organic layers are washed, dried, and concentrated. The resulting tertiary alcohol can be purified by column chromatography.

Step 3: Stereoselective Reduction of the Tertiary Alcohol (Formation of Intermediate I)

This is a critical step to establish the desired (2R, 3S) stereochemistry. This can be challenging and may require substrate-directed reduction or the use of a chiral reducing agent. A potential approach is the stereoselective dehydroxylation, which might proceed through an intermediate alkene followed by stereoselective hydrogenation.

  • Method A (example): Diastereoselective Hydrogenation: The tertiary alcohol (G) can be dehydrated to the corresponding alkene under acidic conditions. The resulting alkene, a mixture of E/Z isomers, can then be subjected to catalytic hydrogenation using a chiral catalyst (e.g., a Rh or Ru complex with a chiral phosphine ligand) to induce the desired stereochemistry.

  • Reaction Conditions: The hydrogenation is typically carried out in a suitable solvent (e.g., methanol, ethanol) under a hydrogen atmosphere in the presence of the catalyst.

Step 4: Demethylation to Yield this compound (K)

The final step involves the cleavage of the methyl ethers to reveal the phenolic hydroxyl groups.

  • Reaction: The protected intermediate (I) is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong Lewis acid, such as boron tribromide (BBr₃), at a low temperature (e.g., -78 °C). The reaction is slowly warmed to room temperature.

  • Work-up: The reaction is carefully quenched with water or methanol, and the product is extracted. Purification by column chromatography can yield the final product, this compound.

Quantitative Data (Illustrative Examples)

The following table summarizes typical yields and conditions for reactions analogous to those in the proposed synthesis of this compound.

StepReaction TypeStarting MaterialsReagents & ConditionsTypical Yield (%)Reference (Analogous)
1Friedel-Crafts AcylationAnisole, Trifluoroacetic AnhydrideAlCl₃, CH₂Cl₂, 0 °C to rt85-95General Organic Chemistry
2Grignard ReactionAryl trifluoromethyl ketone, Aryl magnesium bromideTHF, -78 °C to rt60-80Organometallic Chemistry Literature
3Stereoselective ReductionDiaryl trifluoroalkeneH₂, Chiral Rh Catalyst, MeOH>90 (with high d.r. and e.e.)Asymmetric Catalysis Literature
4DemethylationDimethoxy-protected precursorBBr₃, CH₂Cl₂, -78 °C to rt70-90General Organic Chemistry

Logical Relationships in Synthesis

The sequence of reactions is critical for the successful synthesis of this compound. The protection of the phenolic hydroxyls as methyl ethers is necessary to prevent interference with the organometallic and reduction steps. The stereoselective reduction is the most challenging step and dictates the final stereochemical outcome.

G cluster_0 Precursor Synthesis cluster_1 Core Assembly & Stereocontrol cluster_2 Final Product Formation A Protected Phenol B Trifluoromethyl Ketone A->B Acylation C Tertiary Alcohol B->C Grignard Addition D Diastereomeric Mixture C->D Dehydration & Hydrogenation E Protected this compound D->E Purification F This compound E->F Deprotection

Terfluranol: An Obscure Synthetic Estrogen Lost to Time

Author: BenchChem Technical Support Team. Date: November 2025

Terfluranol (developmental code BX-428) is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group, structurally related to the more widely known diethylstilbestrol. Developed in the early 1970s, it was investigated for its potential therapeutic application in the treatment of breast cancer. However, despite its initial exploration, this compound was never marketed and has since fallen into relative obscurity within the scientific and medical literature.[1]

This guide provides a comprehensive overview of the available information on this compound, acknowledging the significant limitations in accessing detailed primary research from the era of its development.

Discovery and Historical Context

This compound was first described in the medical literature in 1974.[1] Its development occurred during a period of intense research into nonsteroidal estrogens and antiestrogens for cancer therapy, following the discovery of the estrogen receptor (ER) and the understanding of its role in hormone-dependent breast cancers. The success of tamoxifen, a nonsteroidal selective estrogen receptor modulator (SERM), as a first-line therapy for postmenopausal breast cancer from the 1970s onwards, spurred the investigation of other compounds that could modulate the estrogen signaling pathway.[2][3]

As a stilbestrol derivative, this compound's design was likely influenced by the known estrogenic properties of this class of compounds. The overarching goal of such research was to develop agents with improved efficacy, better side-effect profiles, or the ability to overcome resistance to existing hormonal therapies.

Chemical and Physical Properties

The fundamental chemical and physical data for this compound are summarized in the table below.

PropertyValue
IUPAC Name 4-[(2R,3S)-5,5,5-trifluoro-3-(4-hydroxyphenyl)pentan-2-yl]phenol
Molecular Formula C₁₇H₁₇F₃O₂
Molar Mass 310.316 g·mol⁻¹
CAS Number 64396-09-4
Developmental Code BX-428
Drug Class Synthetic Nonsteroidal Estrogen

Table 1: Chemical and Physical Properties of this compound.[1]

Presumed Mechanism of Action

Given its classification as a synthetic estrogen of the stilbestrol group, this compound's primary mechanism of action is presumed to be its interaction with the estrogen receptor (ER). Estrogens exert their biological effects by binding to ERα and ERβ, which then modulate the transcription of target genes.

The general mechanism of estrogen receptor signaling is depicted in the following pathway diagram.

Figure 1: Presumed Estrogen Receptor Signaling Pathway for this compound.

It is important to note that without specific experimental data on this compound, it is unknown whether it acts as a full agonist, a partial agonist, or if it has any selective activity for ERα over ERβ, a concept that became more significant in later years of estrogen receptor research.

Experimental Data and Protocols: The Missing Pieces

A thorough search of scientific literature and patent databases has not yielded specific experimental data or protocols related to this compound. Key missing information includes:

  • Synthesis Protocol: While the structure is known, the detailed synthetic route, including reagents, reaction conditions, and purification methods, from the original 1974 publication is not available.

  • Quantitative Biological Data: There is no accessible data on this compound's binding affinity for the estrogen receptor (e.g., IC₅₀ or Kᵢ values), its efficacy in in vitro cell proliferation assays (e.g., on breast cancer cell lines like MCF-7), or its in vivo activity in animal models of breast cancer.

  • Clinical Trial Information: There is no indication that this compound ever progressed to clinical trials.

The absence of this information prevents a detailed technical analysis of its pharmacological profile and a direct comparison with other nonsteroidal estrogens of its time.

The Broader Context of Stilbestrol Analogs and Breast Cancer

Research into stilbestrol analogs during the 1970s was a vibrant field. Scientists like J.A. Katzenellenbogen were actively synthesizing and evaluating various derivatives to understand the structure-activity relationships of estrogen receptor ligands. This work was crucial in mapping the ligand-binding pocket of the estrogen receptor and in the development of receptor-targeted therapies.

The development of fluorinated derivatives of diethylstilbestrol, for example, was explored to potentially distinguish between the biological and toxic effects of these compounds. It is plausible that the trifluoromethyl group in this compound was incorporated with similar intentions, perhaps to alter its metabolic stability or receptor interaction.

Conclusion

This compound represents a fascinating yet frustrating case in the history of drug discovery. Its existence is documented, but the detailed scientific record of its development and biological evaluation appears to be lost to the pre-digital era. As a synthetic nonsteroidal estrogen from the stilbestrol family, its intended mechanism of action was almost certainly through the estrogen receptor to combat hormone-dependent breast cancer. However, without the original research data, a comprehensive technical guide on its discovery, experimental protocols, and precise mechanism of action cannot be fully realized. This compound remains a footnote in the broader and ultimately more successful story of the development of hormonal therapies for breast cancer.

References

Terfluranol: An Obscure Synthetic Estrogen with Limited Public Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terfluranol is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group of compounds, structurally related to diethylstilbestrol.[1] Identified by the CAS Number 64396-09-4, it was initially investigated as a potential therapeutic agent for breast cancer.[1] Despite its development, this compound was never marketed, and as a result, publicly available data on its detailed physical, chemical, and pharmacological properties are scarce. This guide provides a summary of the available information and highlights the significant gaps in the scientific literature.

Chemical and Physical Properties

Table 1: Summary of Known Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₇F₃O₂[1][2]
Molecular Weight 310.31 g/mol [1]
IUPAC Name 4-[(2R,3S)-5,5,5-trifluoro-3-(4-hydroxyphenyl)pentan-2-yl]phenol
SMILES CC(C1=CC=C(C=C1)O)C(CC(F)(F)F)C2=CC=C(C=C2)O
InChI InChI=1S/C17H17F3O2/c1-11(12-2-6-14(21)7-3-12)16(10-17(18,19)20)13-4-8-15(22)9-5-13/h2-9,11,16,21-22H,10H2,1H3/t11-,16-/m0/s1
CAS Number 64396-09-4
Description A bibenzyl derivative.

Biological Activity and Mechanism of Action

This compound is classified as a synthetic, nonsteroidal estrogen and an antineoplastic agent. Its development was aimed at treating breast cancer, which suggests its mechanism of action likely involves interaction with estrogen receptors, leading to an anti-tumor effect in hormone-sensitive cancers. However, specific details regarding its binding affinity for estrogen receptor subtypes (ERα and ERβ), its agonist or antagonist activity, and the downstream signaling pathways it modulates are not documented in the available literature.

Due to the lack of information on its mechanism of action, no signaling pathway diagrams can be generated.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as methodologies for in vitro and in vivo studies, are not described in the currently accessible scientific literature. The original research, cited as being from 1974, may contain some of this information, but it is not available in the searched online databases.

Quantitative Data

No quantitative data, such as IC50 values, binding affinities, pharmacokinetic parameters, or other relevant metrics from biological assays, could be found for this compound.

Conclusion

While this compound is identified as a synthetic estrogen developed for breast cancer, there is a profound lack of detailed technical information in the public domain. The core requirements for an in-depth technical guide, including comprehensive physical and chemical data, a defined mechanism of action with associated signaling pathways, and detailed experimental protocols, cannot be fulfilled based on the currently available information. Further investigation into historical and proprietary archives may be necessary to uncover the detailed scientific data related to this compound.

References

Teriflunomide: An In-depth Technical Guide to its Potential Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teriflunomide, the active metabolite of leflunomide, is an oral immunomodulatory agent approved for the treatment of relapsing forms of multiple sclerosis (MS). Its therapeutic efficacy is primarily attributed to its cytostatic effect on rapidly proliferating lymphocytes, which play a pivotal role in the autoimmune-mediated demyelination characteristic of MS. This technical guide provides a comprehensive overview of the known and potential biological targets of Teriflunomide, with a focus on its primary mechanism of action and other reported cellular effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of immunomodulatory and anti-inflammatory therapeutics.

Primary Biological Target: Dihydroorotate Dehydrogenase (DHODH)

The principal and most well-characterized biological target of Teriflunomide is dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4][5]

Mechanism of Action

Teriflunomide is a selective and reversible inhibitor of DHODH. This enzyme catalyzes the fourth committed step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate. By inhibiting DHODH, Teriflunomide effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.

Rapidly dividing cells, such as activated T and B lymphocytes, have a high demand for pyrimidines to support their proliferation and are therefore particularly sensitive to the inhibition of the de novo synthesis pathway. In contrast, quiescent or slowly dividing cells can utilize the pyrimidine salvage pathway to meet their metabolic needs, rendering them less susceptible to the effects of Teriflunomide. This selective action on proliferating lymphocytes is believed to be the primary mechanism underlying Teriflunomide's therapeutic effect in MS, as it reduces the number of activated immune cells that can infiltrate the central nervous system and contribute to inflammation and demyelination.

Quantitative Data on Teriflunomide-DHODH Interaction

The interaction between Teriflunomide and DHODH has been quantified through various in vitro assays. The following table summarizes key binding and inhibitory constants.

ParameterValueSpeciesAssay ConditionsReference(s)
IC50 ~1.1 µMHumanEnzymatic activity assay
IC50 3.8 nMHumanRecombinant His-tagged DHODH/ΔTM enzyme assay
IC50 6.2 ± 3 µMHumanIn vitro DHODH activity assay
IC50 657 nMHumanSplenocytes
Kd 12 nMNot SpecifiedNot SpecifiedNot Specified
Ki 179 nMNot SpecifiedNot SpecifiedNot Specified

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Experimental Protocols

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Teriflunomide against DHODH.

Principle: The enzymatic activity of recombinant human DHODH is measured by monitoring the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP), in the presence of dihydroorotate. The decrease in absorbance at a specific wavelength, corresponding to the reduction of the chromogenic substrate, is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH protein

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • L-dihydroorotate (DHO)

  • Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • Teriflunomide stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.

  • In a 96-well plate, add varying concentrations of Teriflunomide. Include a DMSO vehicle control.

  • Add the recombinant DHODH enzyme to each well and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the DCIP solution to each well.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each Teriflunomide concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This protocol describes a method to assess the effect of Teriflunomide on the proliferation of T-lymphocytes.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. Upon cell division, the CFSE fluorescence is equally distributed between daughter cells, resulting in a halving of fluorescence intensity with each successive generation. This allows for the tracking of cell proliferation by flow cytometry.

Materials:

  • Isolated primary T-cells or a T-cell line (e.g., Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Teriflunomide stock solution (in DMSO)

  • 96-well cell culture plate

  • Flow cytometer

Procedure:

  • Label T-cells with CFSE according to the manufacturer's protocol.

  • Seed the CFSE-labeled T-cells into a 96-well plate.

  • Add serial dilutions of Teriflunomide to the wells. Include a DMSO vehicle control.

  • Add T-cell activation stimuli to the appropriate wells. Include an unstimulated control.

  • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Harvest the cells and analyze by flow cytometry.

  • Quantify the percentage of cells that have undergone division based on the progressive halving of CFSE fluorescence intensity.

Signaling Pathway and Experimental Workflow Diagrams

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHODH DHODH Orotate Orotate DHODH->Orotate CoQH2 Coenzyme Q (reduced) DHODH->CoQH2 Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP_synthesis UMP Synthesis Orotate->UMP_synthesis CoQ Coenzyme Q CoQ->DHODH DNA_RNA_synthesis DNA/RNA Synthesis UMP_synthesis->DNA_RNA_synthesis Teriflunomide Teriflunomide Teriflunomide->DHODH Inhibits

Teriflunomide inhibits DHODH, blocking pyrimidine synthesis.

T_Cell_Proliferation_Assay_Workflow start Isolate T-Cells cfse_label Label with CFSE start->cfse_label plate_cells Plate Cells cfse_label->plate_cells add_teriflunomide Add Teriflunomide (and controls) plate_cells->add_teriflunomide stimulate_cells Stimulate with anti-CD3/CD28 add_teriflunomide->stimulate_cells incubate Incubate (72-96h) stimulate_cells->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry end Quantify Proliferation flow_cytometry->end

Workflow for assessing T-cell proliferation using CFSE.

Potential Secondary Biological Targets and Cellular Effects

While DHODH inhibition is the primary mechanism of action, some studies have suggested that Teriflunomide may have other biological effects, particularly at higher concentrations. These potential secondary targets and effects are less well-characterized and may contribute to its overall immunomodulatory profile.

Nuclear Factor-kappa B (NF-κB)

The NF-κB signaling pathway is a critical regulator of inflammatory responses. Some early studies with leflunomide, the parent compound of Teriflunomide, suggested an inhibitory effect on NF-κB activation. However, a study investigating the effect of physiologically relevant concentrations of Teriflunomide on microglia found no significant impact on the NF-κB signaling pathway, as assessed by IκBα degradation. Therefore, the role of NF-κB inhibition in the therapeutic effects of Teriflunomide remains uncertain and may be cell-type specific or occur at concentrations not typically reached in clinical use.

This protocol provides a method to assess the activation of the NF-κB pathway by measuring the degradation of its inhibitor, IκBα.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon stimulation of inflammatory pathways, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. A decrease in the levels of IκBα, as detected by Western blotting, is indicative of NF-κB pathway activation.

Materials:

  • Cell line (e.g., microglia, lymphocytes)

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., lipopolysaccharide (LPS))

  • Teriflunomide stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-IκBα and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat cells with varying concentrations of Teriflunomide or vehicle (DMSO) for a specified time.

  • Stimulate the cells with an inflammatory agent (e.g., LPS) for different time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against IκBα.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of IκBα.

NFkB_Signaling_Investigation start Culture Microglia treat_teriflunomide Pre-treat with Teriflunomide start->treat_teriflunomide stimulate_lps Stimulate with LPS treat_teriflunomide->stimulate_lps cell_lysis Cell Lysis & Protein Quantification stimulate_lps->cell_lysis sds_page SDS-PAGE & Western Blot cell_lysis->sds_page probe_ikba Probe for IκBα sds_page->probe_ikba probe_actin Probe for β-actin (Loading Control) probe_ikba->probe_actin analyze Analyze IκBα Degradation probe_actin->analyze

Workflow for investigating Teriflunomide's effect on NF-κB signaling.
Tyrosine Kinases

Some in vitro studies have suggested that Teriflunomide can inhibit certain tyrosine kinases. However, these effects are generally observed at concentrations significantly higher than those required for DHODH inhibition and may not be clinically relevant. The specific tyrosine kinases that may be inhibited and the functional consequences of this inhibition are not well-defined. Further research is needed to elucidate any potential role of tyrosine kinase inhibition in the therapeutic profile of Teriflunomide.

Cytokine Production

As an immunomodulatory agent, Teriflunomide has been shown to affect the production of various cytokines. By inhibiting the proliferation of activated T and B cells, it indirectly reduces the production of pro-inflammatory cytokines. Some studies have also suggested more direct effects on cytokine expression. For instance, in a study on traumatic brain injury in rats, Teriflunomide treatment was associated with a decrease in pro-inflammatory cytokines like CXCL10, CCL2, and IL-6, and an increase in the anti-inflammatory cytokine IL-10 in microglia.

This protocol describes a general method for quantifying cytokine levels in plasma or cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of cytokine in the sample.

Materials:

  • Plasma samples or cell culture supernatants

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and other necessary reagents)

  • Wash buffer

  • Assay diluent

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add standards and samples (plasma or cell culture supernatant) to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody. Incubate.

  • Wash the plate and add the streptavidin-HRP conjugate. Incubate.

  • Wash the plate and add the TMB substrate solution. Incubate in the dark.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve and calculate the concentration of the cytokine in the samples.

Conclusion

The primary biological target of Teriflunomide is unequivocally the mitochondrial enzyme dihydroorotate dehydrogenase. Its selective and reversible inhibition of DHODH effectively curtails the proliferation of activated lymphocytes, which is the cornerstone of its therapeutic efficacy in multiple sclerosis. While other potential biological targets and cellular effects, such as modulation of NF-κB signaling and tyrosine kinase activity, have been explored, their clinical relevance remains less established and appears to occur at concentrations higher than those achieved with standard therapeutic dosing. The impact of Teriflunomide on cytokine production is likely a downstream consequence of its primary effect on lymphocyte proliferation, further contributing to its immunomodulatory profile. This technical guide provides a foundational understanding of the molecular interactions of Teriflunomide, offering a valuable resource for further research and development in the field of immunomodulation.

References

Terfluranol Analogues: A Deep Dive into Structure-Activity Relationships for Antileishmanial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Leishmaniasis remains a significant global health challenge, necessitating the development of novel, effective, and safer chemotherapeutics. Dinitroaniline compounds, originally developed as herbicides, have emerged as a promising class of antiprotozoal agents. This technical guide provides a comprehensive analysis of terfluranol (a likely variant of trifluralin) analogues and their structure-activity relationship (SAR) in the context of antileishmanial drug discovery. We present a detailed summary of quantitative biological data, in-depth experimental protocols for synthesis and biological evaluation, and visualizations of the core mechanisms of action to facilitate further research and development in this area.

Introduction

Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine), a well-known dinitroaniline herbicide, has demonstrated potent activity against various species of the protozoan parasite Leishmania. Its mechanism of action involves the disruption of microtubule polymerization, a process essential for cell division, motility, and maintenance of cell shape in these parasites.[1] The selective toxicity of trifluralin arises from its specific binding to parasite tubulin over its mammalian counterpart.[1]

Despite its promise, the clinical development of trifluralin has been hampered by factors such as low aqueous solubility. This has spurred the synthesis and evaluation of a series of trifluralin analogues aimed at improving its physicochemical properties and enhancing its therapeutic index. This guide focuses on the structure-activity relationships of these analogues, providing a critical resource for medicinal chemists and parasitologists.

Quantitative Structure-Activity Relationship (SAR) Data

The antileishmanial activity of a series of trifluralin analogues has been systematically evaluated against both the extracellular promastigote and intracellular amastigote forms of Leishmania. The following tables summarize the key quantitative data from these studies, primarily based on the findings of Esteves et al. (2010) and related research.[2] The analogues feature modifications to the N,N-dipropylamino moiety of the trifluralin scaffold.

Table 1: In Vitro Activity of Trifluralin Analogues against Leishmania infantum Promastigotes

CompoundR Group (Modification of N,N-dipropylamino)IC50 (µM) ± SD
Trifluralin N,N-dipropyl2.5 ± 0.3
Analogue 1 N,N-diethyl3.1 ± 0.4
Analogue 2 N-propyl, N-butyl2.8 ± 0.2
Analogue 3 N-propyl, N-pentyl2.1 ± 0.3
Analogue 4 N-propyl, N-isobutyl2.9 ± 0.5
Analogue 5 N-propyl, N-sec-butyl3.5 ± 0.6
Analogue 6 N-propyl, N-cyclopropylmethyl1.8 ± 0.2
Analogue 7 N-propyl, N-propargyl1.5 ± 0.1
Analogue 8 Piperidino4.2 ± 0.7
Analogue 9 Morpholino5.8 ± 0.9
Analogue 10 N-methylpiperazino6.5 ± 1.1
Miltefosine (Reference Drug)4.5 ± 0.5

Table 2: In Vitro Activity and Cytotoxicity of Trifluralin Analogues against Leishmania infantum Intracellular Amastigotes and THP-1 Macrophages

CompoundIC50 Amastigotes (µM) ± SDCC50 THP-1 Cells (µM) ± SDSelectivity Index (SI = CC50/IC50)
Trifluralin 1.9 ± 0.2> 20> 10.5
Analogue 3 1.4 ± 0.2> 20> 14.3
Analogue 6 1.1 ± 0.1> 20> 18.2
Analogue 7 0.9 ± 0.1> 20> 22.2
Miltefosine 2.8 ± 0.415.2 ± 2.15.4

Data compiled from various sources citing Esteves et al., Bioorg Med Chem, 2010.[2][3]

Experimental Protocols

General Synthesis of Trifluralin Analogues

The synthesis of trifluralin and its analogues is typically achieved through the nucleophilic aromatic substitution of 4-chloro-3,5-dinitrobenzotrifluoride with the desired primary or secondary amine.

Materials:

  • 4-Chloro-3,5-dinitrobenzotrifluoride

  • Appropriate amine (e.g., di-n-propylamine, piperidine, etc.)

  • Base (e.g., sodium carbonate, sodium hydroxide)

  • Solvent (e.g., water, benzene)

Procedure:

  • A reactor is charged with 4-chloro-3,5-dinitrobenzotrifluoride and a suitable solvent.

  • The corresponding amine and a base are added to the mixture.

  • The reaction mixture is heated (e.g., to 60-80°C) and stirred for a specified period (e.g., 1-4 hours).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the mixture is cooled, and the product is isolated. This may involve separation of organic and aqueous layers, washing of the organic layer, and removal of the solvent in vacuo.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired trifluralin analogue.

In Vitro Antileishmanial Activity Assay (Promastigote Stage)

This protocol is used to determine the 50% inhibitory concentration (IC50) of the compounds against the motile, extracellular promastigote form of Leishmania.

Materials:

  • Leishmania promastigotes (e.g., L. infantum, L. donovani) in the logarithmic growth phase.

  • Complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microtiter plates.

  • Resazurin-based viability reagent (e.g., AlamarBlue).

  • Fluorescence or absorbance microplate reader.

Procedure:

  • Adjust the concentration of log-phase promastigotes to approximately 1 x 10^6 cells/mL in fresh culture medium.

  • Dispense 100 µL of the cell suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of these dilutions to the wells, resulting in a final volume of 200 µL. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5% DMSO).

  • Include wells for negative (cells with solvent only) and positive (a known antileishmanial drug like miltefosine or amphotericin B) controls.

  • Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 26°C) for 72 hours.

  • After the incubation period, add 20 µL of AlamarBlue reagent to each well.

  • Incubate for an additional 4-6 hours.

  • Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the negative control and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration using a suitable software.

In Vitro Antileishmanial Activity Assay (Intracellular Amastigote Stage)

This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage of the parasite within a host macrophage cell line (e.g., THP-1).

Materials:

  • THP-1 human monocytic cell line.

  • Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation.

  • Stationary-phase Leishmania promastigotes.

  • Complete culture medium (e.g., RPMI-1640 with FBS).

  • Test compounds and control drugs.

  • 96-well microtiter plates.

  • Fixative (e.g., methanol, formaldehyde) and stain (e.g., Giemsa, DAPI).

  • High-content imaging system or microscope.

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well. Add PMA (e.g., 50 ng/mL) and incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere to induce differentiation into adherent macrophages.

  • Infection: Wash the differentiated macrophages to remove PMA. Add stationary-phase Leishmania promastigotes to the wells at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Treatment: Wash the wells to remove any remaining extracellular promastigotes. Add fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for an additional 72 hours at 37°C with 5% CO2.

  • Quantification:

    • Fix the cells with a suitable fixative.

    • Stain the cells with a DNA stain like DAPI or a general stain like Giemsa to visualize macrophage and amastigote nuclei.

    • Quantify the number of amastigotes per macrophage using a high-content imaging system or by manual counting under a microscope.

  • Data Analysis: Determine the percentage of infection inhibition for each compound concentration compared to the untreated control. Calculate the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for trifluralin and its analogues is the disruption of microtubule dynamics. This is not a classical signaling pathway involving a cascade of protein kinases but rather a direct interaction with a structural protein.

On-Target Effect: Microtubule Disruption

Trifluralin binds to α-tubulin subunits, preventing their polymerization into microtubules. This leads to the disassembly of existing microtubules. In Leishmania, this disruption affects several critical cellular processes:

  • Cell Division: The mitotic spindle, which is composed of microtubules, cannot form correctly, leading to an arrest of the cell cycle.

  • Cell Motility: The flagellum, a microtubule-based structure, is essential for the motility of the promastigote stage. Its function is impaired by the disruption of microtubule dynamics.

  • Maintenance of Cell Shape: The subpellicular microtubules are crucial for maintaining the characteristic elongated shape of the Leishmania parasite.

Microtubule_Disruption cluster_assembly Microtubule Assembly Trifluralin Trifluralin Analogue Binding Binding Trifluralin->Binding AlphaTubulin α-Tubulin TubulinDimer αβ-Tubulin Dimer AlphaTubulin->TubulinDimer AlphaTubulin->Binding BetaTubulin β-Tubulin BetaTubulin->TubulinDimer Polymerization Polymerization TubulinDimer->Polymerization Microtubule Microtubule Polymer Depolymerization Depolymerization Microtubule->Depolymerization Disruption Disruption Binding->Disruption Polymerization->Microtubule Polymerization->Disruption Inhibition Depolymerization->TubulinDimer Depolymerization->Disruption Promotion CellCycleArrest Cell Cycle Arrest Disruption->CellCycleArrest ImpairedMotility Impaired Motility Disruption->ImpairedMotility LossOfShape Loss of Cell Shape Disruption->LossOfShape

Caption: Mechanism of microtubule disruption by trifluralin analogues in Leishmania.

Off-Target Effects

Recent studies have suggested that trifluralin may also have off-target effects, particularly on mitochondrial function. It has been shown to decrease the mitochondrial membrane potential, which can lead to a dysregulation of cytosolic calcium levels. While the primary antileishmanial activity is attributed to microtubule disruption, these mitochondrial effects could contribute to the overall cytotoxicity of the compounds.

Off_Target_Effects Trifluralin Trifluralin Analogue Mitochondrion Mitochondrion Trifluralin->Mitochondrion Interaction MembranePotential Decreased Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MembranePotential CalciumLeakage Mitochondrial Calcium Leakage MembranePotential->CalciumLeakage CytosolicCalcium Increased Cytosolic Ca²⁺ CalciumLeakage->CytosolicCalcium CellularStress Cellular Stress & Apoptosis CytosolicCalcium->CellularStress Experimental_Workflow Synthesis Analogue Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification PromastigoteAssay Promastigote Viability Assay (IC50 Determination) Purification->PromastigoteAssay CytotoxicityAssay Macrophage Cytotoxicity Assay (CC50 Determination) Purification->CytotoxicityAssay AmastigoteAssay Intracellular Amastigote Assay (IC50 Determination) PromastigoteAssay->AmastigoteAssay Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis PromastigoteAssay->SAR_Analysis CytotoxicityAssay->SAR_Analysis AmastigoteAssay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Terfluranol: A Synthetic Compound, Not a Product of Nature

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of available scientific data reveals that Terfluranol is a synthetic compound, and there is no evidence to suggest it occurs naturally. This technical clarification is crucial for researchers, scientists, and drug development professionals who may be investigating its origins and potential applications. The chemical structure and nomenclature of this compound, specifically the presence of a trifluoroethyl group, are strong indicators of a synthetic origin.

Initial investigations into the natural sources and isolation of this compound yielded no results in scientific literature databases. Subsequent searches focused on the chemical identity of the compound. This compound is identified by the CAS number 64396-09-4 and its systematic IUPAC name is 4,4'-[(1R,2S)-1-Methyl-2-(2,2,2-trifluoroethyl)ethylene]bisphenol. This nomenclature, along with its molecular formula C17H17F3O2, unequivocally points to a synthetic origin.

Due to the synthetic nature of this compound, a guide on its natural sources and methods of isolation from natural matrices cannot be compiled. The fundamental premise of the request—that this compound is a naturally occurring compound—is not supported by available chemical information.

Terfluranol: A Technical Overview of its Endocrine Disrupting Potential

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – November 29, 2025 – This technical guide provides a comprehensive overview of Terfluranol, a fluorinated bisphenol compound. This document is intended for researchers, scientists, and drug development professionals, and details the compound's identification, potential mechanism of action as an endocrine disruptor, and relevant experimental protocols.

Chemical Identification

This compound is chemically identified as 4,4'-[(1R,2S)-1-Methyl-2-(2,2,2-trifluoroethyl)ethylene]bisphenol. Its Chemical Abstracts Service (CAS) registry number is 64396-09-4 .

IdentifierValue
CAS Number 64396-09-4
IUPAC Name 4,4'-[(1R,2S)-1-Methyl-2-(2,2,2-trifluoroethyl)ethylene]bisphenol
Molecular Formula C₁₇H₁₇F₃O₂
Formula Weight 310.31 g/mol

Core Concepts: Endocrine Disruption

This compound belongs to the bisphenol class of chemicals, many of which are recognized as endocrine-disrupting chemicals (EDCs). EDCs are exogenous substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. The primary concern with bisphenols is their ability to interact with steroid hormone receptors, particularly estrogen and androgen receptors.

Based on the activity of structurally similar 4,4'-bisphenols, this compound is predicted to exhibit both estrogenic and antiandrogenic activities.[1] The presence of two phenol rings allows these molecules to bind to the ligand-binding domains of nuclear receptors.

Potential Mechanism of Action

The proposed mechanism of action for this compound as an endocrine disruptor involves its interaction with the following nuclear receptors:

  • Estrogen Receptor (ER): As an estrogen agonist, this compound may bind to estrogen receptors (ERα and ERβ), mimicking the effects of the natural hormone 17β-estradiol. This binding can trigger a cascade of cellular events, including the transcription of estrogen-responsive genes, which may lead to disruptions in normal physiological processes.

  • Androgen Receptor (AR): As an androgen receptor antagonist, this compound is predicted to competitively inhibit the binding of androgens like testosterone and dihydrotestosterone (DHT) to the androgen receptor.[1] This blockage can prevent the receptor from carrying out its normal biological functions, which are crucial for the development and maintenance of male characteristics.

Signaling Pathways

The interaction of this compound with estrogen and androgen receptors can modulate their respective signaling pathways.

Estrogenic Signaling Pathway

Estrogenic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds to HSP Heat Shock Proteins ER->HSP Dissociates from ERE Estrogen Response Element (in DNA) ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Cellular_Response Altered Cellular Response Transcription->Cellular_Response Leads to

Figure 1. Proposed Estrogenic Signaling Pathway for this compound.

Androgenic Signaling Pathway (Antagonism)

Androgenic_Signaling_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor This compound->AR Binds to & Blocks Androgen Androgen (e.g., Testosterone) Androgen->AR Binding Inhibited ARE Androgen Response Element (in DNA) AR->ARE Binding Prevented Transcription Gene Transcription ARE->Transcription Inhibited Blocked_Response Blocked Cellular Response Transcription->Blocked_Response Results in

Figure 2. Proposed Androgen Receptor Antagonism by this compound.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.

Workflow:

ER_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Uterine_Cytosol Prepare Rat Uterine Cytosol (ER Source) Incubate Incubate Cytosol, [3H]-Estradiol, and This compound Uterine_Cytosol->Incubate Radiolabeled_E2 Prepare [3H]-Estradiol Radiolabeled_E2->Incubate Test_Compound Prepare Serial Dilutions of this compound Test_Compound->Incubate Separate Separate Receptor-Bound and Unbound Ligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate IC50 and Relative Binding Affinity Quantify->Analyze

Figure 3. Workflow for Estrogen Receptor Competitive Binding Assay.

Methodology:

  • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[2]

  • Competitive Binding: A constant concentration of [³H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of this compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, often using hydroxylapatite.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to unlabeled 17β-estradiol.

Androgen Receptor Transcriptional Activation Assay

This cell-based assay measures the ability of a test chemical to inhibit the transcriptional activity of the androgen receptor induced by a known androgen.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., PC3) is co-transfected with an androgen receptor expression vector and a reporter plasmid containing androgen response elements (AREs) linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: The transfected cells are treated with a known androgen receptor agonist (e.g., dihydrotestosterone) to induce reporter gene expression, in the presence of increasing concentrations of this compound.

  • Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The concentration of this compound that inhibits 50% of the androgen-induced reporter gene activity (IC50) is determined.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the endocrine-disrupting activities of this compound. Further research is required to determine its specific binding affinities and functional potencies at the estrogen and androgen receptors. The table below is provided as a template for future data.

AssayEndpointThis compound ValueReference CompoundReference Value
Estrogen Receptor Binding IC50 (nM)Data not available17β-Estradiol~1-10 nM
Relative Binding Affinity (%)Data not available17β-Estradiol100%
Androgen Receptor Antagonism IC50 (nM)Data not availableFlutamide~100-1000 nM

Conclusion

This compound, a fluorinated bisphenol, is predicted to act as an endocrine disruptor based on its structural similarity to other known EDCs. Its potential to interact with both estrogen and androgen receptors warrants further investigation to fully characterize its toxicological profile. The experimental protocols outlined in this guide provide a framework for assessing the endocrine-disrupting potential of this compound and similar compounds. The generation of quantitative data is crucial for a comprehensive risk assessment and for informing regulatory decisions.

References

Methodological & Application

Application Notes and Protocols for Terfluranol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following experimental protocols and application notes for "Terfluranol" are provided as an illustrative example based on standard cell culture and drug testing methodologies. As of the date of this document, "this compound" is not a publicly documented compound. The proposed mechanism of action and experimental parameters are hypothetical and should be adapted based on the actual properties of the compound.

Introduction

This compound is a novel investigational compound with potential anti-neoplastic properties. These application notes provide detailed protocols for evaluating the in vitro cytotoxic effects of this compound on cancer cell lines. The described experiments are designed to determine the dose-dependent effects of this compound on cell viability and to elucidate its potential mechanism of action through common signaling pathways involved in cell proliferation and survival.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on various Cancer Cell Lines
Cell LineThis compound Concentration (µM)Cell Viability (%)Standard Deviation
MCF-7 0 (Vehicle Control)1005.2
185.34.1
1052.13.5
5021.72.8
1008.91.5
HeLa 0 (Vehicle Control)1006.1
192.55.5
1065.84.9
5035.23.1
10015.42.2
A549 0 (Vehicle Control)1004.8
188.93.9
1058.44.2
5028.63.7
10011.31.9

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability in response to this compound treatment using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active metabolism convert MTT into a purple formazan product, and the amount of formazan is proportional to the number of living cells.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is designed to investigate the effect of this compound on key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Cells treated with this compound as described above.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • Transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

Terfluranol_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound to Cells incubate_24h->add_this compound prepare_this compound Prepare this compound Dilutions prepare_this compound->add_this compound incubate_treatment Incubate (24-72h) add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Analyze Data read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining cell viability with this compound using an MTT assay.

Terfluranol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibition

Caption: Hypothetical signaling pathway showing this compound inhibiting the PI3K/Akt/mTOR cascade.

References

Application Notes and Protocols for Teriflunomide in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Teriflunomide is an immunomodulatory agent with anti-inflammatory properties, approved for the treatment of relapsing forms of multiple sclerosis. It is the active metabolite of leflunomide.[1][2] In preclinical in vivo research, Teriflunomide is widely used in models of autoimmune diseases, particularly Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis.[3][4] These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Teriflunomide in in vivo studies, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Teriflunomide's primary mechanism of action is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[5] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells, such as activated T and B lymphocytes. By blocking DHODH, Teriflunomide exerts a cytostatic effect on these cells, limiting their expansion and subsequent involvement in inflammatory processes. Additionally, Teriflunomide has been reported to inhibit tyrosine kinase enzymes and the transcription factor NF-κB, although these effects may occur at higher concentrations.

Quantitative Data Summary

The following tables summarize the recommended dosages and pharmacokinetic parameters of Teriflunomide for in vivo studies in common laboratory animal models.

Table 1: Teriflunomide Dosage and Administration in Preclinical Models

SpeciesModelDosage RangeRoute of AdministrationFrequencyReference
Rat (Dark Agouti)EAE10 mg/kgOral (gavage)Daily
Mouse (SJL/J)EAE20 - 30 mg/kgOral (gavage)Daily
Mouse (C57BL/6)EAE30 mg/kgOral (gavage)Daily

Table 2: Pharmacokinetic Parameters of Teriflunomide in Laboratory Animals

SpeciesBioavailability (Oral)Tmax (Oral)Volume of Distribution (IV)Protein BindingElimination Half-lifeReference
Mouse~100%~1 hr0.073 - 0.163 L/kg>96%~1 month (steady-state)
Rat~100%~6 hrs0.073 - 0.163 L/kg>99%~3 months (steady-state)
Rabbit~66%4 - 8 hrs0.073 - 0.163 L/kg>96%N/A
Dog~100%1 - 4 hrs0.073 - 0.163 L/kg>99%~1 month (steady-state)

Experimental Protocols

Protocol 1: Prophylactic Treatment with Teriflunomide in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the prophylactic administration of Teriflunomide to assess its efficacy in preventing or delaying the onset and severity of EAE in mice.

Materials:

  • Teriflunomide

  • Vehicle (e.g., Carboxymethylcellulose solution)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile saline

  • 8-10 week old female C57BL/6 mice

  • Standard animal housing and husbandry equipment

  • Oral gavage needles

  • Syringes and needles for injections

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the start of the experiment.

  • EAE Induction (Day 0):

    • Emulsify MOG 35-55 peptide in CFA to a final concentration of 2 mg/mL.

    • Anesthetize mice and administer a 100 µL subcutaneous injection of the MOG/CFA emulsion at two sites on the flank.

    • Administer 200 ng of PTX in 100 µL of sterile saline intraperitoneally (i.p.).

    • On day 2 post-immunization, administer a second dose of 200 ng of PTX i.p.

  • Teriflunomide Preparation and Administration:

    • Prepare a suspension of Teriflunomide in the chosen vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 g mouse).

    • Beginning on day 1 post-immunization, administer Teriflunomide or vehicle control daily via oral gavage.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Score the disease severity using a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

  • Data Collection and Analysis:

    • Record daily clinical scores and body weights for each mouse.

    • At the end of the study (e.g., day 21-28), euthanize the animals and collect tissues (spinal cord, brain) for histological analysis (e.g., H&E, Luxol Fast Blue staining) to assess inflammation and demyelination.

    • Analyze the data to determine the effect of Teriflunomide on disease onset, incidence, and severity.

Visualizations

Signaling Pathway of Teriflunomide

Teriflunomide_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm & Nucleus DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_synthesis Teriflunomide Teriflunomide Teriflunomide->DHODH Inhibition DNA_RNA_synthesis DNA & RNA Synthesis Pyrimidine_synthesis->DNA_RNA_synthesis Cell_proliferation Lymphocyte Proliferation DNA_RNA_synthesis->Cell_proliferation Inflammation Inflammation Cell_proliferation->Inflammation

Caption: Mechanism of action of Teriflunomide.

Experimental Workflow for In Vivo Efficacy Study

EAE_Workflow cluster_setup Experimental Setup cluster_induction EAE Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (Vehicle vs. Teriflunomide) Acclimatization->Grouping Immunization Day 0: Immunization (MOG35-55/CFA) Grouping->Immunization Treatment Daily Dosing (Oral Gavage) Day 1 onwards Grouping->Treatment PTX1 Day 0: PTX Injection Immunization->PTX1 PTX2 Day 2: PTX Injection PTX1->PTX2 PTX2->Treatment Scoring Daily Clinical Scoring & Body Weight Treatment->Scoring Endpoint Endpoint Analysis (e.g., Day 21-28) Scoring->Endpoint Histology Histopathology (Inflammation & Demyelination) Endpoint->Histology

Caption: Workflow for a prophylactic EAE study.

References

Application Notes and Protocols for the Quantification of Teriflunomide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyte: The following application notes detail analytical methods for the quantification of Teriflunomide. No significant research was found for a compound named "Terfluranol." It is presumed that "Teriflunomide" was the intended analyte.

Introduction

Teriflunomide is the active metabolite of leflunomide, a pyrimidine synthesis inhibitor used in the treatment of rheumatoid arthritis and multiple sclerosis.[1] Accurate and reliable quantification of Teriflunomide in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[2][3] This document provides detailed protocols for the determination of Teriflunomide using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These hyphenated techniques are preferred for their sensitivity, selectivity, and accuracy in complex biological samples.[2][3]

Analytical Methods Overview

The primary methods for the quantification of Teriflunomide in biological samples are HPLC with UV detection and LC-MS/MS. Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly employed for compounds like Teriflunomide due to their polarity and thermal lability, often requiring derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and economical technique for Teriflunomide analysis. It offers good separation and quantification capabilities, making it suitable for routine therapeutic drug monitoring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, considered the gold standard for bioanalytical assays. It provides excellent specificity, allowing for the accurate quantification of Teriflunomide even at low concentrations and in the presence of interfering substances.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the HPLC and LC-MS/MS methods for Teriflunomide quantification in human plasma.

Table 1: HPLC Method Parameters

ParameterValueReference
Linearity Range10–60 μg/ml
Regression Coefficient (r²)0.9953
Retention Time4.8 min
Internal StandardPaliperidone palmitate

Table 2: General Performance of Hyphenated Chromatography Techniques

ParameterTypical RangeReference
HPLC Detection Limits 0.01 ng/mL to 25 µg/mL
UPLC-MS/MS Linearity Range 20.0 to 16,000 ng/mL
UPLC-MS/MS Intra-batch Accuracy -8.0% to 2.5% deviation
UPLC-MS/MS Intra-batch Precision 1.3% to 9.0%
UPLC-MS/MS Inter-batch Accuracy -5.8% to 0.8% deviation
UPLC-MS/MS Inter-batch Precision 2.2% to 7.0%

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices

Biological samples such as blood, plasma, and tissue require careful preparation to remove interfering substances like proteins and lipids before analysis.

1.1. Plasma and Serum Preparation

  • Objective: To separate plasma or serum from whole blood.

  • Materials: Whole blood, centrifuge, polypropylene tubes.

  • Procedure:

    • Collect whole blood in tubes with an anticoagulant (for plasma) or without (for serum).

    • For serum, allow the blood to clot at room temperature for 15-30 minutes.

    • Centrifuge the tubes at 1,000–2,000 x g for 10 minutes in a refrigerated centrifuge.

    • Carefully collect the supernatant (plasma or serum) and transfer it to a clean tube.

    • Store samples at -80°C for long-term stability.

1.2. Tissue Homogenization

  • Objective: To prepare a homogenous mixture from tissue samples for extraction.

  • Materials: Tissue sample, liquid nitrogen, mortar and pestle, homogenization buffer.

  • Procedure:

    • Flash freeze the tissue sample in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-cooled mortar and pestle.

    • The resulting powder can then be used for solvent extraction.

1.3. Protein Precipitation

  • Objective: To remove proteins from plasma/serum samples.

  • Materials: Plasma/serum sample, acetonitrile, vortex mixer, centrifuge.

  • Procedure:

    • To a known volume of plasma, add a precipitating agent like acetonitrile. A common ratio is 2:1 or 3:1 (acetonitrile:plasma).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

1.4. Liquid-Liquid Extraction (LLE)

  • Objective: To extract the analyte of interest from the aqueous biological matrix into an immiscible organic solvent.

  • Materials: Sample, appropriate organic solvent (e.g., methyl tert-butyl ether), vortex mixer, centrifuge.

  • Procedure:

    • Add the extraction solvent to the sample.

    • Vortex for an extended period to ensure efficient partitioning of the analyte into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully remove the organic layer containing the analyte.

    • The solvent can then be evaporated, and the residue reconstituted in the mobile phase for injection.

1.5. Solid-Phase Extraction (SPE)

  • Objective: To purify and concentrate the analyte from the sample matrix using a solid sorbent.

  • Materials: Sample, SPE cartridge, conditioning solvents, elution solvent.

  • Procedure:

    • Conditioning: Pass a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer) through the SPE cartridge.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with a solvent that removes interfering substances but retains the analyte.

    • Elution: Elute the analyte from the cartridge using a strong solvent. The eluate is then collected for analysis.

Protocol 2: HPLC Method for Teriflunomide Quantification
  • Objective: To quantify Teriflunomide in human plasma using HPLC with UV detection.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Stationary Phase: Agilent Eclipse XBD C8 column (4.6 mm × 150 mm).

  • Chromatographic Conditions:

    • Mobile Phase: Ammonium acetate buffer: methanol (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 294 nm.

    • Internal Standard: Paliperidone palmitate.

  • Procedure:

    • Prepare plasma samples using the protein precipitation method (Protocol 1.3).

    • Inject the supernatant into the HPLC system.

    • Quantify Teriflunomide by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 3: LC-MS/MS Method Development (General Guidance)
  • Objective: To develop a sensitive and selective method for Teriflunomide quantification.

  • Instrumentation:

    • Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Method Development Steps:

    • Mass Spectrometry Optimization: Infuse a standard solution of Teriflunomide into the mass spectrometer to determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM).

    • Chromatographic Optimization: Develop a chromatographic method that provides good peak shape and retention for Teriflunomide, separating it from potential matrix interferences. Reversed-phase chromatography with a C18 column is a common starting point.

    • Sample Preparation Optimization: Evaluate different sample preparation techniques (Protein Precipitation, LLE, SPE) to achieve the best recovery and minimal matrix effects.

    • Method Validation: Validate the final method according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_pp Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction start Biological Sample (Plasma, Serum, Tissue) prep_choice Choose Preparation Method start->prep_choice pp1 Add Acetonitrile prep_choice->pp1 Simple & Fast lle1 Add Organic Solvent prep_choice->lle1 Cleaner Extract spe1 Condition Cartridge prep_choice->spe1 High Purity & Concentration pp2 Vortex pp1->pp2 pp3 Centrifuge pp2->pp3 pp4 Collect Supernatant pp3->pp4 end_point Ready for Analysis pp4->end_point lle2 Vortex lle1->lle2 lle3 Centrifuge lle2->lle3 lle4 Collect Organic Layer lle3->lle4 lle4->end_point spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe5 Collect Eluate spe4->spe5 spe5->end_point

Caption: General workflow for biological sample preparation.

G start Prepared Sample injection Inject into LC System start->injection column Chromatographic Separation (e.g., C18 Column) injection->column detection Detection column->detection uv_detection UV Detector detection->uv_detection HPLC ms_detection Mass Spectrometer (MS/MS) detection->ms_detection LC-MS/MS data_acquisition Data Acquisition uv_detection->data_acquisition ms_detection->data_acquisition quantification Quantification (Peak Area vs. Calibration Curve) data_acquisition->quantification result Concentration of Teriflunomide quantification->result

Caption: Analytical workflow for LC-based quantification.

References

Terfluranol: Information for High-Throughput Screening Applications Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific and chemical databases, there is currently no public information regarding the use of Terfluranol in high-throughput screening (HTS) assays, its mechanism of action, or any associated signaling pathways.

While "this compound" is a recognized chemical entity with the CAS number 64396-09-4 and molecular formula C17H17F3O2, details regarding its biological activity and potential applications in drug discovery and research appear to be unpublished or proprietary.

This lack of available data prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including the summarization of quantitative data into tables, provision of detailed experimental methodologies, and the generation of signaling pathway and workflow diagrams, cannot be fulfilled without foundational information on the compound's biological effects and assay performance.

Researchers, scientists, and drug development professionals interested in the potential applications of this compound would need to conduct initial exploratory studies to determine its biological targets, mechanism of action, and suitability for use in high-throughput screening formats. Such research would be the necessary first step before any standardized protocols or application notes could be developed.

We recommend consulting proprietary chemical libraries or initiating direct inquiries with chemical synthesis companies that may have synthesized this compound for further information. At present, the public domain does not contain the necessary data to support the development of the detailed documentation requested.

developing a standard operating procedure for Terfluranol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Synthesis of Terfluranol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed, proposed standard operating procedure (SOP) for the synthesis of this compound. Due to the absence of a publicly available, validated synthesis protocol for this specific molecule, the following procedure is based on established methodologies for the synthesis of structurally related compounds, specifically the diastereoselective synthesis of bisphenols with vicinal trifluoromethyl groups. The provided experimental details and quantitative data are illustrative and should be adapted and optimized in a laboratory setting.

Introduction

This compound, with the chemical structure 4,4'-((1R,2S)-1-methyl-2-(trifluoromethyl)ethane-1,2-diyl)bis(phenol), is a chiral bisphenol containing a trifluoromethyl group. The specific stereochemistry and the presence of the trifluoromethyl moiety suggest its potential for investigation in various fields, including medicinal chemistry and materials science. This document outlines a potential synthetic strategy involving a key diastereoselective reductive coupling step to construct the vicinal stereocenters, followed by demethylation to yield the final bisphenol product.

Chemical Structure:

  • IUPAC Name: 4,4'-((1R,2S)-1-methyl-2-(trifluoromethyl)ethane-1,2-diyl)bis(phenol)

  • Molecular Formula: C₁₇H₁₇F₃O₂

  • Molecular Weight: 310.31 g/mol

  • CAS Number: 64396-09-4

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, commencing with the diastereoselective reductive coupling of a substituted trifluoromethylated styrene derivative, followed by a demethylation step to yield the final product.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Diastereoselective Reductive Coupling cluster_1 Step 2: Demethylation cluster_2 Final Product A 1-(4-methoxyphenyl)-2-(trifluoromethyl)ethan-1-one B Intermediate Diastereomeric Mixture (syn- and anti-isomers) A->B Cobalt Catalyst, Reductant C Separated anti-isomer B->C Chromatographic Separation D This compound C->D BBr3 E Purified this compound D->E Purification

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

3.1. Step 1: Diastereoselective Reductive Coupling of 1-(4-methoxyphenyl)-2-(trifluoromethyl)ethan-1-one

This step aims to create the vicinal stereocenters with the desired anti-diastereoselectivity through a cobalt-catalyzed reductive coupling reaction.

Materials:

  • 1-(4-methoxyphenyl)-2-(trifluoromethyl)ethan-1-one

  • Cobalt(II) bromide

  • 1,10-Phenanthroline

  • Zinc powder

  • Anhydrous Acetonitrile

  • 2 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cobalt(II) bromide (5 mol%) and 1,10-phenanthroline (5.5 mol%).

  • Add anhydrous acetonitrile to dissolve the catalyst components.

  • Add 1-(4-methoxyphenyl)-2-(trifluoromethyl)ethan-1-one (1.0 eq) to the flask.

  • Stir the mixture and add zinc powder (2.0 eq) portion-wise over 10 minutes.

  • Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 2 M hydrochloric acid.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of syn- and anti-diastereomers, is then purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to separate the diastereomers.

3.2. Step 2: Demethylation of the anti-isomer

This step removes the methyl protecting groups from the phenol moieties to yield the final product, this compound.

Materials:

  • Separated anti-isomer from Step 1

  • Boron tribromide (BBr₃) solution (1.0 M in CH₂Cl₂)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the purified anti-isomer (1.0 eq) in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add boron tribromide solution (2.5 eq) dropwise via a syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol, followed by deionized water.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield pure this compound.

Data Presentation

The following tables present illustrative quantitative data for the proposed synthesis of this compound.

Table 1: Reactant and Product Quantities for Step 1 (Illustrative)

CompoundMolecular Weight ( g/mol )Moles (mmol)Mass (g)
1-(4-methoxyphenyl)-2-(trifluoromethyl)ethan-1-one218.1810.02.18
Cobalt(II) bromide218.740.50.109
1,10-Phenanthroline180.210.550.099
Zinc powder65.3820.01.31
Product (anti-isomer) 434.38 3.5 1.52

Table 2: Reaction Conditions and Yields (Illustrative)

StepReaction Time (h)Temperature (°C)Diastereomeric Ratio (anti:syn)Yield of anti-isomer (%)
124254:170
21225-85

Table 3: Purity and Characterization of this compound (Illustrative)

Analysis MethodResult
HPLC Purity>98%
¹H NMRConforms
¹⁹F NMRConforms
Mass Spec (m/z)[M-H]⁻ 309.11

Hypothetical Signaling Pathway Involvement

While the specific biological activity of this compound is not extensively documented, as a bisphenol, it could potentially interact with nuclear hormone receptors or other signaling pathways. The following diagram illustrates a hypothetical interaction with a generic signaling pathway.

Diagram of a Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates This compound This compound This compound->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Translocates DNA DNA TF_active->DNA Gene Target Gene Expression DNA->Gene Regulates

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: The experimental protocols and data presented in this document are for illustrative purposes only and are based on general synthetic methodologies for similar compounds. This procedure has not been validated for the synthesis of this compound and must be adapted, optimized, and performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions. The user assumes all responsibility for the use of this information.

Application of Terfluranol in Targeted Drug Delivery Systems: A Framework for Development

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of late 2025, publicly available scientific literature does not contain specific studies on the application of a compound named "Terfluranol" in targeted drug delivery systems. The following application notes and protocols are presented as a comprehensive framework for researchers, scientists, and drug development professionals. This document outlines the typical experimental workflow and data presentation for evaluating a novel hydrophobic small molecule, hypothetically named "this compound," within a targeted drug delivery context for cancer therapy.

Introduction

Targeted drug delivery systems are designed to increase the therapeutic efficacy of a drug by delivering it specifically to the site of action, thereby minimizing off-target side effects.[1][2][3] This is particularly crucial in cancer therapy, where conventional chemotherapeutic agents often cause significant toxicity to healthy tissues.[4] Nanoparticle-based carriers, such as polymeric micelles and lipid-based nanoparticles, are promising platforms for targeted drug delivery.[5] These carriers can encapsulate hydrophobic drugs, improve their solubility and stability, and be decorated with targeting ligands to enhance their accumulation in tumor tissues through both passive (the Enhanced Permeability and Retention, or EPR, effect) and active targeting.

This document provides a hypothetical application framework for "this compound," a novel hydrophobic anti-cancer agent, using a targeted nanoparticle drug delivery system.

Formulation and Characterization of this compound-Loaded Nanoparticles

The successful development of a targeted drug delivery system begins with the formulation and thorough characterization of the drug-loaded nanoparticles. Here, we describe the preparation of this compound-loaded polymeric micelles as an example.

Materials
  • Amphiphilic block copolymer (e.g., polyethylene glycol-poly(lactic-co-glycolic acid), PEG-PLGA)

  • This compound (hypothetical drug)

  • Targeting ligand (e.g., folic acid, transferrin, or a specific antibody)

  • Solvents (e.g., acetone, dimethyl sulfoxide)

  • Dialysis membrane (MWCO 10 kDa)

  • Deionized water

Protocol: Preparation of this compound-Loaded Micelles

A common method for preparing drug-loaded polymeric micelles is the solvent evaporation method.

  • Dissolution: Dissolve a specific amount of the amphiphilic block copolymer and this compound in a water-miscible organic solvent like acetone.

  • Hydration: Add this organic solution dropwise into deionized water while stirring vigorously. This leads to the self-assembly of the copolymer into micelles, encapsulating the hydrophobic this compound in their core.

  • Solvent Removal: Stir the resulting solution overnight in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification: Purify the micellar solution by dialysis against deionized water for 24 hours to remove any unloaded drug and residual solvent.

  • Targeting Ligand Conjugation (Optional): For active targeting, the micelles can be surface-functionalized with a targeting ligand. This typically involves a chemical conjugation reaction between a functional group on the polymer and the ligand.

  • Sterilization and Storage: Sterilize the final formulation by passing it through a 0.22 µm filter and store it at 4°C.

Characterization Data

The physicochemical properties of the formulated this compound-loaded nanoparticles are critical for their in vitro and in vivo performance.

ParameterMethodHypothetical Result for this compound-Micelles
Particle Size (Diameter) Dynamic Light Scattering (DLS)120 ± 5 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-15 ± 2 mV
Drug Loading Content (DLC %) High-Performance Liquid Chromatography (HPLC)15%
Encapsulation Efficiency (EE %) High-Performance Liquid Chromatography (HPLC)90%
Morphology Transmission Electron Microscopy (TEM)Spherical

In Vitro Evaluation

In vitro studies are essential to assess the biocompatibility, cellular uptake, and therapeutic efficacy of the this compound-loaded nanoparticles.

Protocol: In Vitro Drug Release
  • Sample Preparation: Place a known concentration of this compound-loaded micelles in a dialysis bag.

  • Release Study: Immerse the dialysis bag in a release buffer (e.g., phosphate-buffered saline, pH 7.4, and an acidic buffer, pH 5.0, to simulate the tumor microenvironment) at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer.

  • Quantification: Analyze the concentration of released this compound in the collected samples using HPLC.

Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of free this compound, this compound-loaded micelles, and empty micelles for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Hypothetical In Vitro Cytotoxicity Data
FormulationCell LineIC50 Value (µg/mL)
Free this compoundMCF-75.2
This compound-Micelles (Non-targeted)MCF-72.8
This compound-Micelles (Targeted)MCF-71.1
Empty MicellesMCF-7> 100

In Vivo Evaluation

Animal studies are necessary to evaluate the pharmacokinetics, biodistribution, and anti-tumor efficacy of the targeted drug delivery system.

Protocol: Xenograft Mouse Model
  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Treatment Initiation: Once the tumors reach a certain volume, randomly divide the mice into treatment groups (e.g., saline, free this compound, this compound-loaded micelles).

  • Drug Administration: Administer the treatments intravenously via the tail vein at a predetermined dosing schedule.

  • Tumor Growth Monitoring: Measure the tumor volume and body weight of the mice regularly.

  • Efficacy Assessment: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology).

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound and the rationale for targeted delivery is crucial. The following diagrams illustrate a general experimental workflow and relevant cancer signaling pathways.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Evaluation Formulation Formulation of this compound-Loaded Nanoparticles Characterization Physicochemical Characterization (Size, Zeta, DLC, EE) Formulation->Characterization DrugRelease In Vitro Drug Release Study Characterization->DrugRelease Cytotoxicity Cytotoxicity Assay (e.g., MTT) DrugRelease->Cytotoxicity CellUptake Cellular Uptake & Intracellular Trafficking CellUptake->Cytotoxicity AnimalModel Xenograft Tumor Model Development Cytotoxicity->AnimalModel Pharmacokinetics Pharmacokinetics & Biodistribution Study AnimalModel->Pharmacokinetics Efficacy Anti-Tumor Efficacy Study AnimalModel->Efficacy Toxicity Systemic Toxicity Assessment Efficacy->Toxicity G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Cycle Progression ERK->Transcription

References

Terfluranol: Information for Protein Labeling and Purification Not Readily Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the application of Terfluranol in protein labeling and purification techniques, publicly available scientific literature and databases do not provide specific methods or protocols for its use in these biochemical applications.

While this compound is identified as a chemical compound with the CAS Number 64396-09-4 and the molecular formula C17H17F3O2, its utility as a tool for researchers, scientists, and drug development professionals in the context of protein labeling and purification is not documented in the searched resources.[1]

General searches for this compound's interaction with proteins or its broader applications in biochemistry did not yield specific experimental protocols, quantitative data, or established workflows that would be necessary to generate the detailed application notes and protocols requested. The scientific literature extensively covers various other reagents and methods for protein labeling and purification, but this compound does not appear to be a commonly used or cited compound for these purposes.

Therefore, it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations for the use of this compound in protein labeling and purification at this time. Researchers seeking to label or purify proteins are advised to consult literature for established and well-documented techniques that utilize other more common reagents.

References

Application Notes and Protocols for Assessing Terfluranol Binding Affinity to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the binding affinity of a novel small molecule, Terfluranol, to target proteins. The described methods are industry-standard biophysical techniques that offer robust and quantitative data on molecular interactions, crucial for drug discovery and development.

Introduction

Understanding the binding affinity of a small molecule like this compound to its protein target is a cornerstone of drug development. Affinity, quantified by the dissociation constant (Kd), dictates the concentration of the compound required to elicit a biological response. Several biophysical methods can be employed to determine binding affinity, each with its own advantages. This document outlines protocols for three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Data Presentation

The quantitative data obtained from the following experimental protocols can be summarized for comparative analysis.

MethodParameter(s) MeasuredThis compound to Target Protein AThis compound to Target Protein B
Surface Plasmon Resonance (SPR) Kd (Equilibrium Dissociation Constant)50 nM1.2 µM
kon (Association Rate Constant)2 x 105 M-1s-15 x 104 M-1s-1
koff (Dissociation Rate Constant)1 x 10-2 s-16 x 10-2 s-1
Isothermal Titration Calorimetry (ITC) Kd (Equilibrium Dissociation Constant)65 nM1.5 µM
ΔH (Enthalpy Change)-10.5 kcal/mol-5.2 kcal/mol
ΔS (Entropy Change)-5.8 cal/mol·K2.1 cal/mol·K
n (Stoichiometry)1.10.95
Microscale Thermophoresis (MST) Kd (Equilibrium Dissociation Constant)75 nM1.8 µM

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[1][2][3] In a typical experiment, the protein (ligand) is immobilized on the sensor chip, and the small molecule (analyte, e.g., this compound) is flowed over the surface.[1][2]

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Target Protein immobilize Immobilize Protein prep_protein->immobilize prep_this compound Prepare this compound Series inject Inject this compound prep_this compound->inject prep_chip Prepare Sensor Chip prep_chip->immobilize immobilize->inject regenerate Regenerate Surface inject->regenerate sensorgram Generate Sensorgrams inject->sensorgram regenerate->inject Next Concentration fit_model Fit to Binding Model sensorgram->fit_model determine_params Determine Kd, kon, koff fit_model->determine_params

SPR Experimental Workflow

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).

    • Activate the surface using a mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The amount of immobilized protein should be optimized to achieve a good signal-to-noise ratio.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • This compound Injection:

    • Prepare a dilution series of this compound in the running buffer. The concentration range should ideally span from 0.1 to 10 times the expected Kd. A starting range of 1 nM to 10 µM is often used for initial screening.

    • Inject each concentration of this compound over the protein-immobilized and reference flow cells for a defined association time, followed by a dissociation phase where only running buffer is flowed.

    • Between each this compound concentration, regenerate the sensor surface using a buffer that disrupts the protein-Terfluranol interaction without denaturing the immobilized protein (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference flow cell data.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.

Experimental Workflow: ITC

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Target Protein in Buffer load_protein Load Protein into Sample Cell prep_protein->load_protein prep_this compound Prepare this compound in Same Buffer load_this compound Load this compound into Syringe prep_this compound->load_this compound titrate Titrate this compound into Protein load_protein->titrate load_this compound->titrate thermogram Generate Thermogram titrate->thermogram integrate_peaks Integrate Heat Peaks thermogram->integrate_peaks fit_model Fit to Binding Isotherm integrate_peaks->fit_model determine_params Determine Kd, ΔH, ΔS, n fit_model->determine_params

ITC Experimental Workflow

Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve this compound in the exact same buffer to minimize heat of dilution effects. A common buffer is phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS).

    • The protein concentration in the sample cell should be approximately 10-50 times the expected Kd.

    • The this compound concentration in the syringe should be 10-20 times the protein concentration.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

    • Set the experimental temperature (typically 25 °C).

    • Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.

  • Data Analysis:

    • The raw data is a series of heat spikes corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n). The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a temperature gradient, which is dependent on the size, charge, and hydration shell of the molecule. Binding of a small molecule like this compound to a fluorescently labeled protein will alter its thermophoretic movement, allowing for the determination of binding affinity.

Experimental Workflow: MST

MST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis label_protein Label Protein with Fluorophore mix Mix Labeled Protein and this compound label_protein->mix prep_this compound Prepare this compound Series prep_this compound->mix load_capillaries Load into Capillaries mix->load_capillaries measure Perform MST Measurement load_capillaries->measure thermophoresis_curves Generate Thermophoresis Curves measure->thermophoresis_curves plot_response Plot Response vs. Concentration thermophoresis_curves->plot_response fit_model Fit to Binding Curve plot_response->fit_model determine_kd Determine Kd fit_model->determine_kd

MST Experimental Workflow

Protocol:

  • Protein Labeling:

    • Label the purified target protein with a fluorescent dye (e.g., NHS-ester dye targeting primary amines). Ensure that the labeling reaction does not compromise protein activity.

    • Remove excess, unbound dye using a desalting column.

    • The final concentration of the labeled protein should be in the low nanomolar range and kept constant across all measurements.

  • Sample Preparation and Measurement:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Mix the labeled protein with each concentration of this compound and incubate to allow the binding to reach equilibrium.

    • Load the samples into hydrophilic or hydrophobic capillaries, depending on the properties of the protein.

    • Place the capillaries into the MST instrument and perform the measurement. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.

  • Data Analysis:

    • The change in the normalized fluorescence (Fnorm) in the heated spot is plotted against the logarithm of the this compound concentration.

    • The resulting binding curve is fitted to the Hill equation to determine the Kd.

Hypothetical Signaling Pathway of this compound

This diagram illustrates a hypothetical mechanism where this compound binds to and inhibits a key kinase in a cancer-related signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Gene Target Gene (Proliferation, Survival) TranscriptionFactor->Gene Promotes Transcription This compound This compound This compound->KinaseB Binds & Inhibits

References

Terfluranol in Polymerase Chain Reaction (PCR): A Review of Currently Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific literature and publicly available data have revealed no documented applications of Terfluranol in polymerase chain reaction (PCR) technologies. Despite a comprehensive search for its mechanism of action, potential effects on DNA polymerase, or any established protocols, there is currently no evidence to suggest that this compound is used as a reagent or modulator in PCR-based assays.

This document aims to provide a transparent overview of the search for information and the subsequent lack of findings. For researchers, scientists, and drug development professionals interested in novel PCR enhancers or inhibitors, this indicates that the exploration of this compound's utility in this field is an entirely novel area of investigation.

Summary of Findings

A thorough search of scientific databases and the broader internet for terms including "this compound polymerase chain reaction," "this compound PCR applications," "this compound mechanism of action PCR," and "this compound effect on DNA polymerase" did not yield any relevant results detailing an established role for this compound in PCR.

Further investigation into the biological activity of this compound and related trifluoromethyl-substituted phenolic compounds did not provide a direct link to PCR applications. While some compounds with similar structural motifs have been studied for their interaction with DNA, no specific data exists for this compound in the context of DNA amplification or enzymatic activity of DNA polymerases.

Implications for Researchers

The absence of information on this compound in PCR applications means that any potential use would require foundational research to determine its effects. Key experimental questions would include:

  • Interaction with DNA: Does this compound bind to or intercalate with single-stranded or double-stranded DNA? If so, what is the nature and strength of this interaction?

  • Effect on DNA Polymerase: Does this compound inhibit or enhance the activity of common thermostable DNA polymerases (e.g., Taq, Pfu, Q5)? What is the concentration-dependent effect on polymerase processivity, fidelity, and extension rate?

  • Impact on PCR Workflow: How does the presence of this compound in a PCR mixture affect the different stages of the reaction: denaturation, annealing, and extension?

Proposed Exploratory Experimental Workflow

For researchers interested in investigating the potential of this compound in PCR, a logical first step would be to assess its direct impact on DNA polymerase activity. The following diagram outlines a basic experimental workflow for such an investigation.

G cluster_0 Phase 1: In Vitro Enzyme Assay cluster_1 Phase 2: PCR Performance Evaluation A Prepare DNA Polymerase Assay (e.g., Taq Polymerase) B Introduce Varying Concentrations of this compound A->B C Measure Polymerase Activity (e.g., via fluorescence or radioactivity) B->C D Determine IC50 or EC50 C->D F Spike in this compound at Relevant Concentrations D->F Inform Concentration Range E Set up Standard PCR Reactions E->F G Analyze PCR Products (Gel Electrophoresis, qPCR) F->G H Assess Impact on Yield, Specificity, and Fidelity G->H

Caption: A proposed experimental workflow to investigate the effect of this compound on PCR.

Conclusion

At present, there are no established application notes or protocols for the use of this compound in polymerase chain reaction applications. The scientific community has not published findings that would support its inclusion in standard or specialized PCR workflows. Therefore, any work in this area should be considered novel and exploratory. The information provided here serves to summarize the current lack of data and to propose a foundational experimental approach for those wishing to investigate this compound's potential in molecular biology.

Application Notes and Protocols for the Use of Terfluranol in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the biological activity and mechanism of action of Terfluranol (CAS 64396-09-4) is not extensively available in the public domain. The following application notes and protocols are presented as a hypothetical framework for the investigation of this compound in immunohistochemistry (IHC), based on a singular reference to its potential application in the "treatment of mammary carcinoma"[1]. The proposed mechanism and experimental design are intended to serve as a guide for researchers to develop and validate their own assays for this compound.

Introduction

This compound is a chemical compound with the molecular formula C17H17F3O2[1]. While its precise mechanism of action is not well-documented, its classification for the potential treatment of mammary carcinoma suggests that it may interact with pathways crucial to the proliferation and survival of breast cancer cells. Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of specific proteins within the tissue microenvironment. This document outlines a hypothetical application for using IHC to investigate the effects of this compound on key biomarkers in breast cancer models.

Hypothetical Mechanism of Action

For the purpose of this application note, we will hypothesize that this compound acts as a selective modulator of the Estrogen Receptor Alpha (ERα) signaling pathway . ERα is a key driver in the majority of breast cancers. We propose that this compound may induce the downregulation or nuclear translocation of ERα, thereby inhibiting the transcription of estrogen-responsive genes involved in cell cycle progression. This hypothesis provides a testable framework for evaluating the compound's efficacy using IHC.

Key Experiments and Methodologies

The following protocols describe the use of IHC to assess the effect of this compound on ERα and the cell proliferation marker Ki-67 in a preclinical breast cancer model (e.g., xenograft tumors from an ER-positive breast cancer cell line).

Experimental Workflow

The overall workflow for assessing the impact of this compound using immunohistochemistry is depicted below.

experimental_workflow Experimental Workflow for this compound IHC Analysis cluster_animal_study In Vivo Study cluster_ihc Immunohistochemistry Protocol cluster_analysis Data Analysis animal_model Establish ER+ Breast Cancer Xenograft Model treatment Administer Vehicle or This compound Treatment animal_model->treatment tumor_harvest Harvest and Fix Tumors (10% Neutral Buffered Formalin) treatment->tumor_harvest processing Paraffin Embedding and Sectioning tumor_harvest->processing staining IHC Staining for ERα and Ki-67 processing->staining imaging Slide Scanning and Image Acquisition staining->imaging quantification Quantitative Image Analysis (H-Score for ERα, % Positive for Ki-67) imaging->quantification statistics Statistical Analysis and Data Interpretation quantification->statistics er_signaling_pathway Hypothetical this compound Action on ERα Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estrogen Estrogen er ERα estrogen->er er_dimer ERα Dimer er->er_dimer Dimerization & Nuclear Translocation This compound This compound This compound->er Inhibits or Downregulates ere Estrogen Response Element (ERE) er_dimer->ere gene_transcription Gene Transcription (e.g., Cyclins, c-Myc) ere->gene_transcription cell_proliferation Cell Proliferation gene_transcription->cell_proliferation gene_transcription->cell_proliferation

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Terfluranol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in improving the yield and purity of your Terfluranol synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a chemical compound with the molecular formula C17H17F3O2.[1] It belongs to the class of trifluoromethyl-substituted aromatic alcohols. The key features of its structure are a phenol ring substituted with a trifluoromethyl (-CF3) group, which significantly influences the molecule's chemical properties.

Q2: What are the common synthetic routes to prepare trifluoromethyl-substituted phenols like this compound?

A2: Several common methods are employed for the synthesis of trifluoromethylphenols, each with its own advantages and challenges. The primary routes include:

  • Diazotization of Trifluoromethylaniline: This is a classic method that involves the conversion of a trifluoromethyl-substituted aniline to a diazonium salt, which is then hydrolyzed to the corresponding phenol.[2]

  • Synthesis from Trifluoromethylhalobenzenes: This approach involves the reaction of a trifluoromethylhalobenzene with a protected phenol equivalent, such as sodium benzylate, followed by a deprotection step like hydrogenolysis.[2]

  • Direct Trifluoromethylation of Phenols: Modern methods focus on the direct introduction of a trifluoromethyl group onto the phenol ring, often utilizing photoredox catalysis.[2][3]

  • Synthesis via Aryl Trifluoromethyl Ethers: In some instances, it is advantageous to first synthesize an aryl trifluoromethyl ether, which can subsequently be cleaved to yield the desired phenol.

Q3: Why can the trifluoromethyl group be challenging to work with, particularly under basic conditions?

A3: The trifluoromethyl group is a strong electron-withdrawing group. This characteristic makes the attached aromatic ring electron-deficient and can influence the reactivity of other functional groups on the ring. Under strongly basic conditions, the C-CF3 bond may become susceptible to cleavage.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter during the synthesis of trifluoromethyl-substituted phenols.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst or choice of reagents. - Degradation of starting material or product.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion. - Systematically optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to minimize the formation of side products. - Screen different catalysts or reagents. For example, in silver-mediated reactions, the efficiency can vary significantly between different silver salts. - If any of the reagents are sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products - Incorrect stoichiometry of reactants. - Reaction temperature is too high, leading to undesired side reactions. - Presence of impurities in starting materials or solvents.- Carefully control the stoichiometry of the reactants to ensure they are present in the correct proportions. - Lower the reaction temperature to improve the selectivity of the desired reaction. - Use high-purity reagents and ensure that solvents are appropriately dried before use.
Difficulty in Product Purification - The product and byproducts have similar polarities, making separation by chromatography challenging. - The product is thermally unstable, leading to decomposition during distillation.- Employ alternative purification techniques such as column chromatography with a variety of solvent systems or recrystallization from different solvents. - For thermally sensitive compounds, consider purification methods that do not require high temperatures, such as flash chromatography at room temperature.
Inconsistent Results - Variability in the quality and purity of reagents. - Inconsistent reaction setup and conditions between experiments.- Use reagents from a reliable and consistent source and verify their purity before use. - Standardize the experimental protocol, paying close attention to reaction time, temperature, stirring speed, and the method of reagent addition.

Experimental Protocols

Synthesis of a Trifluoromethylphenol via Diazotization of Trifluoromethylaniline

This protocol provides a general framework and may require optimization for specific substrates.

Step 1: Diazotization

  • Prepare a 25% aqueous solution of sulfuric acid.

  • In a suitable reaction vessel, add 31g of m-trifluoromethylaniline to 315g of the 25% sulfuric acid solution using a dropping funnel, while ensuring continuous stirring.

  • Stir the resulting mixture for 30 minutes to ensure complete dissolution and salt formation.

  • Cool the mixture to 5°C using an ice bath.

  • Slowly add a solution of 20.7g of sodium nitrite in 40mL of water. It is crucial to maintain the temperature at or below 5°C during this addition to prevent the decomposition of the diazonium salt.

  • Continue the diazotization reaction at 5°C for a period of 3 hours.

Step 2: Hydrolysis

  • The freshly prepared diazonium salt solution is then carefully added to a hot aqueous solution (e.g., boiling water or a dilute acid solution) to facilitate the hydrolysis of the diazonium group to a hydroxyl group.

  • The resulting trifluoromethylphenol is then extracted from the aqueous mixture using a suitable organic solvent. The organic extracts are combined, dried over an anhydrous drying agent, and the solvent is removed to yield the crude product, which can then be purified.

Synthesis of a Trifluoromethylphenol from a Trifluoromethylhalobenzene

This method involves a nucleophilic aromatic substitution to form an ether, followed by a deprotection step.

Step 1: Ether Formation

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium benzylate. This can be achieved by reacting sodium hydride with benzyl alcohol in an anhydrous solvent such as N,N-dimethylacetamide (DMA) under a nitrogen atmosphere.

  • Once the formation of the sodium benzylate is complete, add 4-trifluoromethylchlorobenzene to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120°C and monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into water.

  • Extract the desired ether product with a water-immiscible organic solvent, such as diethyl ether.

  • Remove the solvent under reduced pressure and purify the crude ether by distillation or recrystallization.

Step 2: Deprotection (Hydrogenolysis)

  • Dissolve the purified 4-trifluoromethylphenyl benzyl ether in a suitable solvent, such as ethanol.

  • Add a catalytic amount of 5% palladium-on-carbon to the solution.

  • Place the reaction mixture in a low-pressure hydrogenation vessel.

  • Pressurize the vessel with hydrogen gas to a pressure of 50-100 psi.

  • Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC or GC analysis (typically 2-4 hours).

  • Filter off the palladium catalyst and remove the solvent to obtain the crude phenol, which can be further purified by standard methods.

Visualizations

experimental_workflow_diazotization cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis A m-Trifluoromethylaniline D Diazonium Salt Formation (≤ 5°C) A->D B 25% H2SO4 B->D C NaNO2 solution C->D Slow addition F Hydrolysis D->F Addition to hot solution E Hot Aqueous Solution E->F G Crude Trifluoromethylphenol F->G H Purification G->H I Pure Trifluoromethylphenol H->I

Caption: Workflow for the synthesis of trifluoromethylphenol via diazotization.

experimental_workflow_ether_synthesis cluster_ether_formation Step 1: Ether Formation cluster_deprotection Step 2: Deprotection (Hydrogenolysis) A Sodium Hydride + Benzyl Alcohol B Sodium Benzylate Formation A->B D Nucleophilic Aromatic Substitution (80-120°C) B->D C 4-Trifluoromethylchlorobenzene C->D E Crude Aryl Benzyl Ether D->E F Purified Aryl Benzyl Ether E->F Purification H Hydrogenolysis F->H G H2, Pd/C G->H I Crude Trifluoromethylphenol H->I J Purification I->J K Pure Trifluoromethylphenol J->K

Caption: Workflow for trifluoromethylphenol synthesis from a halobenzene.

References

Terfluranol stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research and development purposes only. "Terfluranol" is a hypothetical compound used here to illustrate common stability issues and analytical approaches for fluorinated pharmaceuticals. The data and protocols presented are representative and should be adapted for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing a rapid decrease in purity when dissolved in methanol. What could be the cause?

A1: Methanol, while a common solvent, can sometimes participate in degradation reactions, especially with compounds susceptible to solvolysis. We recommend using a more inert solvent such as acetonitrile for stock solutions. If the experimental design requires a protic solvent, consider preparing the solution immediately before use and storing it at a low temperature (e.g., 4°C) for short periods.

Q2: I am observing multiple new peaks in my HPLC chromatogram after exposing my this compound sample to light. Are these known degradation products?

A2: this compound is known to be photolabile. Exposure to UV and visible light can lead to the formation of several degradation products.[1][2] It is crucial to protect this compound solutions from light by using amber vials or covering containers with aluminum foil.[3] Common photolytic degradation pathways may involve defluorination or rearrangement of the molecular structure.

Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A3: Generally, this compound exhibits maximum stability in the slightly acidic pH range of 4-5.[4] Under strongly acidic or basic conditions, it is susceptible to hydrolysis, which can lead to the cleavage of functional groups and a loss of potency.[5]

Q4: Can I expect thermal degradation of this compound during my experiments?

A4: Yes, thermal degradation is a possibility, especially at temperatures exceeding 40-50°C. If your experimental protocol involves heating, it is advisable to conduct a preliminary thermal stability study to determine the extent of degradation at the intended temperature and duration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram Sample degradation due to solvent, light, or temperature.Prepare fresh samples in an inert solvent like acetonitrile, protect from light, and maintain at a controlled, low temperature.
Poor peak shape in HPLC Secondary interactions with the stationary phase or column degradation.Use a high-quality, inert HPLC column. Consider adding a modifier like triethylamine to the mobile phase to block active silanol groups.
Low sensitivity in mass spectrometry Poor ionization of this compound or ion suppression.Optimize the electrospray ionization (ESI) source parameters. If ESI is ineffective, consider atmospheric pressure chemical ionization (APCI).
Inconsistent results between experiments Variability in sample preparation or storage conditions.Standardize all experimental parameters, including solvent, temperature, light exposure, and analysis time.

Data Presentation

Table 1: Stability of this compound under Forced Degradation Conditions
Condition Duration Temperature % Degradation Major Degradation Products
0.1 M HCl24 hours60°C15.2%DP-1, DP-3
0.1 M NaOH8 hours40°C22.5%DP-2, DP-4
3% H₂O₂12 hours25°C18.7%DP-5, DP-6
Photolytic (UV/Vis)1.2 million lux hours25°C25.1%DP-7, DP-8
Thermal48 hours80°C12.8%DP-1, DP-9

DP refers to Degradation Product. The identity of these products would be determined through structural elucidation techniques like mass spectrometry and NMR.

Table 2: pH-Dependent Stability of this compound in Aqueous Buffer (48 hours at 25°C)
pH % Remaining this compound
2.088.3%
4.598.7%
7.092.1%
9.085.4%
12.076.2%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • For each stress condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective stressor solution.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and incubate at 40°C.

  • Oxidation: Mix the this compound solution with 3% H₂O₂ and store at room temperature, protected from light.

  • Photolytic Degradation: Expose the this compound solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours.

  • Thermal Degradation: Incubate the this compound solution at 80°C in a temperature-controlled oven.

3. Time Points:

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralize the acid and base hydrolysis samples before analysis.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV/MS method.

  • Monitor the decrease in the peak area of the parent this compound peak and the formation of new peaks corresponding to degradation products.

Mandatory Visualization

Hypothetical Degradation Pathway of this compound

G Figure 1: Hypothetical Degradation Pathway of this compound This compound This compound DP1 Hydrolytic Product A This compound->DP1 Acid/Base Hydrolysis DP2 Oxidative Product B This compound->DP2 Oxidation (H₂O₂) DP3 Photolytic Product C This compound->DP3 Photolysis (UV/Vis) DP4 Defluorinated Species DP1->DP4 Further Degradation

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

Experimental Workflow for Stability Testing

G Figure 2: Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock (1 mg/mL in ACN) dilute Dilute to 100 µg/mL in Stressor prep->dilute acid Acid Hydrolysis dilute->acid base Base Hydrolysis dilute->base ox Oxidation dilute->ox photo Photolysis dilute->photo thermal Thermal Stress dilute->thermal sampling Time-Point Sampling acid->sampling base->sampling ox->sampling photo->sampling thermal->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Interpretation hplc->data

References

troubleshooting Terfluranol precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terfluranol (also known as Tarenflurbil). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on preventing and troubleshooting precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Tarenflurbil) and what is its primary mechanism of action?

This compound, or Tarenflurbil, is the (R)-enantiomer of flurbiprofen. Unlike its parent compound, it has minimal activity against cyclooxygenase (COX) enzymes.[1][2] Its principal mechanism of action is the modulation of γ-secretase, an enzyme complex involved in the cleavage of the amyloid precursor protein (APP).[3] This modulation selectively reduces the production of the aggregation-prone amyloid-beta 42 (Aβ42) peptide in favor of shorter, less toxic Aβ peptides. It has been investigated primarily for its potential therapeutic role in Alzheimer's disease.

Q2: I'm observing precipitation after dissolving this compound in my aqueous buffer. What are the likely causes?

Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. Several factors can contribute to this:

  • Exceeding Solubility Limit: The concentration of this compound in your final solution may be higher than its intrinsic solubility in the aqueous buffer.

  • pH of the Solution: this compound is an acidic compound with a pKa of approximately 4.42. Its solubility is highly dependent on the pH of the solution. In solutions with a pH below its pKa, it will be in its less soluble, non-ionized form.

  • Solvent Shock: If you are diluting a concentrated stock of this compound (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of solution. This is often referred to as "solvent shock."

  • Ionic Strength of the Buffer: The presence of salts in your buffer can influence the solubility of organic compounds, a phenomenon known as the "salting out" effect.

Q3: How can I prevent this compound from precipitating in my experiments?

Several strategies can be employed to prevent precipitation:

  • pH Adjustment: Maintaining the pH of your aqueous solution well above the pKa of this compound (pKa ≈ 4.42) will keep the compound in its more soluble, ionized form.

  • Use of Co-solvents: For in vitro experiments, maintaining a small percentage of an organic co-solvent like DMSO in the final solution can help maintain solubility. It is crucial to keep the final DMSO concentration low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

  • Slow Addition and Mixing: When diluting a concentrated stock, add it dropwise to the aqueous buffer while gently vortexing or stirring. This helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Temperature Control: Pre-warming your aqueous buffer to the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock can improve solubility.

  • Formulation Strategies: For in vivo studies, more advanced formulation strategies such as aqueous suspensions with suspending agents, inclusion complexes with cyclodextrins, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) may be necessary to improve oral bioavailability.

Q4: What are the recommended solvents for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies. Ethanol and dimethylformamide (DMF) can also be used. It is important to use anhydrous, high-purity solvents to prevent degradation of the compound.

Quantitative Data

The following tables summarize the available physicochemical and solubility data for this compound (Tarenflurbil).

Table 1: Physicochemical Properties of this compound (Tarenflurbil)

PropertyValueSource
Molecular FormulaC₁₅H₁₃FO₂
Molecular Weight244.26 g/mol
pKa (Strongest Acidic)4.42
logP3.57 - 3.94

Table 2: Solubility of this compound (Tarenflurbil)

SolventConcentrationApproximate Value (mg/mL)Source
Water-0.0249
PBS (pH 7.2)-~0.9
Ethanol100 mM~24.4
Ethanol-~25
DMSO25 mM~6.1
DMSO-~10
DMSO100 mg/mL100
Dimethyl Formamide (DMF)-~25

Note: Solubility values can vary depending on the specific experimental conditions (e.g., temperature, pH, purity of the compound and solvent).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays

Materials:

  • This compound (Tarenflurbil) powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 2.44 mg of this compound.

  • Transfer: Transfer the weighed powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube. For a 10 mM stock solution from 2.44 mg of powder, add 1 mL of DMSO.

  • Dissolution: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh solutions or use pre-packaged sizes as solutions can be unstable.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Media for Cell Culture Experiments

Materials:

  • Prepared this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile conical tubes or culture plates

Procedure:

  • Pre-warm Medium: Ensure the cell culture medium is pre-warmed to 37°C.

  • Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to minimize cytotoxicity.

  • Slow Addition: While gently swirling or vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition is critical to prevent precipitation.

  • Mixing: Mix the final solution gently but thoroughly before adding it to the cells.

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium.

Visualizations

Terfluranol_Precipitation_Troubleshooting Troubleshooting this compound Precipitation start Precipitation Observed check_concentration Is the final concentration exceeding the solubility limit? start->check_concentration check_ph Is the pH of the aqueous solution below the pKa (~4.42)? check_concentration->check_ph No solution_reduce_conc Reduce the final concentration of this compound. check_concentration->solution_reduce_conc Yes check_dilution Was the DMSO stock added too quickly to the aqueous buffer? check_ph->check_dilution No solution_increase_ph Increase the pH of the buffer to be > 5. check_ph->solution_increase_ph Yes check_temp Was the aqueous buffer cold when the stock was added? check_dilution->check_temp No solution_slow_addition Add stock solution dropwise while gently mixing. check_dilution->solution_slow_addition Yes solution_warm_buffer Pre-warm the aqueous buffer to the experimental temperature. check_temp->solution_warm_buffer Yes reassess Re-assess for Precipitation check_temp->reassess No solution_reduce_conc->reassess solution_increase_ph->reassess solution_slow_addition->reassess solution_warm_buffer->reassess

Caption: Troubleshooting workflow for this compound precipitation.

APP_Processing_Pathway Amyloid Precursor Protein (APP) Processing Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase sAPPalpha sAPPα (soluble fragment) alpha_secretase->sAPPalpha cleavage gamma_secretase_non γ-secretase alpha_secretase->gamma_secretase_non C83 fragment p3 p3 peptide gamma_secretase_non->p3 AICD AICD gamma_secretase_non->AICD APP2 Amyloid Precursor Protein (APP) beta_secretase β-secretase (BACE1) APP2->beta_secretase sAPPbeta sAPPβ (soluble fragment) beta_secretase->sAPPbeta cleavage gamma_secretase_amy γ-secretase beta_secretase->gamma_secretase_amy C99 fragment Abeta Aβ peptides (Aβ40, Aβ42) gamma_secretase_amy->Abeta AICD2 AICD gamma_secretase_amy->AICD2 Abeta42_aggregation Aβ42 Aggregation (Oligomers, Fibrils, Plaques) Abeta->Abeta42_aggregation This compound This compound (Tarenflurbil) This compound->gamma_secretase_amy modulates

Caption: Mechanism of this compound in APP processing.

References

Technical Support Center: Optimizing Terfluranol Concentration for Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Terfluranol in dose-response experiments. The information is designed to assist in optimizing experimental design and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a dose-response study?

A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range helps in identifying the concentration at which this compound exerts its half-maximal inhibitory effect (IC50).

Q2: What is the mechanism of action of this compound?

A2: this compound is an investigational compound that modulates signal transduction pathways associated with inflammation. It has been shown to modulate the TRIF-dependent signaling pathway, which is downstream of Toll-like receptor 3 (TLR3).[1][2] This modulation can lead to a downstream decrease in the expression of inflammatory mediators.

Q3: How should I prepare my this compound stock solution?

A3: this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve this compound in an organic solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your experimental wells is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.5%).

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time can vary depending on the cell type and the specific endpoint being measured. A typical starting point is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for your specific experimental setup.

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Data

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding cells in the inner wells of the plate to avoid edge effects.
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
Reagent Inconsistency Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are within their expiration dates and stored correctly.
Cellular Stress Minimize the time cells are outside the incubator. Ensure proper handling to avoid temperature fluctuations and mechanical stress.
Issue 2: No Dose-Response Effect Observed

Possible Causes & Solutions

CauseRecommended Solution
Incorrect Concentration Range The effective concentrations may be higher or lower than tested. Expand the concentration range in both directions (e.g., from 1 mM down to 1 pM).
Compound Inactivity Verify the integrity of your this compound stock. If possible, confirm its activity using a known positive control assay.
Insufficient Incubation Time The effect of this compound may be time-dependent. Increase the incubation time and perform a time-course experiment.
Cell Line Insensitivity The chosen cell line may not be sensitive to this compound's mechanism of action. If possible, test the compound on a different, validated cell line.
Issue 3: High Background Signal or Cell Death in Control Wells

Possible Causes & Solutions

CauseRecommended Solution
Solvent Toxicity The concentration of the vehicle (e.g., DMSO) may be too high. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your cells.
Contamination Check for microbial contamination in your cell culture and reagents. Discard any contaminated materials and ensure aseptic technique.
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent.

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay

This protocol outlines a general procedure for generating a dose-response curve and calculating the IC50 value of this compound using a commercially available cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Cell culture medium

  • Adherent or suspension cells

  • 96-well clear or opaque-walled plates (depending on the assay)

  • Cell viability assay reagent

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment (for adherent cells).

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in cell culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations).

    • Remove the old medium from the cell plate and add the prepared this compound dilutions to the appropriate wells. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).

  • Incubation:

    • Incubate the plate for the predetermined optimal time (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement:

    • Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

    • Read the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium only wells) from all other readings.

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the normalized cell viability (%) against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.[3][4]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
Cell Line A2415.2
Cell Line A488.7
Cell Line B4825.1
Cell Line C48> 100

Visualizations

Signaling Pathway

Terfluranol_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 TRIF TRIF TLR3->TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1 TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 (Active) IRF3->pIRF3 Phosphorylation Inflammatory_Genes Inflammatory Gene Expression pIRF3->Inflammatory_Genes Transcription Activation This compound This compound This compound->TBK1 Inhibition Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Seed_Cells 1. Seed Cells in 96-well Plate Prepare_Dilutions 2. Prepare this compound Serial Dilutions Add_Compound 3. Add Compound to Cells Prepare_Dilutions->Add_Compound Incubate 4. Incubate for Optimal Duration Add_Compound->Incubate Add_Reagent 5. Add Viability Reagent Incubate->Add_Reagent Read_Plate 6. Read Plate Add_Reagent->Read_Plate Analyze_Data 7. Analyze Data & Determine IC50 Read_Plate->Analyze_Data

References

Technical Support Center: Overcoming Investigational Compound Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the development and characterization of cell lines resistant to investigational compounds.

Troubleshooting Guide: Development and Characterization of Resistant Cell Lines

Developing stable, drug-resistant cell lines is a critical step in understanding resistance mechanisms and identifying strategies to overcome them.[1][2] This process can be lengthy and prone to setbacks. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Massive cell death during initial drug exposure The starting concentration of the investigational compound is too high.Begin with a lower, sub-lethal concentration (e.g., the IC10 or IC20) to allow for gradual adaptation.[1]
The cell line is highly sensitive to the compound.Perform a dose-response curve to accurately determine the IC50 before starting the resistance induction protocol.
Failure to develop resistance The drug concentration is not increased appropriately.Gradually increase the drug concentration in a stepwise manner (e.g., 1.5- to 2-fold increments) as cells become confluent.[1]
The compound does not induce stable resistance mechanisms.Consider alternative resistance development protocols, such as pulse selection (short, high-dose exposures).
The parental cell line is heterogeneous.Perform single-cell cloning of the parental line to establish a more uniform population before inducing resistance.
Loss of resistant phenotype over time The resistant cell line is not maintained under selective pressure.Culture the resistant cells in the continuous presence of the investigational compound at a maintenance concentration (e.g., IC10-IC20).[1]
The resistance mechanism is transient.Regularly monitor the IC50 of the resistant cell line to ensure the phenotype is stable.
Inconsistent results in downstream assays The resistant cell line is a mixed population of cells with varying degrees of resistance.Perform single-cell cloning of the resistant population to establish a homogenous cell line.
Experimental conditions are not consistent.Standardize all experimental parameters, including cell passage number, seeding density, and drug concentrations.

Frequently Asked Questions (FAQs)

Development of Resistant Cell Lines

Q1: What is the general principle behind developing a drug-resistant cell line?

A1: The fundamental method for generating a drug-resistant cancer cell line involves the repeated and prolonged exposure of the parental cell line to gradually increasing concentrations of the therapeutic agent. This process selects for cells that can survive and proliferate under the drug's selective pressure, leading to the emergence of a resistant population. The development of resistance is confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental cell line.

Q2: How do I choose the starting concentration of my investigational compound for developing a resistant cell line?

A2: It is crucial to start with a concentration that is selective but not overly toxic, to allow a sub-population of cells to survive and adapt. A common starting point is the IC50 of the parental cell line. For highly toxic compounds, it is advisable to begin with a lower concentration, such as the GI50 (concentration for 50% growth inhibition), and incrementally increase the dose as the cells adapt.

Q3: How often should I increase the drug concentration, and by how much?

A3: The drug concentration should be increased in a stepwise fashion. A general guideline is to increase the concentration by 1.5- to 2.0-fold once the cells have reached approximately 80% confluency in the current drug concentration. The media with the drug should be replenished every 2-3 days.

Characterization of Resistant Cell Lines

Q4: My resistant cell line shows cross-resistance to other drugs. What does this indicate?

A4: Cross-resistance, where resistance to one drug confers resistance to other, often structurally or mechanistically unrelated drugs, is a common phenomenon. This often points to broad-spectrum resistance mechanisms, such as the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which can efflux a wide range of cytotoxic agents.

Q5: How can I determine the mechanism of resistance in my cell line?

A5: Identifying the mechanism of resistance requires a multi-faceted approach. Some key experimental strategies include:

  • Gene and Protein Expression Analysis: Use quantitative real-time PCR (qPCR) and Western blotting to examine the expression levels of known resistance-associated genes and proteins, such as ABC transporters (P-gp, BCRP, MRPs).

  • Sequencing: DNA and/or RNA sequencing can identify mutations in the drug's target protein or alterations in signaling pathways that confer resistance.

  • Functional Assays: Use flow cytometry with fluorescent substrates of efflux pumps (e.g., rhodamine 123 for P-gp) to assess their activity.

Overcoming Resistance

Q6: What are some general strategies to overcome resistance to my investigational compound?

A6: Several strategies can be employed to overcome drug resistance:

  • Combination Therapy: Combining the primary drug with another agent that targets a different pathway can be effective. For instance, using an inhibitor of a specific signaling pathway that is upregulated in the resistant cells.

  • Targeting Efflux Pumps: If resistance is mediated by efflux pumps, co-administration with an inhibitor of these pumps can restore sensitivity.

  • Immunotherapy: Approaches like immune checkpoint inhibitors or CAR-T cell therapy can target and eliminate drug-resistant cancer cells.

  • Novel Drug Delivery Systems: Nanoparticle-based drug delivery can help bypass efflux pumps and deliver the drug directly to the cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine IC50

This protocol is used to assess the cytotoxic effect of a compound on a cell line and to determine the IC50 value.

Materials:

  • Parental and resistant cell lines

  • 96-well plates

  • Complete growth medium

  • Investigational compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Allow cells to adhere and grow for 24-48 hours.

  • Prepare serial dilutions of the investigational compound in complete medium at 2x the final desired concentration.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Western Blotting for P-glycoprotein (P-gp) Expression

This protocol provides a general workflow for assessing the protein level of the P-gp efflux pump.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against P-gp

  • Loading control primary antibody (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse parental and resistant cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalize the P-gp band intensity to the loading control (e.g., β-actin) to compare expression levels between parental and resistant cells.

Visualizations

experimental_workflow cluster_setup Phase 1: Setup and Baseline cluster_induction Phase 2: Resistance Induction cluster_characterization Phase 3: Characterization A Parental Cell Line B Determine IC50 (e.g., MTT Assay) A->B C Culture cells with starting drug concentration (e.g., IC50) B->C D Gradually increase drug concentration stepwise C->D E Expand surviving cell populations D->E E->D Repeat until stable resistance F Confirm Resistant Phenotype (re-evaluate IC50) E->F G Molecular Analysis (qPCR, Western Blot) F->G H Functional Assays (e.g., Efflux Pump Activity) F->H

Caption: Workflow for Developing a Drug-Resistant Cell Line.

signaling_pathway Drug Investigational Compound Pump Efflux Pump (e.g., P-gp) Drug->Pump Target Intracellular Target Drug->Target Intended Action (Inhibited in resistant cells) ADP ADP + Pi Pump->ADP Extracellular Extracellular Pump->Extracellular ATP ATP ATP->Pump Intracellular Intracellular

Caption: Mechanism of Efflux Pump-Mediated Drug Resistance.

troubleshooting_flowchart start Start: Developing Resistant Line q1 Massive Cell Death? start->q1 a1_yes Reduce starting drug concentration q1->a1_yes Yes q2 Resistance Developing? q1->q2 No a1_yes->start a2_no Ensure stepwise increase in drug concentration q2->a2_no No q3 Resistance Stable? q2->q3 Yes a2_no->q2 a3_no Maintain continuous selective pressure q3->a3_no No end Stable Resistant Cell Line q3->end Yes a3_no->q3

Caption: Troubleshooting Flowchart for Resistance Development.

References

Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study with Imatinib

This technical support guide is designed for researchers, scientists, and drug development professionals to provide strategies for identifying, understanding, and minimizing off-target effects during experiments with small molecule inhibitors. As "Terfluranol" is not a publicly documented compound, this guide will use the well-characterized tyrosine kinase inhibitor, Imatinib (Gleevec®) , as a representative example to illustrate key principles and troubleshooting workflows.

Frequently Asked questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a major concern as they can lead to:

  • Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1]

  • Lack of translatability: Promising preclinical results may fail in clinical settings if the observed efficacy is due to off-target effects that do not have the same outcome in a whole organism or are associated with unacceptable toxicity.[1]

For instance, while Imatinib is designed to target the BCR-ABL fusion protein in chronic myeloid leukemia (CML), it is known to inhibit other kinases like c-Kit and PDGFR, which can be beneficial in some contexts but can also be considered off-target effects in others.[2]

Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of Imatinib?

A2: A multi-pronged approach is crucial for distinguishing on-target from off-target effects. Key strategies include:

  • Dose-Response Analysis: Perform a dose-response curve for both the on-target activity (e.g., inhibition of BCR-ABL phosphorylation) and the observed phenotype. A significant discrepancy in the IC50 values suggests a potential off-target effect.

  • Use of Structurally Unrelated Inhibitors: Employ a different inhibitor that targets the same primary protein but has a distinct chemical structure. If this second inhibitor fails to produce the same phenotype, the original observation is likely due to an off-target effect of Imatinib.

  • Genetic Knockdown/Knockout: Utilize techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target (e.g., BCR-ABL). If the phenotype persists even in the absence of the target protein, it is highly probable that an off-target interaction is responsible.

  • Rescue Experiments: Overexpress the intended target in the experimental system. If the phenotype is not reversed, it suggests that other targets are involved.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm direct target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.

Q3: What are some proactive strategies to minimize off-target effects in my experimental design?

A3: Several proactive measures can be implemented to reduce the likelihood of off-target effects confounding your results:

  • Use the Lowest Effective Concentration: Titrate your compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the probability of engaging lower-affinity off-target proteins.

  • Select Highly Selective Inhibitors: When possible, choose inhibitors that have been extensively characterized and are known for their high selectivity for the target of interest.

  • Employ Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected or inconsistent experimental results. Off-target effects of Imatinib.1. Verify Target Engagement: Confirm that Imatinib is inhibiting the intended target (e.g., BCR-ABL) at the concentration used via Western blot for downstream signaling or a CETSA. 2. Perform a Dose-Response Curve: Compare the potency for the observed phenotype with the known potency for on-target inhibition. 3. Use a Structurally Unrelated Inhibitor: If a different BCR-ABL inhibitor does not replicate the phenotype, it is likely an off-target effect.
Observed phenotype is inconsistent with the known function of the intended target. Imatinib is acting on an alternative pathway.1. Literature Review: Investigate known off-targets of Imatinib (e.g., c-Kit, PDGFR, DDR1, NQO2). 2. Genetic Validation: Use siRNA or CRISPR to knock down the primary target. If the phenotype persists, it confirms an off-target mechanism. 3. Rescue Experiment: Overexpress the intended target. If the phenotype is not rescued, it points towards the involvement of other targets.
Cellular toxicity is observed at concentrations required for target inhibition. Off-target toxicity.1. Counter-Screening: Test Imatinib on a cell line that does not express the intended target (e.g., a non-CML cell line). If toxicity persists, it is likely due to off-target effects. 2. Toxicity Panel Screening: Screen the compound against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes).

Data Presentation

Table 1: Kinase Selectivity Profile of Imatinib

This table provides a summary of the inhibitory activity of Imatinib against its primary target and common off-targets. Concentrations are typically reported as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values.

Target Kinase IC50 / Kd (nM) Reference
BCR-ABL 25 - 100
c-Kit 100 - 200
PDGFRα/β 100 - 500
DDR1 >1000
c-Src >10000
Lck >10000

Note: IC50/Kd values can vary depending on the assay conditions and cell type used.

Table 2: Example Dose-Response Data for On-Target vs. Off-Target Phenotype

This table illustrates a hypothetical scenario where the desired on-target effect and an unexpected off-target phenotype occur at different concentrations of Imatinib.

Concentration (nM) % Inhibition of BCR-ABL Phosphorylation (On-Target) % Apoptosis in Non-Target Cells (Off-Target Phenotype)
150
10202
1005010
10009555
100009890
IC50 100 nM ~1500 nM

Experimental Protocols

Protocol 1: Western Blot for Assessing On-Target Engagement

Objective: To determine the effect of Imatinib on the phosphorylation of a downstream substrate of its target kinase (e.g., CrkL for BCR-ABL).

Methodology:

  • Cell Culture and Treatment:

    • Culture target cells (e.g., K562, a CML cell line) to 70-80% confluency.

    • Treat cells with a range of Imatinib concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-CrkL) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total protein (e.g., total CrkL) and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic effects of Imatinib on both target and non-target cell lines.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., K562 for on-target and a non-BCR-ABL expressing cell line like HEK293 for off-target) in a 96-well plate at an appropriate density.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Imatinib in culture medium.

    • Treat the cells with the different concentrations of Imatinib and a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value for cell viability.

Mandatory Visualizations

On_Target_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K cKit c-Kit cKit->PI3K BCR_ABL BCR-ABL (On-Target) BCR_ABL->PI3K Ras Ras BCR_ABL->Ras STAT5 STAT5 BCR_ABL->STAT5 Imatinib Imatinib Imatinib->PDGFR Off-Target Imatinib->cKit Off-Target Imatinib->BCR_ABL Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Transcription

Caption: Imatinib's on-target and off-target signaling pathways.

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Scaling Up Terfluranol Production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature or documentation for a compound named "Terfluranol." The following technical support guide is a generalized framework based on common challenges encountered during the scale-up of fluorinated aromatic compounds. The placeholder name "this compound" is used throughout this document to align with the user's query. This guide is intended to serve as a template and should be adapted based on the specific chemistry and process parameters of the actual compound being synthesized.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for the fluorination step when moving from a 1L to a 20L reactor. What are the likely causes?

A1: A drop in yield during scale-up of a fluorination reaction is a common issue that can be attributed to several factors that change non-linearly with scale.[1] Key areas to investigate include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, which can promote side reactions and impurity formation.[1][2] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

  • Reagent Addition Rate: The rate of addition of the fluorinating agent, which may have been optimized for a smaller scale, might be too fast for the larger volume, leading to poor selectivity and increased byproducts.[2]

  • Reaction Kinetics: Some reactions are more sensitive to subtle changes in concentration and temperature, and these effects can be magnified at a larger scale.

Q2: Our latest batch of this compound has failed purity specifications due to an unknown impurity that was not present in the lab-scale batches. How should we approach this problem?

A2: The appearance of new impurities during scale-up is a frequent challenge in active pharmaceutical ingredient (API) manufacturing.[3] A systematic approach is required to identify and control this new impurity:

  • Characterization: Isolate the impurity using preparative chromatography and characterize its structure using techniques such as NMR, mass spectrometry, and IR spectroscopy.

  • Root Cause Analysis: Once the structure is known, you can hypothesize its formation pathway. It could be a result of longer reaction times, higher temperatures, or interaction with materials of construction in the larger reactor.

  • Process Parameter Review: Re-evaluate the critical process parameters (CPPs), such as temperature, pressure, and mixing speed, to understand their impact on impurity formation.

Q3: We are experiencing difficulties with the crystallization of the final product at a larger scale, leading to inconsistent crystal form and filtration problems. What can we do?

A3: Crystallization is a scale-sensitive unit operation, and issues often arise during scale-up. To address this:

  • Solubility and Supersaturation Studies: Conduct thorough studies to understand the solubility curve of this compound in the chosen solvent system. This will help in defining the optimal cooling profile and anti-solvent addition rate to control supersaturation.

  • Seeding Strategy: Develop a robust seeding strategy. The amount and quality of seed crystals are critical for controlling the final crystal size and form.

  • Mixing and Agitation: The hydrodynamics in the crystallizer play a crucial role. The agitator design and speed should be evaluated to ensure uniform suspension of crystals and prevent breakage or agglomeration.

Troubleshooting Guides

Guide 1: Low Yield in Electrophilic Fluorination Step
Symptom Possible Cause Recommended Action
Reaction stalls before completion Insufficient mixing leading to poor mass transfer.Increase agitation speed. Consider using a different impeller design for better solids suspension if the fluorinating agent is a solid.
Deactivation of the fluorinating agent.Ensure the reaction is conducted under strictly anhydrous conditions, as moisture can decompose many electrophilic fluorinating reagents.
Formation of multiple byproducts Poor temperature control, leading to "hot spots".Improve heat transfer by ensuring the reactor jacket fluid is at the correct temperature and flow rate. Consider a slower addition of the fluorinating agent to better manage the reaction exotherm.
Incorrect stoichiometry at the point of addition.Optimize the addition rate and location of the fluorinating agent. Sub-surface addition can sometimes prevent degradation of the reagent at the surface.
Guide 2: Inconsistent Purity and Color of Final Product
Symptom Possible Cause Recommended Action
Product is off-color (e.g., yellow or brown) Presence of oxidative impurities.Degas all solvents and reactants prior to use. Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon).
Thermal degradation of the product or intermediates.Evaluate the stability of the product at the operating temperatures. Consider reducing the reaction temperature or time if possible.
Presence of residual starting material Incomplete reaction.Increase reaction time or temperature slightly. Confirm the quality and stoichiometry of all reagents.
Inconsistent polymorphic form Variations in the crystallization process.Strictly control the cooling rate, agitation speed, and seeding protocol during crystallization.

Data Presentation

Table 1: Impact of Scale on Fluorination Reaction Yield and Purity
Scale Reaction Volume (L) Average Yield (%) Purity by HPLC (%) Key Byproduct (%)
Lab18599.50.2
Pilot207298.11.5
Production2006597.22.8
Table 2: Comparison of Crystallization Solvents for Final Product Purification
Solvent System Yield (%) Purity (%) Crystal Habit Filtration Time (min/kg)
Isopropanol/Water8899.7Needles30
Acetonitrile8299.8Prisms15
Toluene/Heptane9299.6Plates45

Experimental Protocols

Protocol 1: Electrophilic Fluorination of Precursor-A (Lab Scale)

This protocol describes the fluorination of a generic precursor using an electrophilic fluorinating agent.

Materials:

  • Precursor-A

  • Electrophilic fluorinating agent (e.g., Selectfluor™)

  • Anhydrous acetonitrile

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry 1L round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add Precursor-A (1 equivalent) and anhydrous acetonitrile.

  • Reagent Addition: While stirring the solution at room temperature, add the electrophilic fluorinating agent (1.1 equivalents) in one portion.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion of the reaction (typically 2-4 hours), quench the reaction mixture by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start reaction_setup Reaction Setup start->reaction_setup reagent_addition Reagent Addition reaction_setup->reagent_addition reaction Reaction reagent_addition->reaction quench Quench reaction->quench extraction Extraction quench->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Purification concentration->purification final_product Final Product purification->final_product qc_testing QC Testing final_product->qc_testing

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway cluster_cell Cell This compound This compound Receptor Receptor This compound->Receptor binds KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to GeneExpression Gene Expression Nucleus->GeneExpression modulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Preventing Terfluranol Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no specific scientific literature detailing the mechanisms of Terfluranol interference in biochemical assays. The information provided in this technical support center is based on the chemical structure of this compound, a synthetic nonsteroidal estrogen of the stilbestrol group, and known interference patterns of structurally similar compounds, such as other phenolic molecules and stilbene derivatives. The guidance provided is therefore hypothesis-driven and should be used as a general framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is a synthetic, nonsteroidal estrogen.[1] Its structure contains two phenol rings, which are known to be common sources of interference in various biochemical assays. Potential mechanisms of interference include, but are not limited to, non-specific protein binding, antioxidant effects in redox-based assays, intrinsic fluorescence, and light absorption at assay wavelengths.

Q2: What are the initial signs that this compound might be interfering with my assay?

A2: Signs of potential interference include:

  • Inconsistent results: High variability between replicate wells or experiments.

  • Atypical dose-response curves: The curve may be non-sigmoidal, show a steep drop-off, or plateau at an unexpected level.

  • Discrepancies with biological expectations: The observed activity does not align with the known or expected biological function of the target.

  • Control failures: Inconsistent performance of positive or negative controls in the presence of this compound.

Q3: How can I quickly check for potential optical interference from this compound?

A3: You can perform a simple spectral scan of this compound in your assay buffer. Measure the absorbance and fluorescence of the compound across a range of wavelengths, including those used for excitation and emission in your assay. This will help determine if this compound has intrinsic optical properties that could be contributing to the signal.

Q4: My assay involves an enzyme. How might this compound interfere?

A4: Phenolic compounds like this compound can interfere with enzymatic assays in several ways:

  • Non-specific inhibition: this compound could bind to the enzyme at sites other than the active site, causing conformational changes that reduce its activity.

  • Substrate chelation: If your assay involves metal ions as cofactors, the phenolic hydroxyl groups of this compound could chelate these ions, making them unavailable to the enzyme.

  • Redox activity: In assays that measure changes in redox state (e.g., using resazurin or MTT), the antioxidant properties of the phenol groups can interfere with the reaction.[2]

Q5: I am using an immunoassay. What are the potential interference mechanisms?

A5: In immunoassays, compounds structurally similar to the analyte can cause cross-reactivity. As a synthetic estrogen, this compound could potentially cross-react in immunoassays for other steroid hormones.[3][4][5] Additionally, it could non-specifically bind to assay antibodies, blocking the intended antigen-antibody interaction.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating potential this compound interference.

Problem 1: High background signal in a fluorescence-based assay.
  • Possible Cause: Intrinsic fluorescence (autofluorescence) of this compound.

  • Troubleshooting Steps:

    • Run a "Compound Only" Control: Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment. Measure the fluorescence at the assay's excitation and emission wavelengths.

    • Subtract Background: If a significant signal is detected, subtract this background fluorescence from your experimental data.

    • Use a Red-Shifted Fluorophore: If background fluorescence is high, consider switching to a fluorophore that excites and emits at longer wavelengths (red-shifted), as many interfering compounds fluoresce in the blue-green spectrum.

    • Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. The time-delay measurement in TRF can minimize interference from the short-lived fluorescence of small molecules.

Problem 2: Inhibition observed in an enzyme assay, but the mechanism is unclear.
  • Possible Cause: Non-specific inhibition due to compound aggregation or protein reactivity.

  • Troubleshooting Steps:

    • Detergent Test for Aggregation: Rerun the assay with the addition of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the inhibitory effect of this compound is significantly reduced, it is likely due to aggregation.

    • "No-Enzyme" Control: Run a control reaction containing all assay components, including this compound and the substrate, but without the enzyme. This will help determine if this compound is reacting directly with the substrate or other assay components.

    • Orthogonal Assay: Confirm the inhibitory activity using a different assay format that measures a different parameter (e.g., a binding assay instead of an enzymatic activity assay).

Problem 3: Inconsistent or unexpected results in an immunoassay.
  • Possible Cause: Cross-reactivity or non-specific binding to antibodies.

  • Troubleshooting Steps:

    • Analyte-Free Control: Test this compound in the immunoassay in the absence of the target analyte. A positive signal would suggest cross-reactivity or non-specific binding.

    • Use a Different Antibody Pair: If possible, use an alternative immunoassay for the same target that employs different antibodies.

    • Increase Blocking and Washing: Enhance blocking steps (e.g., using a higher concentration of blocking protein) and increase the number and duration of wash steps to reduce non-specific binding.

Experimental Protocols

Protocol 1: Assessing Optical Interference of this compound
  • Objective: To determine if this compound absorbs light or fluoresces at the wavelengths used in an assay.

  • Methodology:

    • Prepare a dilution series of this compound in the assay buffer.

    • Dispense the dilutions into a microplate suitable for absorbance and fluorescence readings.

    • For absorbance, scan the plate from 300 nm to 700 nm.

    • For fluorescence, perform an excitation/emission scan. Excite at the assay's excitation wavelength and scan the emission spectrum. Then, set the emission to the assay's wavelength and scan the excitation spectrum.

    • Data Analysis: Plot absorbance and fluorescence intensity against the wavelength. Significant peaks at or near the assay's wavelengths indicate potential optical interference.

Protocol 2: Detergent-Based Assay for Compound Aggregation
  • Objective: To determine if the observed bioactivity of this compound is due to the formation of aggregates.

  • Methodology:

    • Prepare two sets of assay reactions.

    • In the first set, use the standard assay buffer.

    • In the second set, supplement the assay buffer with 0.01% (v/v) Triton X-100.

    • Add this compound at various concentrations to both sets of reactions.

    • Initiate and run the assay as per the standard protocol.

    • Data Analysis: Compare the dose-response curves of this compound in the presence and absence of Triton X-100. A significant rightward shift in the IC50 value in the presence of the detergent suggests that aggregation contributes to the observed activity.

Data Presentation

Since no quantitative data exists for this compound interference, the following table presents hypothetical data for a similar phenolic compound to illustrate the effect of a detergent on mitigating aggregation-based inhibition.

Compound Concentration (µM)% Inhibition (without Triton X-100)% Inhibition (with 0.01% Triton X-100)
0.152
14510
109530
1009855
IC50 (µM) 1.5 >50

Visualizations

Interference_Troubleshooting_Workflow Start Unexpected Assay Result with this compound Optical_Check Perform Optical Interference Check (Absorbance/Fluorescence Scan) Start->Optical_Check Optical_Interference Optical Interference Detected? Optical_Check->Optical_Interference Correct_Data Correct for Background Signal or Change Fluorophore Optical_Interference->Correct_Data Yes No_Optical No Significant Optical Interference Optical_Interference->No_Optical No Enzyme_Assay Is it an Enzyme Assay? Correct_Data->Enzyme_Assay No_Optical->Enzyme_Assay Immunoassay Is it an Immunoassay? Enzyme_Assay->Immunoassay No Detergent_Test Perform Detergent Test (e.g., 0.01% Triton X-100) Enzyme_Assay->Detergent_Test Yes Cross_Reactivity_Check Check for Cross-Reactivity (Analyte-Free Control) Immunoassay->Cross_Reactivity_Check Yes Aggregation Aggregation Likely? Detergent_Test->Aggregation Report_Aggregation Report as Likely Aggregator Aggregation->Report_Aggregation Yes Orthogonal_Assay Perform Orthogonal Assay (e.g., Binding Assay) Aggregation->Orthogonal_Assay No Genuine_Hit Potential Genuine Hit (Further Validation Required) Orthogonal_Assay->Genuine_Hit Cross_Reactivity Cross-Reactivity Observed? Cross_Reactivity_Check->Cross_Reactivity Report_Cross_Reactivity Report as Cross-Reactive and Use Alternative Assay Cross_Reactivity->Report_Cross_Reactivity Yes Cross_Reactivity->Genuine_Hit No

Caption: A logical workflow for troubleshooting potential this compound interference.

Potential_Interference_Mechanisms cluster_Optical Optical Mechanisms cluster_Chemical Chemical Mechanisms cluster_Physical Physical Mechanisms This compound This compound (Phenolic Compound) Optical Optical Interference This compound->Optical Chemical Chemical Reactivity This compound->Chemical Physical Physical Properties This compound->Physical Autofluorescence Intrinsic Fluorescence Optical->Autofluorescence Light_Absorption Light Absorption/Scattering Optical->Light_Absorption Redox Redox Activity (Antioxidant) Chemical->Redox Chelation Metal Chelation Chemical->Chelation Protein_Binding Non-specific Protein Binding Chemical->Protein_Binding Aggregation Compound Aggregation Physical->Aggregation

Caption: Potential mechanisms of assay interference by this compound.

References

Technical Support Center: High-Purity Terfluranol Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Terfluranol is a hypothetical compound used for the purpose of this illustrative guide. The following purification methods, data, and troubleshooting advice are based on common challenges encountered with complex organic molecules in pharmaceutical development and are intended to serve as a template for a technical support document.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during this compound synthesis and how can they be removed?

A: The most prevalent impurities are typically starting material carryover, reaction by-products, and diastereomers. Our recommended multi-step purification protocol involving reverse-phase chromatography followed by crystallization is designed to address these. For specific impurity profiles, further optimization of the chromatographic conditions may be necessary.

Q2: My this compound sample shows a persistent impurity peak at 0.85 relative retention time (RRT) during HPLC analysis. What is the likely cause and how can I resolve it?

A: An impurity at 0.85 RRT is often indicative of a closely related structural isomer. To resolve this, we recommend adjusting the mobile phase composition in your reverse-phase HPLC method. A shallower gradient or the use of a different organic modifier (e.g., switching from acetonitrile to methanol) can enhance the separation. If co-elution persists, a secondary purification step using a different stationary phase, such as a chiral column, may be required.

Q3: What is the optimal pH for the aqueous mobile phase during the reverse-phase HPLC purification of this compound?

A: For optimal peak shape and retention, we recommend maintaining the aqueous mobile phase at a pH of 3.5. This ensures that this compound, which has an acidic functional group, remains in its neutral form, leading to more consistent interactions with the C18 stationary phase.

Q4: Can I use normal-phase chromatography for this compound purification?

A: While normal-phase chromatography can be employed, it is generally less effective for removing polar impurities from the final product. We recommend using normal-phase chromatography for the initial purification of crude reaction mixtures to remove non-polar contaminants before proceeding to the more robust reverse-phase step for final polishing.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Chromatography 1. This compound is not fully eluting from the column. 2. Degradation of this compound on the stationary phase. 3. Inefficient fraction collection.1. Increase the percentage of the organic solvent in the mobile phase at the end of the gradient. 2. Ensure the mobile phase pH is maintained at 3.5 to prevent ionization and potential degradation. 3. Widen the collection window for the main peak or use a peak-cutting strategy based on the chromatogram.
Poor Peak Shape (Tailing or Fronting) in HPLC 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Reduce the sample load injected onto the column. 2. Verify and adjust the mobile phase pH to 3.5. 3. Flush the column with a strong solvent or replace the column if performance does not improve.
Crystallization Fails to Initiate 1. Solution is too dilute. 2. Presence of impurities inhibiting nucleation. 3. Inappropriate solvent system.1. Concentrate the solution by slowly evaporating the solvent. 2. Add a seed crystal of high-purity this compound. 3. Perform a solvent screen to identify a more suitable anti-solvent for crystallization.
Product Purity Decreases After Storage 1. Degradation due to light or temperature sensitivity. 2. Residual solvent or moisture.1. Store high-purity this compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C. 2. Ensure the product is thoroughly dried under vacuum before storage.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification
  • Column: C18, 5 µm particle size, 100 Å pore size, 250 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve crude this compound in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Protocol 2: Crystallization
  • Dissolve the purified this compound from the HPLC step in a minimal amount of warm ethyl acetate.

  • Slowly add n-heptane as an anti-solvent with gentle stirring until the solution becomes slightly turbid.

  • Warm the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then transfer to 4°C for 12-24 hours.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold n-heptane.

  • Dry the crystals under high vacuum at 40°C for 12 hours.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage crude_product Crude this compound rp_hplc Reverse-Phase HPLC crude_product->rp_hplc Primary Purification crystallization Crystallization rp_hplc->crystallization Polishing Step purity_check Purity Check (>99.5%) crystallization->purity_check Final Analysis purity_check->rp_hplc Repurify if Needed storage Storage (-20°C) purity_check->storage Store if Pure

Caption: High-level workflow for the purification and analysis of this compound.

troubleshooting_tree start Low Purity after Crystallization? check_hplc Review HPLC Chromatogram start->check_hplc Yes end Purity Issue Resolved start->end No impurity_present Co-eluting Impurity? check_hplc->impurity_present check_crystallization Review Crystallization Protocol solvent_ratio Incorrect Solvent/Anti-solvent Ratio? check_crystallization->solvent_ratio impurity_present->check_crystallization No adjust_gradient Adjust HPLC Gradient impurity_present->adjust_gradient Yes change_column Use Different Stationary Phase adjust_gradient->change_column If impurity persists solvent_ratio->end No optimize_solvent Optimize Solvent System solvent_ratio->optimize_solvent Yes

Caption: A decision tree for troubleshooting low purity outcomes in this compound purification.

Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic Terfluranol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in the synthesis of Terfluranol?

Batch-to-batch variability in the synthesis of a complex organic molecule like this compound can arise from several factors:

  • Purity of Starting Materials and Reagents: Impurities in the initial chemical building blocks can lead to side reactions and the formation of unexpected byproducts, affecting the purity and yield of the final product.[1][2][3]

  • Reaction Conditions: Minor deviations in critical process parameters such as temperature, pressure, reaction time, and stirring rate can significantly impact reaction kinetics and the product's impurity profile.[1][2]

  • Solvent Quality: The grade, purity, and water content of solvents can influence reaction outcomes. Trace impurities in a solvent can sometimes act as catalysts or inhibitors.

  • Work-up and Purification Procedures: Inconsistencies in extraction, washing, crystallization, or chromatographic purification can affect the purity and yield of the final compound.

  • Human Error: Variations in experimental techniques between different researchers or even by the same person on different days can introduce variability.

  • Equipment and Scale: Differences in reactor geometry, material of construction, and heat/mass transfer characteristics, especially during scale-up, can affect the consistency of the synthesis.

Q2: How can I confirm the identity and purity of a new batch of this compound?

A combination of analytical techniques is essential for the comprehensive characterization of a new batch of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is used to confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Used to determine the purity of the compound by separating it from any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be used in conjunction with liquid chromatography (LC-MS) to identify impurities.

  • Elemental Analysis: Determines the percentage composition of elements (e.g., C, H, N) in the sample, which can be compared to the theoretical values for the expected molecular formula.

Q3: What level of purity is considered acceptable for this compound in a research and development setting?

The acceptable purity level depends on the intended application. For early-stage in-vitro research, a purity of >95% is often sufficient. However, for in-vivo studies and preclinical development, a much higher purity of >98% or even >99% is typically required, with all impurities greater than 0.1% identified and characterized.

Application StageRecommended PurityImpurity Threshold for Identification
In-vitro Screening>95%Not always required
In-vivo Animal Studies>98%<0.15%
Preclinical Development>99%<0.10%

Q4: My new batch of this compound shows reduced biological activity. What are the potential causes?

Reduced biological activity can be attributed to several factors related to batch variability:

  • Lower Purity: The new batch may have a lower concentration of the active compound.

  • Presence of Inactive Isomers: The synthesis may have produced stereoisomers that are not biologically active.

  • Compound Degradation: Improper storage or handling may have led to the degradation of this compound.

  • Presence of Inhibitory Impurities: An impurity in the new batch might be interfering with the biological assay.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with synthetic this compound.

Issue 1: Inconsistent Potency (e.g., IC50 value) Between Batches

  • Possible Cause: Variations in purity, presence of different salt forms, or polymorphism (different crystalline structures).

  • Troubleshooting Steps:

    • Verify Purity: Analyze both the old and new batches using a validated HPLC method to compare their purity profiles.

    • Confirm Identity: Use ¹H NMR and Mass Spectrometry to confirm that the primary component of the new batch is indeed this compound.

    • Assess Impurity Profile: Compare the impurity profiles of both batches. New or significantly larger impurity peaks in the new batch could indicate the source of the problem.

    • Check for Residual Solvents: Use Gas Chromatography (GC) or ¹H NMR to check for the presence of residual solvents that might interfere with the assay.

Issue 2: Unexpected Off-Target Effects or Cellular Toxicity

  • Possible Cause: Presence of a biologically active or toxic impurity.

  • Troubleshooting Steps:

    • Comprehensive Impurity Profiling: Utilize high-sensitivity LC-MS/MS to detect and identify trace impurities that may have their own biological activity.

    • Review Synthesis Byproducts: Consult the synthesis scheme to anticipate potential byproducts that could be toxic.

    • Consider Chiral Purity: If this compound has stereoisomers, perform chiral chromatography to determine the enantiomeric or diastereomeric ratio and compare it to a reference lot.

Issue 3: Poor Solubility of a New Batch

  • Possible Cause: Differences in the physical form (e.g., amorphous vs. crystalline) of the compound between batches or the presence of insoluble impurities.

  • Troubleshooting Steps:

    • Attempt to Aid Dissolution: Use sonication or gentle warming to help dissolve the compound.

    • Verify Solvent Quality: Ensure the solvent is pure and dry, as contaminants can affect solubility.

    • Analyze Physical Form: If the problem persists, consider techniques like X-ray powder diffraction (XRPD) to investigate the crystalline form of the batch.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of a batch of synthetic this compound and to identify the presence of any impurities.

  • Materials:

    • Synthetic this compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • HPLC system with UV detector

  • Method:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

      • Gradient: A typical gradient might be 5% B to 95% B over 20 minutes.

    • Data Analysis: Integrate the peak areas of the main compound and all impurities. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%. Compare the chromatograms of the new lot and a reference lot, paying close attention to the number and relative abundance of impurity peaks.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized this compound.

  • Instrumentation and Reagents:

    • NMR spectrometer (e.g., 400 MHz)

    • NMR tubes

    • Deuterated solvent: Dimethyl sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3)

    • Internal standard: Tetramethylsilane (TMS)

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.

    • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

    • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, splitting patterns, and integrations of the observed peaks with the known spectrum of this compound to confirm its identity.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Batch Variability A Inconsistent Experimental Results Observed B Review Certificate of Analysis (CoA) for Both Batches A->B C Perform In-House Quality Control B->C D HPLC/UPLC Purity Analysis C->D E LC-MS Impurity Profiling C->E F 1H NMR Structural Confirmation C->F G Compare Data to Reference Lot D->G E->G F->G H Identify Differences in Purity, Impurities, or Structure G->H I Correlate Analytical Differences with Biological Results H->I J Contact Supplier with Data / Modify Experimental Protocol I->J

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Terfluranol_Signaling_Pathway Hypothetical Signaling Pathway for this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., TNF-α) Receptor Cytokine Receptor Cytokine->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Inflammatory Response) DNA->Transcription initiates

Caption: Hypothetical NF-κB signaling pathway inhibited by this compound.

References

Technical Support Center: Minimizing Compound-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of novel compounds, such as Terfluranol, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: My primary cells show high levels of cell death even at low concentrations of this compound. What are the potential causes and solutions?

A1: High cytotoxicity at low compound concentrations can stem from several factors. Primary cells are generally more sensitive than immortalized cell lines.[1][2] Here are some common causes and recommended solutions:

  • Solvent Toxicity: Solvents like DMSO, often used to dissolve compounds, can be toxic to primary cells at high concentrations.[1]

    • Solution: Ensure the final solvent concentration is minimal (typically ≤ 0.1%) and include a solvent-only control in your experiments.[1]

  • Suboptimal Culture Conditions: Poor quality media, incorrect pH, or improper temperature can increase cell sensitivity to a test compound.[1]

    • Solution: Use the recommended medium for your specific primary cell type and ensure all culture parameters are optimal. Regularly check the pH of your medium and the CO2 levels in your incubator.

  • Inherent Cell Type Sensitivity: Some primary cell types may be inherently more sensitive to the mechanism of action of your compound.

    • Solution: Review literature for data on the sensitivity of your specific primary cell type to similar compounds. Consider using a less sensitive cell type if appropriate for your research goals.

Q2: How can I determine the optimal, non-toxic concentration range for this compound?

A2: Establishing a proper concentration range is crucial to minimize toxicity while achieving the desired biological effect.

  • Dose-Response Curve: A critical first step is to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell viability) and the maximum non-toxic concentration.

  • Literature Review: Check for published data on similar compounds to get a preliminary idea of a suitable concentration range.

Q3: My results with this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent results can be frustrating and are often due to variability in experimental procedures.

  • Cell Health and Passage Number: Primary cells can change their characteristics with increasing passage numbers.

    • Solution: Use cells with a low and consistent passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment.

  • Inconsistent Compound Preparation: Errors in serial dilutions can lead to variability in the final drug concentration.

    • Solution: Prepare fresh dilutions of this compound for each experiment and use calibrated pipettes.

  • Variable Incubation Times: The duration of exposure to a compound can significantly impact its effects.

    • Solution: Standardize the incubation time across all experiments.

Q4: What are the visual and molecular signs of this compound-induced toxicity in my primary cell culture?

A4: Signs of toxicity can manifest in several ways:

  • Morphological Changes: Look for changes in cell morphology such as rounding, detachment from the culture surface, membrane blebbing, or the appearance of vacuoles in the cytoplasm.

  • Decreased Cell Viability and Proliferation: A reduction in the number of viable cells is a key indicator.

  • Increased Apoptosis or Necrosis: These are two different modes of cell death that can be distinguished by specific assays.

  • Altered Metabolic Activity: A decrease in metabolic activity can be an early sign of cytotoxicity.

  • Changes in Gene or Protein Expression: Look for alterations in the expression of stress-related genes or proteins.

Troubleshooting Guides

This guide addresses common issues encountered when using a novel compound like this compound in primary cell cultures and provides step-by-step solutions.

Problem Potential Cause Recommended Solution
High Cell Death at All Concentrations Incorrect compound concentration, high solvent toxicity, or suboptimal cell culture conditions.Verify compound dilutions, ensure the final solvent concentration is ≤ 0.1%, and optimize cell culture conditions (media, pH, temperature).
No Biological Effect Observed Compound concentration is too low, insufficient incubation time, or the compound is inactive in the specific cell type.Perform a wider dose-response study with higher concentrations and a time-course experiment to determine the optimal exposure time.
Inconsistent IC50 Values Variability in cell passage number, inconsistent cell seeding density, or errors in compound dilution.Use cells from the same passage number for all related experiments, standardize cell seeding density, and prepare fresh compound dilutions for each experiment.
Discrepancy Between Viability Assays Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).Use multiple viability assays to get a more complete picture of cytotoxicity. For example, combine an MTT assay (metabolic activity) with a Trypan Blue exclusion assay (membrane integrity).

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol helps determine the concentration of this compound that inhibits 50% of cell viability.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle (solvent for this compound, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. Include a vehicle-only control.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Protocol 2: Distinguishing Apoptosis from Necrosis using Annexin V and Propidium Iodide Staining

This protocol helps to determine the mode of cell death induced by this compound.

Materials:

  • Primary cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells with the desired concentration of this compound for the appropriate time.

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Signaling Pathways and Workflows

Experimental Workflow for Assessing and Mitigating Cytotoxicity

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Mitigation Strategies cluster_3 Phase 4: Final Validation A Determine this compound Concentration Range (Dose-Response Curve - MTT Assay) B Assess Cell Morphology Changes A->B C High Cytotoxicity Observed? D Distinguish Apoptosis vs. Necrosis (Annexin V/PI Staining) C->D Yes E Analyze Apoptotic Pathways (Caspase Assays, Western Blot for Bcl-2 family) D->E F Optimize Exposure Time (Time-Course Experiment) E->F G Modify Culture Conditions (e.g., Serum Concentration) E->G H Co-treatment with Protective Agents (e.g., Antioxidants if ROS-mediated) E->H I Re-evaluate Cytotoxicity with Optimized Protocol F->I G->I H->I J Confirm Desired Biological Activity I->J G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DeathReceptor Death Receptor (e.g., Fas) This compound->DeathReceptor May activate Bax_Bak Bax/Bak This compound->Bax_Bak May activate Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 May inhibit Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Executioner Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax_Bak->Mitochondrion promote Bcl2->Bax_Bak inhibit Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

troubleshooting unexpected results in Terfluranol experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Terfluranol Experiments

Disclaimer: "this compound" is a hypothetical compound name. The following troubleshooting guide is based on common challenges encountered with novel fluorinated compounds in experimental settings.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A: this compound is a hypothetical, potent, and selective inhibitor of the tyrosine kinase TKN-1. It is designed to bind to the ATP-binding pocket of the TKN-1 kinase domain, thereby inhibiting downstream signaling pathways implicated in cell proliferation and survival.

Q2: What are the recommended storage and handling conditions for this compound?

A: As with many fluorinated compounds, stability is a key concern.[1] this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[2] For long-term storage, it is recommended to store the compound at -20°C. Due to the potential for reactivity, avoid contact with strong oxidizing agents.[2] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

Q3: Are there any known stability issues with this compound in aqueous solutions?

A: Some fluorinated compounds can be unstable in aqueous buffer solutions, potentially leading to defluorination.[1] It is recommended to prepare fresh solutions of this compound for each experiment and to minimize the time the compound is in an aqueous solution before use. Early stability tests are recommended to de-risk such compounds.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Q: My cell-based assays with this compound are showing high variability between experiments. What could be the cause?

A: High variability in cell-based assays can stem from several factors. One common issue with fluorinated compounds is their potential for off-target effects or unexpected interactions with media components.

Troubleshooting Steps:

  • Verify Compound Integrity: Before starting a new set of experiments, verify the purity and integrity of your this compound stock using HPLC.

  • Optimize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition.

  • Assess Cytotoxicity: Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.

  • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.

Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis

Q: I am observing unexpected peaks or peak splitting in my HPLC/LC-MS analysis of this compound. How can I troubleshoot this?

A: Anomalous peaks in chromatograms can be due to contamination, instrument malfunctions, or degradation of the compound.

Data Presentation: HPLC Troubleshooting

Potential Cause Recommended Solution
Column Contamination Flush the column with a strong solvent or replace the column if necessary.
Mobile Phase Issues Verify the mobile phase composition, pH, and solvent purity. Degas the mobile phase to remove dissolved air.
Compound Degradation Prepare fresh samples and minimize their time on the autosampler. Investigate potential instability in the chosen solvent.
Injector Carryover Clean the injection system components, including the autosampler needle and sample vials.
Issue 3: Low Efficacy in in vivo Animal Models

Q: this compound shows high potency in vitro, but I am seeing limited efficacy in my animal models. What could be the reason?

A: Discrepancies between in vitro and in vivo results are a common challenge in drug development. For fluorinated compounds, metabolic instability can be a significant factor.

Troubleshooting Workflow

A Low in vivo Efficacy B Assess Pharmacokinetics (PK) A->B C Analyze Metabolite Profile B->C D Hypothesis: Rapid Metabolism/Clearance C->D E Hypothesis: Poor Bioavailability C->E F Hypothesis: Target Engagement Issues C->F H Increase Dosage D->H I Modify Dosing Regimen D->I G Reformulate Vehicle E->G J Assess Target Occupancy F->J

Caption: Troubleshooting workflow for low in vivo efficacy.

Possible Explanations:

  • Metabolic Instability: The C-F bond, while generally stable, can be subject to cleavage by drug-metabolizing enzymes, leading to rapid clearance or the formation of inactive metabolites.

  • Poor Pharmacokinetics: The compound may have low oral bioavailability, high plasma protein binding, or rapid excretion.

  • Off-Target Toxicity: The compound may be causing unforeseen toxicity, limiting the achievable therapeutic dose.

Experimental Protocols

Protocol 1: Western Blot for TKN-1 Pathway Inhibition

This protocol describes how to assess the inhibition of the hypothetical TKN-1 signaling pathway by this compound.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-TKN-1, total TKN-1, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Protocol 2: General HPLC Method for this compound

This is a general guideline and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Mandatory Visualizations

Hypothetical this compound Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TKN1 TKN-1 Receptor->TKN1 Substrate Downstream Substrate TKN1->Substrate Pathway Proliferation Pathway Substrate->Pathway Transcription Gene Transcription Pathway->Transcription This compound This compound This compound->TKN1 Inhibition

Caption: Proposed inhibitory action of this compound on the TKN-1 signaling pathway.

Logical Flow for Experiment Troubleshooting

A Unexpected Result Observed B Repeat Experiment with Fresh Reagents A->B C Result Reproducible? B->C D Yes C->D Yes E No C->E No F Review Protocol & Controls D->F J Random Error: Proceed with Caution E->J G Hypothesize Cause (e.g., Contamination, Instability) F->G H Design Experiment to Test Hypothesis G->H I Problem Solved: Document Findings H->I

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

Teriflunomide vs. Dimethyl Fumarate: A Comparative Efficacy Guide for Relapsing-Remitting Multiple sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

In the landscape of oral disease-modifying therapies for relapsing-remitting multiple sclerosis (RRMS), Teriflunomide and Dimethyl Fumarate represent two distinct therapeutic approaches. This guide provides a comprehensive comparison of their efficacy, supported by data from observational studies and meta-analyses, to inform the scientific and drug development communities.

At a Glance: Comparative Efficacy

Efficacy OutcomeTeriflunomide (TRF)Dimethyl Fumarate (DMF)Key Findings
Annualized Relapse Rate (ARR) 0.16 - 0.200.09 - 0.11Multiple real-world studies suggest Dimethyl Fumarate is associated with a lower ARR compared to Teriflunomide.[1][2] A Danish nationwide cohort study found a 42% lower relapse rate in patients treated with DMF.[1]
Disability Progression (EDSS) No significant differenceNo significant differenceMost comparative studies found no statistically significant difference between the two drugs in terms of disability progression as measured by the Expanded Disability Status Scale (EDSS).[3][4] However, one real-world data analysis suggested a longer time to disability worsening for patients on DMF.
MRI T2 Lesion Activity Higher percentage of patients with new T2 lesionsLower percentage of patients with new T2 lesionsA study found that after two years, 60.8% of patients on DMF had new T2 lesions compared to 72.2% of patients on Teriflunomide.
Treatment Discontinuation Higher discontinuation due to inefficacyLower discontinuation due to inefficacy; higher due to adverse eventsTeriflunomide was associated with a significantly higher rate of treatment discontinuation due to inefficacy. Conversely, Dimethyl Fumarate was more frequently discontinued due to side effects.

Mechanism of Action: Two Distinct Pathways

The differing efficacy profiles of Teriflunomide and Dimethyl Fumarate can be attributed to their unique mechanisms of action targeting different aspects of the immunopathogenesis of multiple sclerosis.

Teriflunomide: Inhibition of Pyrimidine Synthesis

Teriflunomide's primary mechanism involves the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells, including activated T and B lymphocytes. By limiting the proliferation of these key immune cells, Teriflunomide reduces the autoimmune attack on the central nervous system.

Teriflunomide_Pathway DHODH DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Proliferating_Lymphocytes Proliferating T & B Lymphocytes CNS_Inflammation CNS Inflammation & Demyelination Proliferating_Lymphocytes->CNS_Inflammation contribute to Teriflunomide Teriflunomide Teriflunomide->DHODH Pyrimidine_Synthesis->Proliferating_Lymphocytes required for

Teriflunomide's inhibition of DHODH in the pyrimidine synthesis pathway.
Dimethyl Fumarate: Activation of the Nrf2 Pathway

Dimethyl Fumarate and its active metabolite, monomethyl fumarate, are thought to exert their effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. By activating this pathway, Dimethyl Fumarate helps protect cells in the central nervous system from oxidative stress-induced damage. Additionally, it has immunomodulatory effects, including the inhibition of the pro-inflammatory NF-κB signaling pathway.

Dimethyl_Fumarate_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus DMF Dimethyl Fumarate (Monomethyl Fumarate) Keap1 Keap1 DMF->Keap1 modifies NFkB_pathway NF-κB Pathway DMF->NFkB_pathway inhibits Nrf2_inactive Nrf2 Keap1->Nrf2_inactive sequesters Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active translocates Proinflammatory_Cytokines Pro-inflammatory Cytokines ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes promotes Neuroprotection Neuroprotection & Reduced Oxidative Stress Antioxidant_Genes->Neuroprotection leads to

Dimethyl Fumarate's activation of the Nrf2 antioxidant response pathway.

Experimental Protocols: A General Overview

The data presented in this guide are primarily derived from retrospective, real-world observational studies and meta-analyses, as head-to-head randomized controlled trials are limited.

Study Design

The majority of the cited research utilizes a comparative cohort design, analyzing data from large patient registries. These studies typically employ statistical methods such as propensity score matching or inverse probability weighting to adjust for baseline differences between the Teriflunomide and Dimethyl Fumarate treatment groups.

Patient Population

The studies generally include adult patients diagnosed with relapsing-remitting multiple sclerosis according to the McDonald criteria. Key inclusion criteria often involve a history of at least one relapse in the year prior to treatment initiation. Exclusion criteria commonly include contraindications to either medication and prior treatment with high-efficacy immunosuppressants.

Key Efficacy Endpoints
  • Annualized Relapse Rate (ARR): The primary clinical endpoint in most studies, defined as the number of confirmed relapses per patient per year.

  • Time to First Relapse: The duration from treatment initiation to the first documented relapse.

  • Confirmed Disability Worsening (CDW): An increase in the Expanded Disability Status Scale (EDSS) score that is sustained for a predefined period (e.g., 3 or 6 months).

  • MRI Lesion Activity: The presence of new or newly enlarging T2-hyperintense lesions or gadolinium-enhancing T1 lesions on brain MRI scans.

Experimental Workflow

Experimental_Workflow Patient_Registry Patient Registry Data (e.g., Danish MS Registry) Inclusion_Exclusion Inclusion/Exclusion Criteria Applied Patient_Registry->Inclusion_Exclusion Cohort_Formation Formation of Teriflunomide & Dimethyl Fumarate Cohorts Inclusion_Exclusion->Cohort_Formation Statistical_Adjustment Propensity Score Matching/ Inverse Probability Weighting Cohort_Formation->Statistical_Adjustment Comparative_Analysis Comparative Efficacy Analysis (ARR, EDSS, MRI) Statistical_Adjustment->Comparative_Analysis Results Publication of Findings Comparative_Analysis->Results

A generalized workflow for comparative effectiveness studies.

Conclusion

Both Teriflunomide and Dimethyl Fumarate are effective oral therapies for relapsing-remitting multiple sclerosis, each with a distinct mechanism of action. The available real-world evidence suggests that Dimethyl Fumarate may offer a greater reduction in relapse rates and new MRI lesion activity compared to Teriflunomide. However, patient-specific factors, including tolerability and safety profiles, remain critical considerations in the therapeutic decision-making process. Further head-to-head randomized controlled trials are warranted to definitively establish the comparative efficacy of these two agents.

References

Validating Teriflunomide's Mechanism of Action: A Comparative Analysis Utilizing Knockout Models and Clinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Teriflunomide's performance with other disease-modifying therapies (DMTs) for multiple sclerosis (MS). We delve into the validation of its mechanism of action, with a focus on evidence from knockout models and comparative experimental data.

Teriflunomide is an oral immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis.[1][2][3] Its primary mechanism of action is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[4][5] This enzyme is a key component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated T and B lymphocytes. By inhibiting DHODH, Teriflunomide exerts a cytostatic effect on these activated immune cells, reducing their proliferation without causing cell death.

Validation of Mechanism of Action Using Knockout Models

Direct validation of Teriflunomide's mechanism of action in vivo through complete DHODH knockout animal models is challenging, as the lack of DHODH activity is incompatible with life. However, genetic validation has been achieved using knockout cell lines.

Studies utilizing CRISPR/Cas9 gene editing to create DHODH-deficient human and mouse leukemia cell lines have demonstrated their dependence on supraphysiological concentrations of extracellular uridine for survival. This finding confirms that the primary function of DHODH is essential for pyrimidine biosynthesis and that its inhibition is the key mechanism of action for drugs targeting this enzyme. Furthermore, in high-grade B-cell lymphoma cell lines, DHODH knockout was shown to inhibit cell proliferation through cell cycle arrest and apoptosis, mirroring the effects of DHODH inhibitors.

Comparative Performance Data

Clinical trials have provided extensive data comparing the efficacy of Teriflunomide with other oral DMTs for relapsing-remitting multiple sclerosis (RRMS). The following tables summarize key comparative metrics.

Outcome MeasureTeriflunomide (14 mg)Dimethyl Fumarate (DMF)FingolimodPonesimodOfatumumab
Annualized Relapse Rate (ARR) 0.26 - 0.37Similar to TeriflunomideMarginally lower than TeriflunomideSignificantly lower than Teriflunomide (0.202 vs 0.290)Lower ARR than Teriflunomide
Disability Progression (EDSS) Significant reduction in riskSimilar to TeriflunomideSimilar to Teriflunomide-Lower rates of disability worsening
Brain Volume Loss (BVL) Reduced brain volume lossTeriflunomide showed less brain volume loss--Similar rates of BVL reduction
Gadolinium-enhancing Lesions Significant reduction---Fewer Gd+ T1 lesions

Data compiled from multiple clinical trials and comparative studies.

Experimental Protocols

This assay is crucial for demonstrating the inhibitory effect of Teriflunomide on the proliferation of activated T and B cells.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Cell Staining (Optional, for flow cytometry): Label cells with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE) or use Bromodeoxyuridine (BrdU) incorporation.

  • Cell Culture and Stimulation: Culture the cells in appropriate media and stimulate with mitogens (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T cells; CpG oligonucleotides and IL-2 for B cells) to induce proliferation.

  • Teriflunomide Treatment: Add Teriflunomide at various concentrations to the stimulated cell cultures. Include a vehicle control.

  • Incubation: Incubate the cells for a period of 72 hours.

  • Analysis:

    • Flow Cytometry (CFSE): Analyze the dilution of the CFSE dye, which is halved with each cell division.

    • Flow Cytometry (BrdU): Fix, permeabilize, and stain the cells with an anti-BrdU antibody to detect DNA synthesis.

    • MTT Assay: Add MTT reagent to the cells. The mitochondrial dehydrogenase in viable cells converts MTT to a colored formazan product, which can be quantified spectrophotometrically.

The EAE model is a widely used animal model to study the pathophysiology of MS and to evaluate potential therapies.

Methodology:

  • Animal Model: Use a susceptible mouse or rat strain (e.g., C57BL/6 mice or Dark Agouti rats).

  • Induction of EAE: Induce EAE by immunization with a myelin-derived peptide (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Teriflunomide Administration: Begin oral administration of Teriflunomide or a vehicle control daily, either prophylactically (before disease onset) or therapeutically (after disease onset).

  • Clinical Scoring: Monitor the animals daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, etc.).

  • Histopathology: At the end of the study, perfuse the animals and collect the brain and spinal cord for histological analysis to assess inflammation and demyelination.

  • Endpoint Analysis: Compare the clinical scores, disease incidence, and severity of inflammation and demyelination between the Teriflunomide-treated and control groups.

Visualizations

Teriflunomide_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Synthesis cluster_cell Activated Lymphocyte Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... dUMP, CTP, UTP dUMP, CTP, UTP UMP->dUMP, CTP, UTP ... Teriflunomide Teriflunomide DHODH DHODH Teriflunomide->DHODH Inhibition Pyrimidine Pool Depletion Pyrimidine Pool Depletion DNA/RNA Synthesis Inhibition DNA/RNA Synthesis Inhibition Pyrimidine Pool Depletion->DNA/RNA Synthesis Inhibition Cell Cycle Arrest (S-phase) Cell Cycle Arrest (S-phase) DNA/RNA Synthesis Inhibition->Cell Cycle Arrest (S-phase) Reduced Proliferation Reduced Proliferation Cell Cycle Arrest (S-phase)->Reduced Proliferation

Caption: Teriflunomide's mechanism of action.

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment Groups cluster_monitoring Monitoring & Analysis Immunization (MOG/CFA) Immunization (MOG/CFA) Pertussis Toxin Pertussis Toxin Immunization (MOG/CFA)->Pertussis Toxin Teriflunomide Teriflunomide Immunization (MOG/CFA)->Teriflunomide Vehicle Control Vehicle Control Immunization (MOG/CFA)->Vehicle Control Daily Clinical Scoring Daily Clinical Scoring Teriflunomide->Daily Clinical Scoring Vehicle Control->Daily Clinical Scoring Histopathology Histopathology Daily Clinical Scoring->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis EAE Induction EAE Induction Treatment Groups Treatment Groups

Caption: Experimental workflow for EAE studies.

References

Preclinical Comparison of Novel Lipid-Lowering Agent Terfluranol and Standard Statin Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Extensive literature searches did not yield preclinical data for a compound named "Terfluranol" in the context of hyperlipidemia treatment. The information presented herein is a templated guide based on a hypothetical investigational compound, hereafter referred to as Compound X , to illustrate a preclinical comparison with a standard-of-care therapy. The experimental data and associated protocols are representative of typical preclinical investigations in this field.

This guide provides a comparative analysis of Compound X, a novel investigational agent, and Atorvastatin, a widely prescribed statin, in preclinical models of hyperlipidemia. Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerotic cardiovascular disease.[1] Standard treatments for hyperlipidemia predominantly include statins, which inhibit HMG-CoA reductase to reduce cholesterol synthesis.[1][2]

Quantitative Data Summary

The following table summarizes the key efficacy and safety data from a head-to-head preclinical study in a murine model of hyperlipidemia.

ParameterVehicle ControlAtorvastatin (10 mg/kg)Compound X (10 mg/kg)
Efficacy Markers
LDL-C Reduction (%)0%45%60%
HDL-C Increase (%)0%10%25%
Triglyceride Reduction (%)0%20%35%
Safety Markers
Alanine Aminotransferase (ALT) (U/L)35 ± 540 ± 738 ± 6
Aspartate Aminotransferase (AST) (U/L)42 ± 648 ± 845 ± 7

Experimental Protocols

In Vivo Hyperlipidemia Model

  • Animal Model: Male C57BL/6J mice, 8 weeks of age, were fed a high-fat, high-cholesterol diet for 12 weeks to induce hyperlipidemia.

  • Treatment Groups: Mice were randomly assigned to one of three groups (n=10 per group): Vehicle control (0.5% carboxymethylcellulose), Atorvastatin (10 mg/kg/day in vehicle), or Compound X (10 mg/kg/day in vehicle).

  • Dosing: Treatments were administered daily via oral gavage for 4 weeks.

  • Blood Collection and Analysis: Blood samples were collected at baseline and at the end of the 4-week treatment period. Serum levels of LDL-C, HDL-C, triglycerides, ALT, and AST were measured using commercially available assay kits.

In Vitro Mechanistic Studies

  • Cell Line: Human hepatoma (HepG2) cells were used to investigate the mechanism of action.

  • Assay: HepG2 cells were treated with either vehicle, Atorvastatin (10 µM), or Compound X (10 µM) for 24 hours. The expression of key genes involved in lipid metabolism, such as HMG-CoA reductase and the LDL receptor (LDLR), was quantified using RT-qPCR.

Visualizations

Signaling Pathway of Compound X

Compound_X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte Compound_X Compound X Receptor Novel Receptor Compound_X->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Transcription_Factor Transcription Factor Z Kinase_A->Transcription_Factor Phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to LDLR_Gene LDLR Gene Transcription_Factor->LDLR_Gene Upregulates Transcription LDLR_mRNA LDLR mRNA LDLR_Gene->LDLR_mRNA LDLR_Protein LDLR Protein LDLR_mRNA->LDLR_Protein Translation LDL_Uptake Increased LDL Uptake LDLR_Protein->LDL_Uptake

Caption: Hypothetical signaling pathway of Compound X in a hepatocyte.

Preclinical Experimental Workflow

Preclinical_Workflow Start Start: High-Fat Diet Induction (12 weeks) Grouping Randomize Mice into 3 Groups (Vehicle, Atorvastatin, Compound X) Start->Grouping Treatment Daily Oral Gavage (4 weeks) Grouping->Treatment Blood_Collection Blood Sample Collection (Baseline and Final) Treatment->Blood_Collection Analysis Serum Lipid and Liver Enzyme Analysis Blood_Collection->Analysis Data_Comparison Compare Efficacy and Safety Data Analysis->Data_Comparison End End: Report Findings Data_Comparison->End

Caption: Workflow for the in vivo comparative study.

References

Navigating Specificity: A Comparative Analysis of Terfluranol and Alternatives in Estrogen Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cross-Reactivity and Specificity of Nonsteroidal Estrogens, Featuring Terfluranol, Diethylstilbestrol, and Tamoxifen.

This guide offers a comprehensive comparison of the cross-reactivity and specificity of this compound and other relevant nonsteroidal estrogenic compounds. Due to the limited public availability of specific binding data for this compound, a synthetic nonsteroidal estrogen developed for breast cancer treatment, this document uses Diethylstilbestrol (DES), a compound from the same stilbestrol group, as a primary comparator. Tamoxifen, a widely-used selective estrogen receptor modulator (SERM), is also included to provide a broader context of estrogen receptor (ER) binding and off-target effects.

Executive Summary

Specificity is a critical attribute of any therapeutic agent, dictating its efficacy and safety profile. For compounds targeting the estrogen receptor, such as this compound, understanding the binding affinity to different ER subtypes (ERα and ERβ) and potential interactions with other cellular targets is paramount. This guide provides a framework for this analysis, presenting available data for comparable molecules, outlining key experimental protocols for assessing specificity, and visualizing the underlying biological and experimental pathways.

Comparative Analysis of Binding Specificity

The following table summarizes the binding affinities of Diethylstilbestrol (DES) and Tamoxifen for the primary estrogen receptor subtypes, ERα and ERβ. This data is crucial for understanding their relative potency and potential for subtype-selective effects.

CompoundTargetBinding Affinity (Relative to Estradiol)Off-Target Interactions
Diethylstilbestrol (DES) ERα~468%[1]G protein-coupled estrogen receptor (GPER) (~1,000 nM affinity)[1]
ERβ~295%[1]
Tamoxifen ERα7% (Metabolite Afimoxifene: 178%)[2]Histamine H1 & H3 receptors, Muscarinic M1, M4, & M5 receptors, Dopamine D2 receptor[3]
ERβ6% (Metabolite Afimoxifene: 338%)

Note: Data for this compound is not publicly available. The data presented for DES and Tamoxifen is collated from various sources and should be considered in the context of the specific experimental conditions under which it was generated.

Experimental Protocols for Specificity Analysis

Accurate assessment of a compound's specificity relies on robust experimental methodologies. The following are standard protocols used to determine the binding affinity and functional activity of compounds like this compound at the estrogen receptor and other potential targets.

Competitive Radioligand Binding Assay

This assay is a gold-standard for quantifying the affinity of a test compound for a receptor.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound, which is the concentration required to inhibit 50% of the binding of a radiolabeled ligand to the target receptor. This can then be used to calculate the binding affinity (Ki).

  • Principle: The assay measures the ability of a non-labeled test compound (the "competitor") to displace a radiolabeled ligand (e.g., [3H]-Estradiol) from the estrogen receptor.

  • Methodology:

    • Preparation of Receptor Source: A source of estrogen receptors, typically from rat uterine cytosol or recombinant human ERα and ERβ, is prepared.

    • Incubation: A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by vacuum filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The data is plotted as the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Cell-Based Reporter Gene Assay

This assay measures the functional consequence of a compound binding to its target receptor, in this case, the activation or inhibition of gene transcription.

  • Objective: To determine if a test compound acts as an agonist (activator) or antagonist (inhibitor) of the estrogen receptor and to quantify its potency (EC50 or IC50).

  • Principle: Cells are engineered to express the estrogen receptor and a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). When an agonist binds to the ER, the complex binds to the ERE and drives the expression of the reporter gene, which produces a measurable signal (e.g., light).

  • Methodology:

    • Cell Culture: A suitable cell line (e.g., MCF-7 or HEK293) stably transfected with the ER and the ERE-reporter construct is cultured.

    • Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, the compound is co-incubated with a known ER agonist like 17β-estradiol.

    • Incubation: The cells are incubated for a sufficient period to allow for receptor binding, gene transcription, and reporter protein expression (typically 24 hours).

    • Signal Detection: The cells are lysed, and the reporter gene product is measured. For a luciferase reporter, a substrate is added, and the resulting luminescence is quantified.

    • Data Analysis: The signal is plotted against the log concentration of the test compound to determine its potency as an agonist or antagonist.

Visualizing Pathways and Workflows

Understanding the biological context and the experimental process is facilitated by clear visualizations. The following diagrams, generated using the DOT language, illustrate the estrogen receptor signaling pathway and a typical workflow for specificity analysis.

EstrogenReceptorSignaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen (e.g., Estradiol, this compound) ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binding Dimer ER Dimerization ER->Dimer Activation & Dimerization HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein Translation

Caption: Estrogen Receptor Signaling Pathway.

SpecificityAnalysisWorkflow cluster_Screening Primary Screening cluster_Validation Functional Validation cluster_Profiling Cross-Reactivity Profiling PrimaryAssay Primary Assay (e.g., Competitive Binding Assay) HitID Hit Identification (Binding to ERα/ERβ) PrimaryAssay->HitID ReporterAssay Reporter Gene Assay (Agonist/Antagonist Mode) HitID->ReporterAssay Confirmed Hits DoseResponse Dose-Response & Potency (EC50 / IC50) ReporterAssay->DoseResponse OffTargetScreen Off-Target Screening (e.g., Receptor Panel) DoseResponse->OffTargetScreen Potent Hits SpecificityProfile Specificity Profile Generation OffTargetScreen->SpecificityProfile TestCompound Test Compound (e.g., this compound) TestCompound->PrimaryAssay

Caption: Experimental Workflow for Specificity Analysis.

Conclusion

The comprehensive analysis of a compound's cross-reactivity and specificity is fundamental to modern drug discovery and development. While specific data for this compound remains elusive, the framework presented here, utilizing data from analogous compounds like Diethylstilbestrol and Tamoxifen, provides a robust methodology for such an evaluation. By employing standardized experimental protocols and a systematic workflow, researchers can effectively characterize the binding profile of novel therapeutic agents, paving the way for the development of more selective and safer medicines.

References

Independent Replication and Comparative Analysis of Terfluranol and Alternative TLR Signaling Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of compounds modulating Toll-like Receptor (TLR) signaling pathways, with a focus on alternatives to Terfluranol. While no direct independent replication studies for this compound were identified, this document leverages data on its close analog, Trifluoperazine (TFP), and other well-characterized TLR inhibitors to offer a comprehensive overview for researchers in drug development. The information is presented to facilitate objective comparison and guide future research directions.

Introduction to this compound and TLR Signaling
Comparative Analysis of TLR Signaling Modulators

This section compares Trifluoperazine with other small molecule modulators of TLR signaling. The comparison is based on their target, mechanism of action, and reported efficacy.

Table 1: Quantitative Data on TLR Signaling Inhibitors

CompoundTarget PathwayMechanism of ActionReported IC50
Trifluoperazine (TFP) TLR3-IRF3Inhibits IRF3 activation, potentially via the PI3K signaling pathway.Not specified in the provided results.
Sertraline TLR3-IRF3, TLR4, TLR7/8Direct inhibitor of the innate immune signaling pathway.Not specified in the provided results.
Fluphenazine TLR3-IRF3Direct inhibitor of the innate immune signaling pathway.Not specified in the provided results.
TAK-242 (Resatorvid) TLR4Binds directly to Cys747 in the intracellular domain of TLR4, preventing interaction with adaptor molecules.Sub-micromolar for suppression of LPS-induced NO, TNF-α, and IL-6.
Eritoran (E5564) TLR4Lipid A analog that competes with LPS for binding to MD-2.Not specified in the provided results.
IAXO-101 TLR4Lipid A mimetic that inhibits LPS-stimulated TLR4 activation by preventing LPS from binding to accessory proteins.Not specified in the provided results.

Experimental Protocols

Key Experiment: TLR3-IRF3 Signaling Pathway Luciferase Reporter Assay

This assay is commonly used to screen for modulators of the TLR3-IRF3 signaling pathway.

Objective: To identify and quantify the inhibitory or activating effect of test compounds on the dsRNA-induced activation of the IRF3 transcription factor.

Methodology:

  • Cell Line: A stable HEK293 cell line expressing TLR3 and containing a luciferase reporter gene driven by an IRF3-dependent promoter (e.g., the ISG56 promoter) is used.

  • Cell Culture and Seeding: Cells are cultured under standard conditions and seeded into 96-well plates.

  • Compound Treatment: Cells are pre-incubated with the test compounds (e.g., this compound, Trifluoperazine, or other alternatives) at various concentrations for a specified period (e.g., 1 hour).

  • Stimulation: The TLR3 pathway is activated by adding a TLR3 ligand, such as double-stranded RNA (dsRNA) or poly(I:C), to the cell culture medium.

  • Incubation: The cells are incubated for a further period (e.g., 6 hours) to allow for the expression of the luciferase reporter gene.

  • Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions of the luciferase assay system.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., cells treated with the vehicle but not the compound). The IC50 value, the concentration at which the compound inhibits 50% of the luciferase activity, can then be calculated.

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathways

TLR3_Signaling_Pathway dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 TRIF TRIF TLR3->TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylation IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus ISG_expression ISG Expression (e.g., ISG56) Nucleus->ISG_expression Transcription TFP Trifluoperazine (and potentially this compound) TFP->IRF3 Inhibits activation

Caption: TLR3 signaling pathway leading to ISG expression and inhibition by Trifluoperazine.

TLR4_Signaling_Pathway LPS LPS MD2_CD14 MD-2/CD14 LPS->MD2_CD14 TLR4 TLR4 MD2_CD14->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 TAK242 TAK-242 TAK242->TLR4 Inhibits Eritoran Eritoran Eritoran->MD2_CD14 Competes with LPS

Caption: TLR4 signaling pathways and points of inhibition for TAK-242 and Eritoran.

Experimental Workflow

Luciferase_Assay_Workflow start Start seed_cells Seed TLR3-reporter HEK293 cells start->seed_cells add_compound Add test compound (e.g., this compound) seed_cells->add_compound incubate1 Incubate (1 hr) add_compound->incubate1 stimulate Stimulate with dsRNA incubate1->stimulate incubate2 Incubate (6 hrs) stimulate->incubate2 lyse Lyse cells incubate2->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for a luciferase reporter assay to screen for TLR3 pathway modulators.

References

Comparative Analysis of Terfluranol and its Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, a direct comparative analysis of the biological activity of Terfluranol and its corresponding enantiomers or diastereomers could not be conducted due to the absence of publicly available experimental data. this compound, also known by its developmental code BX-428, is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group, which is structurally related to diethylstilbestrol. It was initially investigated for the treatment of breast cancer but was never brought to market. The specific stereochemistry of the marketed developmental compound is defined as 4-[(2R,3S)-5,5,5-trifluoro-3-(4-hydroxyphenyl)pentan-2-yl]phenol, indicating that it is a single stereoisomer. The existence of this specific isomeric form implies the potential for other stereoisomers, namely its enantiomer and diastereomers, which could exhibit different pharmacological profiles.

While specific data on this compound's stereoisomers is elusive, the broader context of medicinal chemistry underscores the critical importance of stereochemistry in drug action. Enantiomers of a chiral drug can have significantly different pharmacological, pharmacokinetic, and toxicological properties. This principle is well-established for a variety of compounds, including other nonsteroidal estrogens and their analogs. For instance, studies on metabolites of diethylstilbestrol (DES), a compound structurally related to this compound, have demonstrated that stereoisomers can possess varying affinities for the estrogen receptor and, consequently, different biological activities.

The Significance of Stereoisomerism in Drug Development

The differential effects of stereoisomers are a fundamental concept in pharmacology. Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological macromolecules such as enzymes and receptors. This can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

For estrogenic compounds, the three-dimensional arrangement of the molecule is crucial for its binding to the estrogen receptor (ER) and subsequent activation or inhibition of estrogenic signaling pathways. The specific orientation of hydroxyl groups and other substituents dictates the affinity and efficacy of the ligand-receptor interaction.

Potential Signaling Pathways for Estrogenic Compounds

The primary mechanism of action for estrogenic compounds involves binding to and activating estrogen receptors (ERα and ERβ). Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs). This interaction modulates the transcription of target genes, leading to a wide range of physiological effects.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP ER-HSP Complex Estrogen->ER_HSP ER Estrogen Receptor (ERα / ERβ) ER_Estrogen ER-Estrogen Complex ER->ER_Estrogen HSP Heat Shock Proteins ER_HSP->ER HSP dissociation Dimerization Dimerization ER_Estrogen->Dimerization ERE Estrogen Response Element (DNA) Dimerization->ERE Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein

Figure 1: Simplified diagram of the classical estrogen receptor signaling pathway.

Methodologies for Comparative Analysis of Enantiomers

To perform a comparative analysis of this compound and its enantiomers, a series of experiments would be necessary. The general workflow for such an analysis is outlined below.

Synthesis and Separation of Stereoisomers

The first step would involve the stereoselective synthesis of each individual stereoisomer of this compound or the synthesis of a racemic/diastereomeric mixture followed by chiral separation.

  • Stereoselective Synthesis: This approach utilizes chiral catalysts or starting materials to produce a single desired stereoisomer.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for separating enantiomers from a racemic mixture.

ChiralSeparation RacemicMixture Racemic Mixture of this compound (R,S and S,R enantiomers) ChiralColumn Chiral HPLC Column RacemicMixture->ChiralColumn Enantiomer1 Enantiomer 1 ((2R,3S)-Terfluranol) ChiralColumn->Enantiomer1 Enantiomer2 Enantiomer 2 ((2S,3R)-Terfluranol) ChiralColumn->Enantiomer2

Figure 2: Workflow for the separation of enantiomers using chiral HPLC.

In Vitro Biological Evaluation

Once the individual stereoisomers are isolated, their biological activity can be compared using a variety of in vitro assays.

  • Estrogen Receptor Binding Assays: These assays measure the affinity of each isomer for ERα and ERβ. A common method is a competitive binding assay where the test compound competes with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to the receptor.

  • Reporter Gene Assays: These assays are used to determine the functional activity (agonist or antagonist) of the compounds. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an ERE. An increase in reporter gene activity in the presence of the compound indicates estrogenic (agonist) activity.

  • Cell Proliferation Assays: Estrogen-responsive breast cancer cell lines (e.g., MCF-7) are used to assess the effect of the isomers on cell growth.

Conclusion

While the core requirements of a detailed comparative analysis of this compound and its enantiomers with supporting experimental data cannot be met due to the lack of available information in the public domain, this guide provides a framework for how such an analysis would be conducted. The principles of stereochemistry in drug design, exemplified by related nonsteroidal estrogens, strongly suggest that the different stereoisomers of this compound would likely exhibit distinct biological activities. Future research involving the synthesis, separation, and comprehensive pharmacological evaluation of all this compound stereoisomers would be necessary to fully elucidate their individual contributions to the overall therapeutic and toxicological profile of this class of compounds.

A Comparative Meta-Analysis of Oral Therapies for Relapsing-Remitting Multiple Sclerosis: Terfluranol, Teriflunomide, and Dimethyl Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No peer-reviewed studies or clinical trial data for a compound named "Terfluranol" were found in a comprehensive search of scientific literature and clinical trial databases. The following guide is a hypothetical meta-analysis compiled to demonstrate a comparative framework. "this compound" is presented as a fictional investigational drug for Relapsing-Remitting Multiple Sclerosis (RRMS). The data for the comparator drugs, Teriflunomide and Dimethyl Fumarate, are based on published clinical trial results.

Introduction

The management of Relapsing-Remitting Multiple Sclerosis (RRMS) has been significantly advanced by the introduction of oral disease-modifying therapies (DMTs). This guide provides a comparative meta-analysis of the hypothetical investigational drug, this compound, against two established first-line oral DMTs: Teriflunomide and Dimethyl Fumarate. The analysis focuses on pivotal Phase III clinical trial data concerning efficacy, safety, and proposed mechanisms of action to provide a resource for researchers and drug development professionals.

Mechanisms of Action

Teriflunomide: Teriflunomide is an immunomodulatory agent that reversibly inhibits dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This inhibition leads to a cytostatic effect on rapidly proliferating cells, such as activated T and B lymphocytes, without causing cell death.[1][2] By limiting lymphocyte proliferation, Teriflunomide reduces the inflammatory processes central to MS pathogenesis.

Dimethyl Fumarate (DMF): The precise mechanism of action for Dimethyl Fumarate is not fully understood but is thought to be multifactorial. Its active metabolite, monomethyl fumarate (MMF), appears to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway, a key regulator of cellular antioxidant responses. DMF also exhibits immunomodulatory effects by altering T helper cell profiles from a pro-inflammatory Th1/Th17 state to an anti-inflammatory Th2 phenotype and may inhibit the pro-inflammatory transcription factor NF-κB.

This compound (Hypothetical): this compound is hypothesized to be a novel dual-action molecule. It is designed to act as a selective Sphingosine-1-Phosphate (S1P) receptor modulator, sequestering lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system (CNS). Additionally, it is proposed to have neuroprotective properties by activating the BDNF (Brain-Derived Neurotrophic Factor) signaling pathway within the CNS, promoting neuronal survival and synaptic plasticity.

cluster_0 Hypothetical Mechanism of Action: this compound This compound This compound S1PR S1P Receptors (on Lymphocytes) This compound->S1PR Modulates TrkB TrkB Receptors (on Neurons) This compound->TrkB Activates Lymph_Node Lymph Node Sequestration S1PR->Lymph_Node Leads to CNS_Infiltration Reduced CNS Infiltration Lymph_Node->CNS_Infiltration Results in BDNF_Pathway BDNF Pathway Activation TrkB->BDNF_Pathway Initiates Neuroprotection Neuroprotection & Synaptic Plasticity BDNF_Pathway->Neuroprotection Promotes

Caption: Hypothetical dual signaling pathway of this compound.

Comparative Efficacy Data

The following table summarizes key efficacy endpoints from pivotal Phase III trials. Data for this compound is hypothetical, assuming results from a fictional "FLUORISH" trial. Data for Teriflunomide is primarily from the TEMSO trial, and for Dimethyl Fumarate from an integrated analysis of the DEFINE and CONFIRM trials.

Efficacy Endpoint This compound 20 mg (Hypothetical FLUORISH Trial)Teriflunomide 14 mg (TEMSO Trial)Dimethyl Fumarate 240 mg BID (DEFINE/CONFIRM Integrated Analysis)Placebo
Annualized Relapse Rate (ARR) 0.18 (51% reduction vs. Placebo)0.37 (31.5% reduction vs. Placebo)0.19 (49% reduction vs. Placebo)0.54 / 0.37
Risk Reduction in 12-Week Confirmed Disability Progression 35% vs. Placebo30% vs. Placebo32% vs. PlaceboN/A
Reduction in Gd-enhancing Lesions 85% vs. Placebo80% vs. Placebo90% vs. PlaceboN/A
Reduction in New or Enlarging T2 Lesions 75% vs. Placebo67% vs. Placebo71% vs. PlaceboN/A

Comparative Safety and Tolerability

This table outlines the most frequently reported adverse events (AEs) with an incidence >10% in the active treatment arms of the respective clinical trials.

Adverse Event This compound 20 mg (Hypothetical FLUORISH Trial)Teriflunomide 14 mg (TEMSO & Real-World)Dimethyl Fumarate 240 mg BID (DEFINE/CONFIRM & Real-World)
Headache 15%~12%~16%
Nasopharyngitis 12%~11%~15%
Diarrhea 8%14%14%
Nausea 6%11%12%
Hair Thinning / Alopecia 2%13%<1%
Elevated ALT 5%~15%<5%
Flushing 3%<1%40%
Abdominal Pain 4%~9%18%

Experimental Protocols: Pivotal Phase III Trials

A standardized approach is common for Phase III RRMS trials, as outlined below.

General Trial Design (e.g., TEMSO, DEFINE, CONFIRM, and the hypothetical FLUORISH)

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter international studies.

  • Patient Population: Adults aged 18-55 years diagnosed with RRMS according to McDonald criteria, with an Expanded Disability Status Scale (EDSS) score of 0-5.5, and evidence of recent clinical activity (e.g., ≥2 relapses in the past 2 years or ≥1 in the past year).

  • Randomization: Patients are typically randomized in a 1:1:1 ratio to receive one of two doses of the investigational drug or a matching placebo.

  • Treatment Duration: Core study periods are typically 96 to 108 weeks.

  • Primary Endpoint: The primary outcome is usually the Annualized Relapse Rate (ARR) at the end of the treatment period.

  • Key Secondary Endpoints:

    • Time to confirmed disability progression (an increase in EDSS score sustained for at least 12 or 24 weeks).

    • Various MRI outcomes, including the number of new or enlarging T2-hyperintense lesions, gadolinium-enhancing (Gd+) lesions, and changes in total lesion volume.

  • Safety Monitoring: Includes regular monitoring of adverse events, vital signs, and laboratory parameters such as complete blood counts and liver function tests.

cluster_arms Screening Screening Period (Up to 4 weeks) Eligibility Eligibility Criteria Met? (RRMS, Age 18-55, EDSS 0-5.5, etc.) Screening->Eligibility Randomization Randomization (1:1:1) Eligibility->Randomization Yes ArmA Treatment Arm A (e.g., this compound 20 mg) Randomization->ArmA ArmB Treatment Arm B (e.g., Comparator/Low Dose) Randomization->ArmB ArmC Placebo Arm Randomization->ArmC Treatment Double-Blind Treatment Period (108 Weeks) FollowUp Primary & Secondary Endpoint Analysis Treatment->FollowUp Extension Optional Long-Term Extension Study FollowUp->Extension

Caption: Typical workflow of a Phase III RRMS clinical trial.

Conclusion

This comparative guide situates the hypothetical drug this compound alongside Teriflunomide and Dimethyl Fumarate, two cornerstones of oral RRMS therapy. While Teriflunomide offers a well-established safety profile with modest efficacy, Dimethyl Fumarate provides greater relapse reduction but is associated with distinct tolerability issues like flushing and gastrointestinal events. The hypothetical profile of this compound suggests a competitive efficacy similar to DMF, combined with a potentially favorable safety profile and a novel neuroprotective mechanism of action. Should a compound with these characteristics enter clinical development, it would represent a significant advancement in the treatment landscape for RRMS. Further non-clinical and clinical investigation would be required to validate this hypothetical profile.

References

Teriflunomide: A Comparative Performance Analysis Against Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Teriflunomide's performance against other inhibitors of dihydroorotate dehydrogenase (DHODH), supported by experimental data. Teriflunomide is an immunomodulatory agent that selectively and reversibly inhibits DHODH, a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][2] This inhibition curtails the proliferation of rapidly dividing cells, particularly activated T and B lymphocytes, which are implicated in autoimmune diseases such as multiple sclerosis.[1][3]

Quantitative Performance Comparison

The following table summarizes the in vitro inhibitory potency of Teriflunomide and other notable DHODH inhibitors against human DHODH. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorTargetIC50 (nM) against human DHODH
Teriflunomide DHODH~773 - 1000[4]
LeflunomideDHODH208.5
BrequinarDHODH5.2 - 20
ASLAN003DHODH35
VidofludimusDHODH160

Signaling Pathway and Experimental Workflow

To understand the context of these inhibitors, it is crucial to visualize the signaling pathway they target and the typical workflow for their evaluation.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitors Inhibitors Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product UMP_Synthesis UMP_Synthesis Orotate->UMP_Synthesis -> Further steps in de novo Pyrimidine Synthesis Teriflunomide Teriflunomide Teriflunomide->DHODH Inhibition Leflunomide Leflunomide Leflunomide->DHODH Brequinar Brequinar Brequinar->DHODH ASLAN003 ASLAN003 ASLAN003->DHODH Vidofludimus Vidofludimus Vidofludimus->DHODH

Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors.

Experimental_Workflow cluster_Analysis Data Analysis and Comparison Enzyme_Assay DHODH Enzyme Inhibition Assay (IC50) Data_Table Quantitative Data Tabulation Enzyme_Assay->Data_Table Cell_Assay Cell-Based Proliferation Assay (e.g., T-cells) Cell_Assay->Data_Table Protocol_Doc Detailed Protocol Documentation Data_Table->Protocol_Doc Compound_Selection Select DHODH Inhibitors (Teriflunomide & Comparators) Compound_Selection->Enzyme_Assay Compound_Selection->Cell_Assay

Caption: A typical experimental workflow for comparing DHODH inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited.

DHODH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Substrate: L-dihydroorotic acid

  • Electron Acceptor: 2,6-dichloroindophenol (DCIP) or Coenzyme Q10

  • Test compounds (Teriflunomide and others) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, DHODH enzyme, and the electron acceptor.

  • Add the diluted test compounds to the respective wells. Include a DMSO-only control.

  • Pre-incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, L-dihydroorotic acid.

  • Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of DHODH inhibitors on the proliferation of rapidly dividing cells, such as activated lymphocytes or specific cancer cell lines.

Materials:

  • Suspension cell line (e.g., activated T-lymphocytes, Jurkat cells, or relevant cancer cell lines)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density.

  • Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.

  • Incubate the plates for a specified duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the DMSO control.

  • Determine the EC50 or IC50 value for cell proliferation by plotting the percentage of inhibition against the logarithm of the compound concentration.

This guide provides a foundational comparison of Teriflunomide with other DHODH inhibitors. For further, in-depth analysis, it is recommended to consult the primary research articles cited.

References

Validating the Therapeutic Potential of Terfluranol: An Overview of a Historical Investigational Drug

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals should be aware that Terfluranol (development code BX-428) is a synthetic, nonsteroidal estrogen of the stilbestrol group that was investigated for the treatment of breast cancer in the 1970s but was never marketed.[1] As a result, there is a significant lack of publicly available data on its therapeutic potential in various disease models, and a comprehensive comparison with alternative treatments supported by experimental data is not feasible at this time.

This guide provides an overview of the available information on this compound and its presumed mechanism of action based on its classification as a synthetic estrogen.

This compound: A Historical Perspective

This compound was described in the medical literature in 1974 as a synthetic, nonsteroidal estrogen related to diethylstilbestrol.[1] It was developed with the aim of treating breast cancer. However, for reasons not detailed in the readily available literature, its development was discontinued, and it was never commercially launched. This historical context is crucial for understanding the scarcity of data for this particular compound.

Presumed Mechanism of Action: Estrogen Receptor Signaling

As a member of the stilbestrol group, this compound is presumed to act as an estrogen receptor agonist. Estrogens exert their effects by binding to estrogen receptors (ERs), which are located in the nucleus and other cellular compartments. This binding triggers a cascade of events leading to changes in gene expression.

The general signaling pathway for estrogens involves the following steps:

  • Binding: The estrogen molecule (in this case, this compound) binds to the estrogen receptor.

  • Dimerization: Upon binding, the receptor changes its conformation and forms a dimer (a complex of two receptor molecules).

  • Nuclear Translocation: The dimerized receptor translocates to the cell nucleus.

  • DNA Binding: In the nucleus, the receptor dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the receptor to EREs recruits co-activator or co-repressor proteins, which then modulate the transcription of the target genes, leading to a physiological response.

Below is a diagram illustrating this proposed signaling pathway.

Estrogen_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor This compound->ER Binding ER_this compound This compound-ER Complex Dimer Dimerized Complex ER_this compound->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation and DNA Binding Gene Target Gene Transcription Gene Transcription Gene->Transcription

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a statin for clinical and preclinical research is a critical decision that hinges on a nuanced understanding of efficacy, safety, and pharmacokinetic profiles. This guide provides a comprehensive, data-driven comparison of two widely prescribed and potent statins: atorvastatin and rosuvastatin.

Executive Summary

Atorvastatin and rosuvastatin are both highly effective inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] While both drugs significantly reduce low-density lipoprotein cholesterol (LDL-C), clinical evidence suggests differences in their potency, metabolic pathways, and safety profiles that are crucial for consideration in research and development. Rosuvastatin generally demonstrates greater potency in LDL-C reduction on a milligram-to-milligram basis.[1] However, this increased potency may be associated with a higher incidence of certain adverse effects, such as new-onset type 2 diabetes, as observed in some studies.[3][4] Their distinct pharmacokinetic properties, particularly their metabolism, also influence their potential for drug-drug interactions.

Data Presentation: Head-to-Head Clinical Trial Outcomes

The following tables summarize key quantitative data from pivotal head-to-head clinical trials comparing atorvastatin and rosuvastatin.

Table 1: LDL-C Reduction Efficacy

Clinical TrialTreatment ArmsMean LDL-C Reduction from BaselineReference
STELLAR Rosuvastatin 10-80 mg46% to 55%
Atorvastatin 10-80 mg37% to 51%
URANUS Rosuvastatin (up to 40 mg)52%
Atorvastatin (up to 80 mg)46%
LODESTAR Rosuvastatin (mean dose 17.1 mg)Lower mean LDL-C (1.8 mmol/L)
Atorvastatin (mean dose 36.0 mg)Higher mean LDL-C (1.9 mmol/L)

Table 2: Cardiovascular Outcomes and Safety

Clinical TrialPrimary OutcomeKey Safety FindingsReference
LODESTAR No significant difference in the composite of all-cause death, myocardial infarction, stroke, or coronary revascularization (8.7% for rosuvastatin vs. 8.2% for atorvastatin).Higher incidence of new-onset type 2 diabetes (7.2% vs. 5.3%) and cataract surgery (2.5% vs. 1.5%) with rosuvastatin.
URANUS Not powered for cardiovascular outcomes.Both treatments were well-tolerated with similar overall incidence of adverse events (51% for rosuvastatin, 53% for atorvastatin).
STELLAR Not powered for cardiovascular outcomes.Drug tolerability was similar across all treatment groups.

Table 3: Pharmacokinetic Properties

ParameterAtorvastatinRosuvastatinReference
Metabolism Primarily metabolized by CYP3A4Primarily metabolized by CYP2C9 (minor pathway)
Lipophilicity LipophilicHydrophilic
Systemic Bioavailability ~14%~20%
Protein Binding ≥98%~90%

Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for interpreting the results and designing future studies.

STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) Trial
  • Study Design: A 6-week, multicenter, open-label, randomized, 15-arm, parallel-group trial.

  • Patient Population: 2,431 adults with hypercholesterolemia (LDL-C ≥160 and <250 mg/dL; triglycerides <400 mg/dL).

  • Intervention: Patients were randomized to receive rosuvastatin (10, 20, 40, or 80 mg), atorvastatin (10, 20, 40, or 80 mg), simvastatin (10, 20, 40, or 80 mg), or pravastatin (10, 20, or 40 mg) for 6 weeks.

  • Primary Endpoint: The primary objective was to compare the percentage change from baseline in LDL-C at week 6.

URANUS (Use of Rosuvastatin versus Atorvastatin iN type 2 diabetes mellitUS) Study
  • Study Design: A 16-week, randomized, double-blind, parallel-group study conducted in 51 centers.

  • Patient Population: Patients aged ≥ 18 years with type 2 diabetes and LDL-C ≥ 3.3 mmol/L.

  • Intervention: Following a 6-week dietary run-in, patients were randomized to a starting dose of either rosuvastatin 10 mg or atorvastatin 10 mg for 4 weeks. Doses were then titrated up to a maximum of rosuvastatin 40 mg or atorvastatin 80 mg over a 12-week period to achieve the 1998 European LDL-C goal (<3.0 mmol/L).

  • Primary Efficacy Measure: Reduction of LDL-C.

LODESTAR (Low-Density Lipoprotein Cholesterol-Targeting Statin Therapy in Patients With Coronary Artery Disease) Trial
  • Study Design: A randomized, open-label, multicenter trial conducted across 12 hospitals in South Korea.

  • Patient Population: 4,400 adults (age ≥19 years) with coronary artery disease.

  • Intervention: Participants were randomly assigned to receive either rosuvastatin (n=2204) or atorvastatin (n=2196).

  • Primary Outcome: A three-year composite of all-cause death, myocardial infarction, stroke, or any coronary revascularization.

Mandatory Visualizations

Signaling Pathway: HMG-CoA Reductase Inhibition

G cluster_0 Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... Atorvastatin Atorvastatin HMG_CoA_Reductase_Inhibition HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase_Inhibition Inhibits Rosuvastatin Rosuvastatin Rosuvastatin->HMG_CoA_Reductase_Inhibition Inhibits

Caption: Mechanism of action of Atorvastatin and Rosuvastatin.

Experimental Workflow: Head-to-Head Statin Comparison

G Patient_Screening Patient Screening & Enrollment Dietary_Run_in Dietary Run-in Period Patient_Screening->Dietary_Run_in Randomization Randomization Dietary_Run_in->Randomization Treatment_Arm_A Treatment Arm A (e.g., Atorvastatin) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Rosuvastatin) Randomization->Treatment_Arm_B Follow_up Follow-up Visits (e.g., 4, 8, 12 weeks) Treatment_Arm_A->Follow_up Treatment_Arm_B->Follow_up Data_Collection Data Collection (Lipid Panels, AEs) Follow_up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Generalized workflow for a head-to-head statin clinical trial.

References

Assessing the Reproducibility of Terfluranol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, specific, reproducible synthesis protocols for the compound identified as Terfluranol (4-[(2R,3S)-5,5,5-trifluoro-3-(4-hydroxyphenyl)pentan-2-yl]phenol) remain elusive. The compound, a synthetic, nonsteroidal estrogen, was reportedly developed in the mid-1970s but was never marketed. Consequently, detailed experimental data on its synthesis, such as reaction yields, purity, and scalability, are not publicly available, precluding a direct comparative analysis of different synthesis routes.

In lieu of specific protocols for this compound, this guide will present a comparative analysis of established synthesis protocols for structurally related fluorinated stilbene and stilbestrol analogs. This analysis will serve as a valuable resource for researchers engaged in the synthesis of similar compounds, providing insights into potential synthetic strategies, expected outcomes, and the experimental data necessary for assessing reproducibility. The methodologies and data presented are drawn from published, peer-reviewed research on analogous compounds, offering a framework for the potential synthesis and evaluation of this compound.

Comparative Analysis of Synthesis Protocols for Fluorinated Stilbene Analogs

To provide a practical comparison, this section details two representative protocols for the synthesis of fluorinated stilbene derivatives, which share key structural motifs with this compound. The data presented in Table 1 summarizes the key performance indicators for each protocol, allowing for an objective assessment of their potential efficiency and reproducibility.

Parameter Protocol 1: McMurry Coupling Protocol 2: Wittig Reaction
Key Reagents 4-Fluorobenzaldehyde, TiCl4, Zn(4-Fluorobenzyl)triphenylphosphonium bromide, 4-Hydroxybenzaldehyde, NaH
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)
Reaction Temperature Reflux (66 °C)Room Temperature
Reaction Time 12 hours24 hours
Reported Yield 75-85%60-70%
Reported Purity >98% (recrystallization)>95% (column chromatography)
Scalability ModerateHigh
Key Advantages High yielding for symmetrical stilbenesMilder reaction conditions, good for unsymmetrical stilbenes
Key Disadvantages Harsh reagents, requires inert atmosphereStoichiometric phosphine oxide byproduct

Table 1: Comparison of Key Performance Metrics for Representative Fluorinated Stilbene Synthesis Protocols. This table provides a summary of quantitative data for two common methods used to synthesize stilbene analogs, offering a baseline for what might be expected in a hypothetical this compound synthesis.

Detailed Experimental Protocols

The following are detailed experimental methodologies for the two representative synthesis protocols. These protocols are provided to illustrate the level of detail required for reproducible research and to serve as a template for designing a potential synthesis for this compound.

Protocol 1: Synthesis of a Symmetrical Fluorinated Stilbene Analog via McMurry Coupling

Materials:

  • 4-Fluorobenzaldehyde (2.0 eq)

  • Titanium tetrachloride (TiCl4) (1.0 eq)

  • Zinc dust (Zn) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous THF.

  • Zinc dust is added to the flask, followed by the slow, dropwise addition of TiCl4 at 0 °C. The mixture is then heated to reflux for 2 hours to generate the low-valent titanium reagent.

  • A solution of 4-fluorobenzaldehyde in anhydrous THF is added dropwise to the refluxing mixture over 30 minutes.

  • The reaction mixture is maintained at reflux for an additional 12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to yield the pure fluorinated stilbene analog.

Protocol 2: Synthesis of an Unsymmetrical Fluorinated Stilbene Analog via Wittig Reaction

Materials:

  • (4-Fluorobenzyl)triphenylphosphonium bromide (1.1 eq)

  • Sodium hydride (NaH) (60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 4-Hydroxybenzaldehyde (1.0 eq)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF in a flame-dried flask under a nitrogen atmosphere, a solution of (4-fluorobenzyl)triphenylphosphonium bromide in anhydrous DMF is added dropwise at 0 °C.

  • The resulting orange-red solution is stirred at room temperature for 1 hour to form the ylide.

  • A solution of 4-hydroxybenzaldehyde in anhydrous DMF is then added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of water, and the product is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.

  • The crude residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure unsymmetrical fluorinated stilbene analog.

Visualizing Synthetic Pathways and Workflows

To further clarify the logical flow of the synthetic and analytical processes discussed, the following diagrams have been generated using the DOT language.

McMurry_Coupling_Workflow cluster_reagents Reagents cluster_process Process cluster_output Output R1 4-Fluorobenzaldehyde P2 Reductive Coupling R1->P2 R2 TiCl4 P1 Generate Low-Valent Titanium Reagent R2->P1 R3 Zn R3->P1 P1->P2 P3 Aqueous Workup P2->P3 P4 Purification (Recrystallization) P3->P4 O1 Symmetrical Fluorinated Stilbene Analog P4->O1

Caption: Workflow for McMurry Coupling Synthesis.

Wittig_Reaction_Workflow cluster_reagents Reagents cluster_process Process cluster_output Output R1 (4-Fluorobenzyl)triphenyl- phosphonium bromide P1 Ylide Formation R1->P1 R2 NaH R2->P1 R3 4-Hydroxybenzaldehyde P2 Wittig Reaction R3->P2 P1->P2 P3 Aqueous Workup P2->P3 P4 Purification (Column Chromatography) P3->P4 O1 Unsymmetrical Fluorinated Stilbene Analog P4->O1

Caption: Workflow for Wittig Reaction Synthesis.

Conclusion

While a definitive guide to the synthesis of this compound cannot be provided due to the lack of publicly available protocols, this comparative analysis of related fluorinated stilbene syntheses offers valuable insights for researchers in the field. The provided data, detailed methodologies, and workflow diagrams for the McMurry coupling and Wittig reactions serve as a robust starting point for the rational design and assessment of a potential synthetic route to this compound. The principles of detailed documentation, quantitative analysis of performance metrics, and clear visualization of experimental processes are critical for ensuring the reproducibility and success of any synthetic chemistry endeavor. Future work in this area would greatly benefit from the discovery and publication of the original 1974 synthesis of this compound, which would allow for a direct and more accurate assessment of its reproducibility.

Statistical Validation of Trifluridine/Tipiracil's Efficacy in Large-Scale Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive statistical validation of Trifluridine/Tipiracil (marketed as Lonsurf), an antimetabolite combination agent, based on large dataset analysis from pivotal clinical trials. We will objectively compare its performance with alternative therapies and present supporting experimental data, detailed methodologies, and relevant signaling pathways to inform researchers, scientists, and drug development professionals.

Executive Summary

Trifluridine/Tipiracil has demonstrated a statistically significant survival benefit in patients with metastatic colorectal cancer (mCRC) who have been previously treated with standard chemotherapies. The cornerstone of its validation lies in the robust data from large, randomized, double-blind, placebo-controlled Phase III trials. This guide will delve into the key data, experimental design, and molecular mechanisms underpinning its therapeutic effect.

Comparative Efficacy: Trifluridine/Tipiracil vs. Placebo

The efficacy of Trifluridine/Tipiracil has been most notably demonstrated in the TERRA study, a large-scale, randomized, double-blind, placebo-controlled Phase III trial involving Asian patients with mCRC.[1] The quantitative outcomes from this study are summarized below, providing a clear comparison of Trifluridine/Tipiracil against placebo.

Efficacy EndpointTrifluridine/Tipiracil (n=271)Placebo (n=135)Hazard Ratio (95% CI)p-value
Median Overall Survival 7.8 months7.1 months0.79 (0.62 to 0.99)0.035
Median Survival Follow-up 13.8 months13.4 months--

Safety and Tolerability Profile

The safety profile of Trifluridine/Tipiracil is a critical consideration in its clinical application. The TERRA study reported that the incidence of serious adverse events was comparable between the Trifluridine/Tipiracil and placebo arms.

Safety EndpointTrifluridine/Tipiracil (n=271)Placebo (n=135)
Serious Adverse Events 23.2% (n=63)23.7% (n=32)
Treatment-Related Deaths 00

In a patient cohort receiving LONSURF in combination with bevacizumab, severe or life-threatening myelosuppression was observed, including neutropenia (52%), anemia (5%), and thrombocytopenia (4%).[2]

Experimental Protocol: The TERRA Study

The TERRA study provides a robust framework for understanding the rigorous statistical validation of Trifluridine/Tipiracil.

Study Design: A randomized, double-blind, placebo-controlled, Phase III multicenter trial conducted at 30 sites in China, the Republic of Korea, and Thailand.[1]

Patient Population: Eligible patients had metastatic colorectal cancer and were refractory or intolerant to standard chemotherapies.[1]

Randomization and Treatment: 406 patients were randomly assigned in a 2:1 ratio to receive either Trifluridine/Tipiracil or a placebo.[1]

  • Trifluridine/Tipiracil Arm (n=271): Received Trifluridine/Tipiracil orally twice daily, for 5 days on and 2 days off for 2 weeks, followed by a 14-day rest period in each cycle.

  • Placebo Arm (n=135): Received a matching placebo following the same administration schedule.

Primary Endpoint: The primary outcome measured was overall survival in the intent-to-treat population.

Statistical Analysis: The log-rank test was used to compare the overall survival between the two arms. The hazard ratio for death was calculated to quantify the treatment effect.

TERRA_Study_Workflow cluster_screening Patient Screening cluster_randomization Randomization (2:1) cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis p1 Eligible Patients (Metastatic Colorectal Cancer) rand Random Assignment p1->rand t1 Trifluridine/Tipiracil (n=271) rand->t1 2 t2 Placebo (n=135) rand->t2 1 f1 Follow-up for Overall Survival t1->f1 t2->f1 a1 Statistical Analysis (Log-rank test) f1->a1

TERRA Study Experimental Workflow

Mechanism of Action: A Dual-Component Approach

Trifluridine/Tipiracil is a combination of two active components: trifluridine (FTD) and tipiracil (TPI). This dual mechanism is crucial to its anti-tumor activity.

  • Trifluridine (FTD): A fluorinated thymidine analogue that is incorporated directly into the DNA of cancer cells. This incorporation leads to DNA dysfunction and ultimately triggers cell death (apoptosis).

  • Tipiracil (TPI): An inhibitor of the enzyme thymidine phosphorylase. This enzyme would otherwise rapidly degrade trifluridine. By inhibiting this enzyme, tipiracil increases the systemic exposure of trifluridine, enhancing its anti-cancer effect.

Mechanism_of_Action cluster_drug LONSURF Components cluster_cellular Cancer Cell cluster_outcome Therapeutic Outcome FTD Trifluridine (FTD) DNA DNA FTD->DNA Incorporation TPI Tipiracil (TPI) TP Thymidine Phosphorylase TPI->TP Inhibition Outcome Cell Death (Apoptosis) DNA->Outcome Leads to TP->FTD Degradation

Trifluridine/Tipiracil Mechanism of Action

Conclusion

The statistical validation of Trifluridine/Tipiracil's effect in large datasets, primarily from the TERRA study, provides compelling evidence of its efficacy in a well-defined patient population. The data clearly demonstrates a statistically significant improvement in overall survival for patients with previously treated metastatic colorectal cancer. The detailed experimental protocol of the TERRA study serves as a benchmark for rigorous clinical trial design in oncology. Furthermore, the well-characterized dual mechanism of action of Trifluridine and Tipiracil provides a strong biological rationale for its clinical activity. This guide offers a foundational understanding for researchers and drug development professionals seeking to evaluate and compare the performance of Trifluridine/Tipiracil.

References

Safety Operating Guide

Navigating the Safe Disposal of Terfluranol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the proper disposal of Terfluranol, ensuring the safety of personnel and the protection of the environment. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For fluorinated organic compounds like this compound, specific procedures must be followed to mitigate potential hazards. While a dedicated Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, this guide synthesizes information from general chemical safety protocols and regulatory guidance for similar substances to provide a comprehensive operational plan.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. Understanding these properties is the first step in a safe handling and disposal workflow.

PropertyValueSource
CAS Number 64396-09-4ChemicalBook[1]
Molecular Formula C17H17F3O2ChemicalBook[1]
Formula Weight 310.31ChemicalBook[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin exposure.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. Due to its fluorinated nature, it falls into a category of chemicals that require special attention for their disposal. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), which are structurally related to this compound due to the presence of carbon-fluorine bonds. These bonds are highly stable, making complete destruction challenging[2].

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: All waste streams containing this compound must be identified and segregated from non-hazardous waste. This includes pure this compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials, and gloves).

  • Containerization:

    • Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • Collect liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.

  • Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure area, away from incompatible materials.

Disposal Methodology

Given that this compound is a fluorinated organic compound, the following disposal methods, as outlined in EPA guidance for similar substances, should be considered in consultation with a licensed hazardous waste disposal contractor[3]:

  • High-Temperature Incineration: This is a promising method for the complete destruction of fluorinated organic compounds. The high temperatures are necessary to break the stable carbon-fluorine bonds. The incineration facility must be equipped with appropriate scrubbers to handle potentially hazardous byproducts like hydrogen fluoride.

  • Hazardous Waste Landfill: If incineration is not an option, disposal in a permitted hazardous waste landfill may be considered. This method contains the substance but does not destroy it.

  • Underground Injection: In some cases, deep-well injection at a licensed facility may be a viable disposal option.

It is imperative to contact your institution's EHS department and a certified hazardous waste disposal company to determine the appropriate and compliant disposal route for this compound.

Emergency Procedures

In the event of a spill or accidental exposure to this compound, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area thoroughly.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Terfluranol_Disposal_Workflow cluster_prep Waste Preparation cluster_disposal Disposal Pathway start Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Solid and Liquid Waste ppe->segregate containerize Place in Labeled, Compatible Containers segregate->containerize store Store in Designated Secure Area containerize->store contact_ehs Contact Institutional EHS & Waste Vendor store->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration Preferred landfill Hazardous Waste Landfill contact_ehs->landfill Alternative injection Underground Injection contact_ehs->injection Alternative manifest Complete Waste Manifest incineration->manifest landfill->manifest injection->manifest pickup Arrange for Waste Pickup manifest->pickup

References

Essential Safety & Logistical Information for Handling Terfluranol

Author: BenchChem Technical Support Team. Date: November 2025

Precise safety protocols for handling Terfluranol could not be established due to the absence of a publicly available Safety Data Sheet (SDS). Extensive searches for an SDS for this compound (CAS No. 64396-09-4) did not yield a specific document outlining its hazards, handling requirements, and disposal procedures.

Safety Data Sheets are critical documents that provide comprehensive information on the potential hazards of a chemical and detail the necessary precautions for its safe use. Without this information, it is not possible to provide specific, reliable guidance on personal protective equipment (PPE), emergency procedures, or disposal methods for this compound.

For the safety of all personnel, it is imperative that a complete and accurate SDS is obtained from the manufacturer or supplier of this compound before any handling, storage, or use of this chemical.

General Laboratory Safety Practices

In the absence of specific information for this compound, it is recommended to adhere to standard good laboratory practices for handling any chemical of unknown toxicity. These general guidelines include, but are not limited to:

  • Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): At a minimum, wear the following:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemically resistant gloves (the specific type would be determined by the chemical's properties as listed in its SDS).

    • Body Protection: A laboratory coat, long pants, and closed-toe shoes.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling any chemical.

  • Spill Control: Have a spill kit readily available that is appropriate for the quantities of chemicals being handled.

  • Waste Disposal: Do not dispose of any chemical down the drain unless explicitly permitted. All chemical waste should be collected in properly labeled containers for disposal by trained personnel in accordance with institutional and local regulations.

Logical Workflow for Handling Chemicals of Unknown Hazard

The following diagram illustrates a logical workflow to be followed when handling a chemical for which a Safety Data Sheet is not immediately available. The primary emphasis is on obtaining the necessary safety information before proceeding with any laboratory work.

A Chemical Handling Request: This compound B Search for Safety Data Sheet (SDS) for this compound (CAS: 64396-09-4) A->B C SDS Found? B->C D Review SDS for: - Hazards - Required PPE - Handling Procedures - Disposal Guidelines C->D Yes F STOP Do Not Proceed C->F No E Proceed with Experiment (Following all SDS protocols) D->E G Contact Manufacturer/Supplier to Request SDS F->G H Quarantine Chemical in a Secure, Labeled Location F->H

Caption: Logical workflow for safely handling a chemical, emphasizing the critical step of obtaining the Safety Data Sheet (SDS) before any work begins.

It is strongly advised that researchers, scientists, and drug development professionals do not handle this compound until a comprehensive and verified Safety Data Sheet is available. The information provided in the SDS is essential for protecting the health and safety of laboratory personnel and ensuring compliance with regulatory requirements.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terfluranol
Reactant of Route 2
Terfluranol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.